Product packaging for alpha-Bergamotene(Cat. No.:CAS No. 17699-05-7)

alpha-Bergamotene

Cat. No.: B091395
CAS No.: 17699-05-7
M. Wt: 204.35 g/mol
InChI Key: YMBFCQPIMVLNIU-UHFFFAOYSA-N
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Description

alpha-Bergamotene is a sesquiterpene of significant interest in chemical ecology and biomedical research. It serves as a critical signaling molecule in plant-insect interactions. Notably, the wild tobacco plant Nicotiana attenuata emits (E)-α-bergamotene from its flowers at night to attract the tobacco hawk moth ( Manduca sexta ) as a pollinator. In a sophisticated defensive strategy, the plant's leaves produce the same compound during the day to recruit predatory insects that prey on the eggs and larvae of the moth, thereby protecting the plant . This makes this compound a valuable reagent for studying tritrophic interactions and developing novel plant protection strategies. In vitro studies highlight its potential therapeutic value, indicating promising avenues for pharmacological investigation. Research suggests that this compound exhibits anti-inflammatory properties by effectively reducing edema and modulating nitric oxide production . It also demonstrates antibacterial activity against pathogens such as E. coli and Staphylococcus . Furthermore, this compound has shown cytotoxicity against cancer cells, indicating potential anti-tumor effects, and possesses antioxidant capacity that may help mitigate oxidative stress . All of these properties warrant further investigation to elucidate its mechanisms of action. As an intermediate in biosynthesis, this compound is a key precursor in the formation of more complex chemical compounds, including the antibiotics fumagillin and ovalicin . It is biosynthesized from farnesyl pyrophosphate through the action of sesquiterpene synthases, such as exo-alpha-bergamotene synthase . Researchers can utilize this compound to study sesquiterpene biosynthesis and engineer pathways for novel natural products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B091395 alpha-Bergamotene CAS No. 17699-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBFCQPIMVLNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2CC1C2(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90864411
Record name 2,6-Dimethyl-6-(4-methyl-3-penten-1-yl)bicyclo[3.1.1]hept-2-ene
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Molecular Weight

204.35 g/mol
Source PubChem
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CAS No.

17699-05-7
Record name α-Bergamotene
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Record name alpha-Bergamotene
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Record name 2,6-Dimethyl-6-(4-methyl-3-penten-1-yl)bicyclo[3.1.1]hept-2-ene
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Record name 2,6-dimethyl-6-(4-methyl-3-pentenyl)bicyclo[3.1.1]hept-2-ene
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Foundational & Exploratory

An In-depth Technical Guide to α-Bergamotene: Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bergamotene, a bicyclic sesquiterpene, is a significant volatile organic compound found across the plant kingdom, contributing to the characteristic aroma of numerous essential oils. This technical guide provides a comprehensive overview of its natural sources, quantitative distribution, and detailed methodologies for its extraction, isolation, and characterization. Furthermore, it elucidates the key signaling pathways that govern its biosynthesis in response to both herbivory and pollinator attraction, offering valuable insights for researchers in natural product chemistry, chemical ecology, and drug development.

Introduction

α-Bergamotene (C₁₅H₂₄) is a sesquiterpene hydrocarbon characterized by a bicyclo[3.1.1]hept-2-ene skeleton substituted at positions 2 and 6 by methyl groups and at position 6 by a 4-methylpent-3-en-1-yl group[1]. It exists as various isomers, with the trans-(E)-α- and cis-(Z)-α-isomers being prominent in nature. This volatile compound plays a crucial role in plant-insect interactions, acting as both a defense signal against herbivores and an attractant for pollinators[2][3]. Its presence in a wide array of essential oils also makes it a compound of interest for the fragrance, flavor, and pharmaceutical industries. This guide aims to provide a detailed technical resource on the natural occurrence and analysis of α-bergamotene.

Natural Sources and Distribution

α-Bergamotene is widely distributed in the plant kingdom, particularly in the essential oils of various fruits, herbs, and spices. The concentration of α-bergamotene can vary significantly depending on the plant species, geographical location, harvesting time, and extraction method.

Quantitative Distribution of α-Bergamotene in Select Essential Oils

The following table summarizes the quantitative data for α-bergamotene content in the essential oils of several well-documented natural sources.

Plant SpeciesCommon NamePlant Partα-Bergamotene Isomer(s)Concentration (%)Reference(s)
Citrus bergamiaBergamotPeel(E)-α-Bergamotene, (Z)-α-Bergamotene0.21 - 0.87[4]
Citrus aurantiifoliaLimePeeltrans-α-Bergamotene~0.6
Daucus carotaCarrotSeedtrans-α-Bergamotene2.41
Nicotiana attenuataWild TobaccoLeaves, Flowers(E)-α-BergamoteneVaries with stimulus[2][3][5]
Valeriana officinalisValerianRootα-Bergamotene~0.3
Santalum albumSandalwoodHeartwoodα-BergamotenePresent
Humulus lupulusHopsConesα-BergamotenePresent[1]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of α-bergamotene from natural sources.

Extraction of Essential Oils

Steam Distillation is the most common method for extracting essential oils containing α-bergamotene.

  • Principle: This method utilizes steam to vaporize the volatile compounds from the plant material. The steam and volatile oil vapor mixture is then cooled, and the resulting condensate separates into an aqueous layer (hydrosol) and the essential oil.

  • Apparatus:

    • Steam generator

    • Distillation flask

    • Condenser

    • Receiving vessel (e.g., Florentine flask)

  • General Protocol:

    • The plant material (e.g., citrus peels, carrot seeds) is placed in the distillation flask.

    • Steam is introduced into the bottom of the flask, passing through the plant material.

    • The heat from the steam causes the volatile compounds, including α-bergamotene, to vaporize.

    • The mixture of steam and volatile oil vapor travels to the condenser.

    • Cooling water flowing through the condenser jacket causes the vapor to condense back into a liquid.

    • The liquid condensate flows into the receiving vessel, where the less dense essential oil separates from the water.

    • The essential oil layer is collected and dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Isolation of α-Bergamotene

Silica (B1680970) Gel Column Chromatography is an effective technique for isolating sesquiterpenes like α-bergamotene from the complex mixture of an essential oil.

  • Principle: This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and their solubility in a non-polar mobile phase. Non-polar compounds, such as sesquiterpene hydrocarbons, have a lower affinity for the silica gel and elute faster.

  • Apparatus:

    • Glass chromatography column

    • Silica gel (60-120 mesh)

    • Eluting solvents (e.g., hexane (B92381), ethyl acetate)

    • Fraction collector or collection tubes

  • General Protocol:

    • Column Packing: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and poured into the column. The silica gel is allowed to settle into a uniform bed.

    • Sample Loading: The essential oil is dissolved in a minimal amount of the initial mobile phase and carefully loaded onto the top of the silica gel column.

    • Elution: A non-polar solvent, such as n-hexane, is initially used to elute the highly non-polar monoterpene hydrocarbons.

    • Gradient Elution: The polarity of the mobile phase is gradually increased by adding a more polar solvent, such as ethyl acetate (B1210297), to the hexane. A typical gradient for separating sesquiterpenes might start with 100% hexane and gradually increase to a 95:5 or 90:10 hexane:ethyl acetate mixture. This gradient allows for the separation of sesquiterpenes with slightly different polarities.

    • Fraction Collection: The eluent is collected in a series of fractions.

    • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing pure α-bergamotene.

Characterization of α-Bergamotene

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of α-bergamotene.

  • Principle: GC separates the volatile components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

  • Typical GC-MS Parameters for α-Bergamotene Analysis:

    • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at a rate of 3-5 °C/min to 240 °C.

      • Final hold: Hold at 240 °C for 5-10 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Identification: The identification of α-bergamotene is achieved by comparing its retention time and mass spectrum with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley). The mass spectrum of α-bergamotene typically shows a molecular ion peak at m/z 204 and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information for the definitive identification of α-bergamotene.

  • ¹H NMR (Proton NMR): Provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

  • ¹³C NMR (Carbon-13 NMR): Provides information about the number and types of carbon atoms in the molecule.

  • 2D NMR techniques (e.g., COSY, HSQC, HMBC): Are used to establish the complete connectivity of the carbon and proton skeleton.

Signaling Pathways

The biosynthesis of α-bergamotene is tightly regulated by complex signaling pathways in plants, often triggered by external stimuli such as herbivore attack or the presence of pollinators.

Herbivore-Induced Defense Signaling

In many plants, herbivory induces the production of volatile terpenes, including α-bergamotene, which act as an indirect defense by attracting natural enemies of the herbivores. This response is primarily mediated by the jasmonate signaling pathway.

Herbivore_Induced_Defense cluster_herbivory Herbivore Attack cluster_plant_cell Plant Cell cluster_ecological_response Ecological Response Herbivore_Feeding Herbivore Feeding (e.g., Manduca sexta larvae) Oral_Secretions Oral Secretions (FACs) Herbivore_Feeding->Oral_Secretions Damage Mechanical Damage Herbivore_Feeding->Damage Receptor Receptor Perception Oral_Secretions->Receptor JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Damage->JA_Biosynthesis Receptor->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) Conjugate JA_Biosynthesis->JA_Ile COI1_JAZ SCF-COI1-JAZ Complex JA_Ile->COI1_JAZ promotes degradation of JAZ Transcription_Factors Activation of Transcription Factors (e.g., MYC2, WRKY) COI1_JAZ->Transcription_Factors releases repression TPS_Gene Terpene Synthase Gene Expression (e.g., NaTPS38) Transcription_Factors->TPS_Gene activates transcription alpha_Bergamotene_Synthase α-Bergamotene Synthase TPS_Gene->alpha_Bergamotene_Synthase alpha_Bergamotene α-Bergamotene Production alpha_Bergamotene_Synthase->alpha_Bergamotene Release Volatile Release alpha_Bergamotene->Release Predator_Attraction Attraction of Natural Enemies (e.g., Predatory Bugs) Release->Predator_Attraction

Caption: Herbivore-induced biosynthesis of α-bergamotene via the jasmonate signaling pathway.

This pathway is initiated by mechanical damage and the perception of elicitors in the herbivore's oral secretions, such as fatty acid-amino acid conjugates (FACs). This leads to the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile promotes the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins, thereby releasing transcription factors (such as MYC2 and various WRKYs) that activate the expression of terpene synthase genes, including the one responsible for α-bergamotene synthesis (e.g., NaTPS38 in Nicotiana attenuata)[2][5]. The resulting emission of α-bergamotene attracts predators of the herbivores, thus providing indirect defense for the plant.

Pollinator Attraction Signaling

Floral scents, which often contain α-bergamotene, are crucial for attracting pollinators. The production of these scents is a developmentally regulated process that can also be influenced by environmental cues.

Pollinator_Attraction cluster_plant Flowering Plant cluster_pollinator Pollinator Developmental_Cues Developmental Cues (Flower Maturation) Hormonal_Signaling Hormonal Signaling (e.g., Gibberellins (B7789140), Auxins) Developmental_Cues->Hormonal_Signaling Environmental_Cues Environmental Cues (e.g., Light, Temperature) Environmental_Cues->Hormonal_Signaling TF_Activation Activation of Floral Development Transcription Factors Hormonal_Signaling->TF_Activation TPS_Gene_Expression Terpene Synthase Gene Expression in Floral Tissues TF_Activation->TPS_Gene_Expression alpha_Bergamotene_Synthase α-Bergamotene Synthase TPS_Gene_Expression->alpha_Bergamotene_Synthase alpha_Bergamotene_Production α-Bergamotene Production alpha_Bergamotene_Synthase->alpha_Bergamotene_Production Floral_Scent_Emission Floral Scent Emission alpha_Bergamotene_Production->Floral_Scent_Emission Pollinator Pollinator (e.g., Manduca sexta moth) Floral_Scent_Emission->Pollinator Olfactory_Reception Olfactory Reception Pollinator->Olfactory_Reception Behavioral_Response Behavioral Response (Foraging, Pollination) Olfactory_Reception->Behavioral_Response

Caption: Signaling pathway for pollinator attraction mediated by floral scent.

The emission of α-bergamotene from flowers is a key signal for attracting pollinators like the hawkmoth Manduca sexta[2]. The biosynthesis of floral volatiles is under developmental control and influenced by environmental factors. Hormonal signaling pathways, involving hormones such as gibberellins and auxins, activate transcription factors that regulate the expression of terpene synthase genes specifically in floral tissues. The emitted α-bergamotene is detected by the olfactory receptors of the pollinator, triggering a behavioral response that leads to pollination[6][7].

Conclusion

α-Bergamotene is a widely distributed sesquiterpene with significant ecological roles and potential applications in various industries. This technical guide has provided a detailed overview of its natural sources, quantitative distribution, and the methodologies for its extraction, isolation, and characterization. The elucidation of the signaling pathways governing its biosynthesis offers a deeper understanding of the complex chemical communication between plants and their environment. Further research into the pharmacological properties of α-bergamotene and its derivatives may unveil new opportunities for drug development.

References

The Biosynthesis of α-Bergamotene in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of α-bergamotene, a bicyclic sesquiterpene of significant interest in the pharmaceutical and fragrance industries. We delve into the core biosynthetic pathway, from the central precursor farnesyl pyrophosphate (FPP) to the formation of various bergamotene (B12702309) isomers. This document details the key enzymes, their mechanisms, and the genetic regulation of this pathway in plants. Furthermore, it presents a compilation of experimental protocols for the extraction, quantification, and characterization of α-bergamotene and its related enzymes, alongside a summary of relevant quantitative data to support further research and development.

Introduction

α-Bergamotene is a naturally occurring bicyclic sesquiterpene found in the essential oils of numerous plants, including bergamot, carrot, and lavender.[1][2] Its distinct aroma and potential biological activities have made it a target for research in flavor and fragrance development, as well as for its potential pharmaceutical applications. Understanding the intricate biosynthetic pathway of α-bergamotene in plants is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This guide aims to provide a detailed technical resource for professionals engaged in these fields.

The Core Biosynthetic Pathway of α-Bergamotene

The biosynthesis of α-bergamotene, like all sesquiterpenes, originates from the cytosolic mevalonic acid (MVA) pathway, which provides the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

From Isoprenoid Precursors to Farnesyl Pyrophosphate (FPP)

The initial steps of the MVA pathway lead to the formation of the C15 precursor, farnesyl pyrophosphate (FPP). This process involves a series of enzymatic reactions that are fundamental to all isoprenoid biosynthesis.

Cyclization of FPP: The Key Step to Bergamotene

The crucial step in α-bergamotene biosynthesis is the cyclization of the linear FPP molecule, catalyzed by a class of enzymes known as terpene synthases (TPSs). Specifically, bergamotene synthases facilitate a complex carbocation-driven reaction cascade.[3] The cyclization of FPP can lead to various bergamotene isomers, primarily α- and β-bergamotene, each with endo and exo stereoisomers.[2]

The reaction mechanism proceeds through the ionization of FPP to form a farnesyl cation. This is followed by an intramolecular cyclization to generate a bisabolyl cation intermediate.[4][5] Subsequent rearrangements and final deprotonation steps lead to the formation of the characteristic bicyclic structure of bergamotene.

Several specific enzymes have been identified that catalyze the formation of different bergamotene isomers:

  • exo-α-Bergamotene synthase (EC 4.2.3.81): This enzyme catalyzes the formation of (–)-exo-α-bergamotene from (2E,6E)-farnesyl diphosphate (B83284).[6][7][8]

  • (-)-endo-α-Bergamotene synthase (EC 4.2.3.54): This enzyme utilizes (2Z,6Z)-farnesyl diphosphate to produce a mixture of sesquiterpenoids, including (-)-endo-α-bergamotene.[4][5][9]

  • (+)-endo-β-Bergamotene synthase (EC 4.2.3.53): This synthase also acts on (2Z,6Z)-farnesyl diphosphate to yield (+)-endo-β-bergamotene among other products.[10]

The product specificity of these synthases is determined by subtle differences in their active site architecture, which guide the folding of the flexible FPP substrate and stabilize specific carbocation intermediates.

Genetic Regulation

The expression of bergamotene synthase genes is often tissue-specific and can be induced by various environmental factors. For instance, in Nicotiana attenuata, the emission of (E)-α-bergamotene is regulated by the expression of the sesquiterpene synthase gene NaTPS38. This expression is floral-specific and plays a role in attracting pollinators.[11][12][13][14][15]

Quantitative Data Summary

The following table summarizes quantitative data related to α-bergamotene production in various plant species and engineered systems.

Plant Species/SystemTissue/ConditionCompoundQuantityReference
Nicotiana tabacum (transgenic)Headspaceα-bergamotene21.3−114.3 ng·g-1 FW·24 h-1[16]
Teucrium hircanicumAerial partsα-trans-bergamotene17.5–86.9% of essential oil[16]
Ficus hispida-α-trans-bergamotene20.9% of essential oil[16]
Conyza viscidulaLeavesβ-trans-bergamotene32.6 ng/cm²[16]
Lavandula angustifolia-(-)-exo-α-bergamotene74% of products from LaBERS[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in α-bergamotene research.

Extraction and Quantification of α-Bergamotene from Plant Material using GC-MS

This protocol describes the solvent extraction and subsequent gas chromatography-mass spectrometry (GC-MS) analysis for the quantification of α-bergamotene in plant tissues.

Materials:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Ethyl acetate (B1210297) (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Internal standard (e.g., caryophyllene)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Transfer the powdered tissue to a glass vial and add a known volume of ethyl acetate containing the internal standard. Vortex vigorously for 1 minute and then sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes to pellet the plant debris.

  • Drying: Carefully transfer the supernatant to a clean vial and add a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: Inject an aliquot of the dried extract into the GC-MS system.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detection: Scan from m/z 40 to 450.

  • Quantification: Identify α-bergamotene based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area ratio of α-bergamotene to the internal standard.[1][17][18]

Heterologous Expression and Purification of Bergamotene Synthase

This protocol outlines the expression of a bergamotene synthase gene in E. coli and subsequent purification of the recombinant protein.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tag (e.g., pET series)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

Procedure:

  • Cloning: Clone the coding sequence of the bergamotene synthase into the expression vector.

  • Transformation: Transform the expression plasmid into the E. coli expression strain.

  • Expression: Grow the transformed cells in LB medium at 37 °C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow at a lower temperature (e.g., 18 °C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to remove cell debris. Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged bergamotene synthase with elution buffer.

  • Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.[19][20][21]

In Vitro Enzyme Assay for Bergamotene Synthase Activity

This protocol describes an assay to determine the activity of a purified bergamotene synthase.

Materials:

  • Purified bergamotene synthase

  • Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)

  • Farnesyl pyrophosphate (FPP) substrate

  • Hexane (B92381) or pentane (B18724)

  • GC-MS system

Procedure:

  • Reaction Setup: In a glass vial, combine the assay buffer, a known concentration of purified enzyme, and FPP.

  • Incubation: Incubate the reaction mixture at 30 °C for a defined period (e.g., 1-2 hours).

  • Extraction: Stop the reaction by adding an equal volume of hexane or pentane and vortexing vigorously to extract the sesquiterpene products.

  • Analysis: Analyze the organic phase by GC-MS to identify and quantify the bergamotene isomers produced. Compare the results to authentic standards.

Visualizations

Biosynthetic Pathway of α-Bergamotene

alpha_bergamotene_biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPP->FPP FPP Synthase Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Bergamotene Synthase (- PPi) Bisabolyl_Cation Bisabolyl Cation Farnesyl_Cation->Bisabolyl_Cation Cyclization alpha_Bergamotene α-Bergamotene Bisabolyl_Cation->alpha_Bergamotene Rearrangement & Deprotonation

Caption: Biosynthesis pathway of α-bergamotene from IPP and DMAPP.

Experimental Workflow for α-Bergamotene Quantification

experimental_workflow Plant_Material Plant Material Grinding Grinding in Liquid N2 Plant_Material->Grinding Extraction Solvent Extraction (Ethyl Acetate + Internal Std.) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Drying with Na2SO4 Centrifugation->Drying GCMS_Analysis GC-MS Analysis Drying->GCMS_Analysis Data_Analysis Data Analysis (Quantification) GCMS_Analysis->Data_Analysis

Caption: Workflow for the quantification of α-bergamotene in plants.

Heterologous Expression and Purification Workflow

protein_expression_workflow Cloning Cloning of Gene into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Expression Induction of Protein Expression (IPTG) Transformation->Expression Cell_Lysis Cell Lysis (Sonication) Expression->Cell_Lysis Purification Ni-NTA Affinity Chromatography Cell_Lysis->Purification Verification SDS-PAGE Analysis Purification->Verification

References

structural isomers of bergamotene alpha vs beta

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Isomers of α- and β-Bergamotene for Researchers, Scientists, and Drug Development Professionals.

Introduction

Bergamotene (B12702309) is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄. It exists as two main structural isomers, α-bergamotene and β-bergamotene, which are distinguished by the position of a double bond within their bicyclo[3.1.1]heptane framework. Both α- and β-bergamotene can exist as stereoisomers, most commonly as cis (endo) and trans (exo) diastereomers, which arise from the stereochemistry at the ring fusion. These compounds are prevalent in the essential oils of various plants, including bergamot, carrot, and lime, and play significant roles in plant defense and insect communication. This guide provides a comprehensive overview of the structural differences, biosynthesis, and key experimental protocols for the isolation, identification, and bioactivity assessment of α- and β-bergamotene isomers.

Structural Elucidation

The core structural difference between α- and β-bergamotene lies in the placement of an endocyclic versus an exocyclic double bond.

  • α-Bergamotene : Features an endocyclic double bond within the bicyclo[3.1.1]heptene ring system.

  • β-Bergamotene : Possesses an exocyclic double bond attached to the bicyclo[3.1.1]heptane ring.

These structural nuances lead to distinct chemical and physical properties, which are crucial for their identification and separation.

Chemical and Physical Properties

A summary of the key chemical identifiers and physical properties for the isomers of α- and β-bergamotene is presented in Table 1. While comprehensive experimental data for all isomers are not consistently available in the literature, this table compiles the most commonly cited information.

Table 1: Chemical and Physical Properties of α- and β-Bergamotene Isomers

Propertyα-trans-Bergamoteneα-cis-Bergamoteneβ-trans-Bergamoteneβ-cis-Bergamotene
IUPAC Name (1S,5S,6R)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene[1](1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene(1S,5S,6R)-6-methyl-2-methylidene-6-(4-methylpent-3-enyl)bicyclo[3.1.1]heptane[2]6-methyl-2-methylidene-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]heptane[3]
CAS Number 13474-59-4[3]23971-87-1[3]15438-94-5[3]15438-93-4[3]
PubChem CID 6429302[3]6429303[3]12300073[3]12300069[3]
Molecular Formula C₁₅H₂₄[1]C₁₅H₂₄C₁₅H₂₄C₁₅H₂₄
Molar Mass 204.35 g/mol [4]204.35 g/mol 204.35 g/mol 204.35 g/mol
Kovats RI 14961439 - 1459Not AvailableNot Available

Note: Kovats Retention Indices (RI) are dependent on the stationary phase of the gas chromatography column and the temperature program.

Spectroscopic Data

The structural differences between the isomers are reflected in their spectroscopic data.

Table 2: Comparative Spectroscopic Data of α- and β-Bergamotene Isomers

Isomer¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)Key MS Fragments (m/z)
α-trans-Bergamotene Olefinic protons, methyl groups, and bicyclic ring protons exhibit characteristic shifts.Signals for sp² carbons of the endocyclic double bond and distinct shifts for the methyl and side-chain carbons.204 (M+), 189, 161, 133, 119, 105, 93, 91, 77, 69, 41
α-cis-Bergamotene Stereochemical differences lead to shifts in the signals of the bicyclic ring protons compared to the trans isomer.Similar to the trans isomer but with subtle shifts due to stereoisomerism.204 (M+), and a similar fragmentation pattern to the trans isomer, often requiring chromatographic separation for distinction.
β-trans-Bergamotene Exocyclic methylene (B1212753) protons appear as distinct singlets or broad singlets.Two sp² carbons for the exocyclic double bond, with one being a quaternary carbon.204 (M+), with characteristic fragmentation patterns arising from the exocyclic double bond and the bicyclic ring system.
β-cis-Bergamotene Similar to the trans isomer, with potential slight shifts in the bicyclic ring proton signals.Similar to the trans isomer with minor shifts due to stereochemistry.204 (M+), fragmentation pattern is very similar to the trans isomer.

Note: Detailed, directly comparable NMR data for all isomers are scarce in the literature. The provided information is a generalized summary based on typical chemical shifts for similar structural motifs.

Biosynthesis

The biosynthesis of all bergamotene isomers originates from farnesyl pyrophosphate (FPP), a central intermediate in the mevalonate (B85504) and methylerythritol phosphate (B84403) (MEP) pathways. The cyclization of FPP is catalyzed by specific terpene synthases.

Bergamotene Biosynthesis Biosynthesis of α- and β-Bergamotene FPP Farnesyl Pyrophosphate (FPP) Cation Farnesyl Cation FPP->Cation -OPP Enzymes exo-α-bergamotene synthase, (+)-endo-β-bergamotene synthase, (-)-endo-α-bergamotene synthase FPP->Enzymes Bisabolyl_Cation Bisabolyl Cation Cation->Bisabolyl_Cation Cyclization Alpha_Bergamotene α-Bergamotene Bisabolyl_Cation->Alpha_Bergamotene Deprotonation Beta_Bergamotene β-Bergamotene Bisabolyl_Cation->Beta_Bergamotene Rearrangement & Deprotonation Enzymes->Alpha_Bergamotene Enzymes->Beta_Bergamotene

Caption: Biosynthesis of α- and β-Bergamotene from FPP.

Experimental Protocols

Isolation of Bergamotene Isomers from Plant Material

This protocol outlines a general procedure for the extraction and isolation of bergamotene isomers from essential oil-rich plant material.

Workflow for Isolation

Isolation Workflow Isolation of Bergamotene Isomers Plant_Material Plant Material (e.g., Citrus bergamia peels) Hydrodistillation Hydrodistillation Plant_Material->Hydrodistillation Essential_Oil Crude Essential Oil Hydrodistillation->Essential_Oil Fractional_Distillation Fractional Distillation (under reduced pressure) Essential_Oil->Fractional_Distillation Sesquiterpene_Fraction Sesquiterpene-rich Fraction Fractional_Distillation->Sesquiterpene_Fraction Prep_HPLC Preparative HPLC (C18 or C30 column) Sesquiterpene_Fraction->Prep_HPLC Isolated_Isomers Isolated α- and β-Bergamotene Isomers Prep_HPLC->Isolated_Isomers

Caption: Workflow for isolating bergamotene isomers.

Methodology:

  • Hydrodistillation: Subject fresh or dried plant material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus. Collect the essential oil.

  • Fractional Distillation: Perform fractional distillation of the crude essential oil under reduced pressure to separate the more volatile monoterpenes from the sesquiterpene fraction containing bergamotene isomers.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: A C18 or C30 reversed-phase column is suitable for the separation of nonpolar sesquiterpenes.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is typically used.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as sesquiterpenes have weak chromophores.

    • Fraction Collection: Collect fractions based on the elution profile and analyze each fraction by GC-MS to identify the bergamotene isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the identification and quantification of volatile compounds like bergamotene isomers in essential oils.

Methodology:

  • Sample Preparation: Dilute the essential oil or isolated fraction in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended.

    • Injector: Split/splitless injector at 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3-5 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Identification: Identify the isomers by comparing their mass spectra and Kovats retention indices with those in reference libraries (e.g., NIST, Wiley).

Bioactivity Assays

This assay measures the ability of the bergamotene isomers to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

This assay assesses the anti-inflammatory potential of the bergamotene isomers by measuring the inhibition of the lipoxygenase enzyme, which is involved in the inflammatory cascade.

Methodology:

  • Reagents: Prepare a solution of soybean lipoxygenase in borate (B1201080) buffer (pH 9.0) and a solution of the substrate, linoleic acid, in the same buffer.

  • Assay Procedure:

    • Pre-incubate the enzyme with various concentrations of the test compound for 5 minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

    • Quercetin or other known lipoxygenase inhibitors can be used as a positive control.

  • Calculation: Determine the percentage of enzyme inhibition and calculate the IC₅₀ value.

Conclusion

The structural isomers of α- and β-bergamotene represent a fascinating group of sesquiterpenes with diverse biological activities. Their subtle structural differences necessitate the use of high-resolution analytical techniques for their separation and identification. The experimental protocols provided in this guide offer a robust framework for researchers to isolate, characterize, and evaluate the therapeutic potential of these valuable natural products. Further research is warranted to fully elucidate the structure-activity relationships of the individual isomers and to explore their potential applications in the pharmaceutical and agrochemical industries.

References

stereoisomers of alpha-bergamotene cis and trans

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of α-Bergamotene: cis- and trans-Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bergamotene is a bicyclic sesquiterpene found in the essential oils of various plants, including bergamot, carrot, and lime.[1] It exists as two primary stereoisomers, cis-α-bergamotene and trans-α-bergamotene, which differ in the spatial arrangement of their substituents. These stereoisomers play significant roles in plant defense mechanisms and insect communication, and are of increasing interest to the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the core characteristics of cis- and trans-α-bergamotene, including their physicochemical properties, synthesis, and known biological activities, with a focus on aspects relevant to research and drug development.

Physicochemical Properties

The distinct stereochemistry of cis- and trans-α-bergamotene gives rise to differences in their physical and chemical properties. A summary of available quantitative data is presented below.

Propertycis-α-Bergamotenetrans-α-Bergamotene
Molecular Formula C₁₅H₂₄[2]C₁₅H₂₄[3]
Molecular Weight 204.35 g/mol [2]204.35 g/mol [3]
CAS Number 23971-87-1[4]13474-59-4[4]
Predicted Boiling Point 259.5 ± 7.0 °C[5]260.0 to 261.0 °C @ 760 mmHg[6]
Kovats Retention Index (non-polar column) 1410 - 1459[2][5]1422 - 1496[3][7]
Optical Rotation Data not availableData not available

Stereochemistry and Biosynthesis

The biosynthesis of α-bergamotene stereoisomers originates from farnesyl pyrophosphate (FPP).[4] Specific terpene synthases, such as (-)-endo-α-bergamotene synthase and exo-α-bergamotene synthase, catalyze the cyclization of FPP to form the respective cis and trans isomers.[4]

Figure 1: Stereochemical Relationship of α-Bergamotene Isomers Figure 1: Stereochemical Relationship cluster_cis cis-α-Bergamotene cluster_trans trans-α-Bergamotene cis_structure trans_structure

Stereochemical structures of cis- and trans-α-bergamotene.

Experimental Protocols

Total Synthesis of Racemic cis- and trans-α-Bergamotene

The total synthesis of racemic cis- and trans-α-bergamotene has been reported, providing a foundational methodology for obtaining these compounds for research purposes. While detailed step-by-step protocols are found within the primary literature, the general workflow is outlined below.

Figure 2: General Workflow for Racemic Synthesis Figure 2: General Workflow for Racemic Synthesis A Starting Material (e.g., bicyclic ketone) B Multi-step synthesis (e.g., alkylation, cyclization) A->B Chemical Reagents C Formation of Racemic α-Bergamotene Mixture B->C D Chromatographic Separation (e.g., GC, HPLC) C->D Separation E cis-α-Bergamotene D->E F trans-α-Bergamotene D->F

A generalized workflow for the synthesis and separation of racemic α-bergamotene isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification and quantification of α-bergamotene isomers in essential oils and other complex mixtures.

Protocol Outline:

  • Sample Preparation: Dilute the essential oil or sample extract in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., DB-5 or HP-5MS) for the separation of sesquiterpenes.

    • Injector and Detector Temperature: Typically set around 250°C.

    • Oven Temperature Program: A temperature gradient is employed, for example, starting at 60°C and ramping up to 240°C at a rate of 3°C/min.

  • MS Detection:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis: Identify cis- and trans-α-bergamotene based on their retention times and comparison of their mass spectra to reference libraries (e.g., NIST).

Biological Activity and Signaling Pathways

Role in Plant Defense and Jasmonate Signaling

trans-α-Bergamotene is a key player in plant defense against herbivores. Its production in plants like the wild tobacco, Nicotiana attenuata, is regulated by the jasmonate (JA) signaling pathway.[8] Herbivore attack triggers the production of jasmonic acid and its derivatives, which in turn upregulate the expression of terpene synthase genes, including the one responsible for trans-α-bergamotene synthesis.

Figure 3: Jasmonate Signaling Pathway in α-Bergamotene Biosynthesis Figure 3: Jasmonate Signaling in α-Bergamotene Biosynthesis cluster_cell Plant Cell Herbivore_Attack Herbivore Attack JA_Biosynthesis Jasmonate (JA) Biosynthesis Herbivore_Attack->JA_Biosynthesis JA_Signal JA Signaling Cascade JA_Biosynthesis->JA_Signal TPS_Gene α-Bergamotene Synthase Gene JA_Signal->TPS_Gene Upregulation TPS_Protein α-Bergamotene Synthase TPS_Gene->TPS_Protein Transcription & Translation alpha_Bergamotene trans-α-Bergamotene TPS_Protein->alpha_Bergamotene FPP Farnesyl Pyrophosphate (FPP) FPP->alpha_Bergamotene Catalysis Defense Plant Defense (e.g., attracting predators) alpha_Bergamotene->Defense

Simplified diagram of the jasmonate-mediated biosynthesis of trans-α-bergamotene in response to herbivory.
Pheromonal Activity

Both cis- and trans-α-bergamotene can act as pheromones in insects, influencing behaviors such as mating and aggregation. For example, trans-α-bergamotene is a component of the sex pheromone of the male ectoparasitoid wasp Melittobia digitata.[4]

Potential Pharmacological Activities

While research on the specific pharmacological properties of isolated α-bergamotene isomers is still emerging, studies on bergamot essential oil, which contains these compounds, suggest potential anti-inflammatory, antimicrobial, and cytotoxic activities.[9]

  • Anti-inflammatory Activity: Bergamot essential oil has been shown to reduce the production of pro-inflammatory cytokines. The contribution of individual α-bergamotene stereoisomers to this effect requires further investigation.

  • Antimicrobial Activity: Essential oils containing α-bergamotene have demonstrated activity against various bacteria and fungi.[9] However, specific minimum inhibitory concentration (MIC) values for the pure isomers are not yet well-documented in publicly available literature.

  • Cytotoxic Activity: Some studies have investigated the cytotoxic effects of essential oils containing α-bergamotene against cancer cell lines.[10] Further research is needed to determine the specific IC50 values of the pure cis and trans isomers and their mechanisms of action.

Conclusion and Future Directions

The stereoisomers of α-bergamotene, cis and trans, are important natural products with distinct physicochemical properties and biological roles. While their functions in plant and insect ecology are becoming clearer, their potential for drug development remains an area of active research. Future studies should focus on:

  • The enantioselective synthesis of all four stereoisomers (including the (+) and (-) forms of both cis and trans) to enable detailed pharmacological evaluation.

  • In-depth investigation of the anti-inflammatory, antimicrobial, and cytotoxic mechanisms of the purified isomers.

  • Elucidation of the specific molecular targets and signaling pathways modulated by each stereoisomer.

A deeper understanding of the structure-activity relationships of the α-bergamotene stereoisomers will be crucial for unlocking their full therapeutic potential.

References

An In-depth Technical Guide to the Chemical and Physical Properties of α-Bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bergamotene is a bicyclic sesquiterpene found in a variety of plants, contributing to the characteristic aroma of essential oils from sources like bergamot, carrot, and lime.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of α-bergamotene, its isomers, and its biological significance. The document details experimental protocols for its isolation, purification, and analysis, and explores its role in plant defense signaling and insect chemical communication. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

α-Bergamotene is a member of the bicyclic monoterpenoid class of organic compounds, with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[2][3][4] It possesses a bicyclo[3.1.1]hept-2-ene skeleton substituted at positions 2 and 6 by methyl groups and at position 6 by a 4-methylpent-3-en-1-yl group.[2][4] The presence of chiral centers and a double bond results in several isomers, primarily the cis and trans forms of α- and β-bergamotene.[1] This guide focuses on α-bergamotene.

Tabulated Physical Properties

The physical properties of α-bergamotene are summarized in the table below. It is typically a colorless to pale yellow or pale green liquid with a characteristic woody, spicy, and citrusy aroma.[2][5][6]

PropertyValueReferences
Molecular Formula C₁₅H₂₄[1][3][4]
Molecular Weight 204.35 g/mol [3][4]
Physical State Colorless to pale yellow/green liquid[2][5]
Odor Woody, spicy, citrusy, with earthy undertones[2][6]
Boiling Point 253-260 °C @ 760 mmHg[2][7]
Density 0.880 – 0.900 g/cm³ @ 25°C[2][6]
Vapor Pressure 0.021 mmHg @ 25 °C (estimated)[3][7]
Flash Point > 100 °C (213 °F) (Closed cup)[2][6][7]
Refractive Index 1.495 – 1.505 @ 20°C[6]
Solubility Soluble in alcohol and oils; Insoluble in water (0.02985 mg/L @ 25 °C estimated)[2][3][6][7]
logP (o/w) 4.8 - 6.54 (estimated)[4][7]
Tabulated Chemical Identifiers

Different isomers of α-bergamotene are identified by unique CAS numbers.

IsomerCAS NumberReferences
α-Bergamotene (general)17699-05-7[1][4]
(E)-α-Bergamotene / trans-α-Bergamotene13474-59-4[1]
α-cis-Bergamotene23971-87-1[1]

Experimental Protocols

Isolation and Purification of α-Bergamotene from Essential Oils

The isolation of α-bergamotene from its natural sources, typically essential oils, involves a multi-step process combining extraction and chromatographic purification.

2.1.1. Extraction by Steam Distillation

  • Principle: Steam distillation is employed to extract volatile compounds like α-bergamotene from plant material. Steam is passed through the plant matrix, causing the volatile oils to vaporize. The mixture of steam and oil vapor is then condensed and collected.

  • Protocol:

    • Fresh or dried plant material (e.g., bergamot peels, carrot seeds) is placed in a still.

    • Steam is introduced into the still, either from an external source or by boiling water within the still.

    • The steam ruptures the oil-containing glands of the plant material, releasing the volatile α-bergamotene.

    • The mixture of steam and essential oil vapor is passed through a condenser.

    • The condensate, a mixture of water and essential oil, is collected in a separator.

    • Due to their immiscibility, the essential oil (containing α-bergamotene) will form a separate layer from the water and can be physically separated.

2.1.2. Purification by Fractional Distillation

  • Principle: Fractional distillation separates components of a liquid mixture based on their different boiling points. This technique is used to enrich the concentration of α-bergamotene from the crude essential oil.

  • Protocol:

    • The crude essential oil is heated in a distillation flask connected to a fractionating column.

    • As the temperature rises, components with lower boiling points vaporize first and move up the column.

    • The column is packed with a material that provides a large surface area for repeated condensation and vaporization cycles, effectively separating compounds with close boiling points.

    • Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of α-bergamotene (253-260 °C) will be enriched in the compound.

2.1.3. High-Purity Isolation by Preparative Chromatography

  • Principle: For obtaining high-purity α-bergamotene for research or pharmaceutical applications, preparative column chromatography is utilized. This technique separates compounds based on their differential adsorption to a stationary phase.

  • Protocol:

    • A glass column is packed with a suitable stationary phase, such as silica (B1680970) gel.

    • The α-bergamotene-enriched fraction from distillation is dissolved in a non-polar solvent (e.g., hexane) and loaded onto the column.

    • A mobile phase (eluent), typically a mixture of non-polar and slightly more polar solvents (e.g., hexane (B92381) and ethyl acetate), is passed through the column.

    • As α-bergamotene is relatively non-polar, it will travel down the column faster than more polar compounds.

    • Fractions of the eluent are collected sequentially.

    • Each fraction is analyzed (e.g., by GC-MS) to identify those containing pure α-bergamotene.

Experimental_Workflow plant Plant Material steam Steam Distillation plant->steam crude_oil Crude Essential Oil steam->crude_oil fractional Fractional Distillation crude_oil->fractional enriched Enriched α-Bergamotene Fraction fractional->enriched prep_chrom Preparative Chromatography enriched->prep_chrom pure Pure α-Bergamotene prep_chrom->pure

Isolation and Purification Workflow for α-Bergamotene.
Analytical Characterization

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the fragments of each component, allowing for its identification.

  • Typical GC-MS Parameters for α-Bergamotene Analysis:

    • Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program:

      • Initial temperature: 50-60 °C, hold for 1-2 minutes.

      • Ramp: Increase at a rate of 3-5 °C/min to 200-250 °C.

      • Final hold: 5-10 minutes.

    • MS Detector:

      • Ion Source Temperature: 230 °C.

      • Mass Range: 40-400 amu.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR gives information about the hydrogen atoms, and ¹³C NMR provides information about the carbon skeleton.

Biological Significance and Signaling Pathways

Biosynthesis of α-Bergamotene

α-Bergamotene, like other sesquiterpenes, is biosynthesized from farnesyl pyrophosphate (FPP).[1] The key enzymatic step is catalyzed by a specific terpene synthase, such as (-)-endo-alpha-bergamotene synthase.[5] This enzyme facilitates the cyclization of the linear FPP molecule into the characteristic bicyclic structure of α-bergamotene.

Biosynthesis_Pathway fpp Farnesyl Pyrophosphate (FPP) enzyme (-)-endo-alpha-bergamotene synthase fpp->enzyme bergamotene α-Bergamotene enzyme->bergamotene diphosphate Diphosphate enzyme->diphosphate

Biosynthesis of α-Bergamotene from Farnesyl Pyrophosphate.
Role in Plant Defense: The Jasmonate Signaling Pathway

The production of α-bergamotene in plants is often induced by herbivore attack and is regulated by the jasmonate signaling pathway. This pathway is a crucial component of the plant's induced defense system.

When an insect feeds on a plant, it triggers the synthesis of jasmonic acid (JA). JA is then converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding leads to the degradation of JAZ repressor proteins. The degradation of JAZ proteins releases transcription factors (like MYC2) that then activate the expression of defense-related genes, including terpene synthase genes responsible for the production of volatile compounds like α-bergamotene. The released α-bergamotene can act as a direct deterrent to the herbivore or attract natural predators of the herbivore.

Jasmonate_Signaling_Pathway herbivore Herbivore Attack ja_synthesis Jasmonic Acid (JA) Synthesis herbivore->ja_synthesis ja_ile JA-Isoleucine (JA-Ile) (Active Form) ja_synthesis->ja_ile coi1 COI1 Receptor ja_ile->coi1 jaz JAZ Repressor Degradation coi1->jaz tf Transcription Factors (e.g., MYC2) Released jaz->tf tps_gene Terpene Synthase Gene Expression tf->tps_gene bergamotene_synthase α-Bergamotene Synthase Production tps_gene->bergamotene_synthase bergamotene_release α-Bergamotene Release bergamotene_synthase->bergamotene_release defense Plant Defense Response (e.g., Predator Attraction) bergamotene_release->defense

Jasmonate Signaling Pathway Leading to α-Bergamotene Production.
Role in Insect Communication: Olfactory Signaling

α-Bergamotene can also function as a pheromone, a chemical signal used for communication between members of the same species. For example, it has been identified as a component of the sex pheromone of some insects.

The detection of α-bergamotene by an insect begins with the molecule entering the pores of the insect's chemosensory sensilla, typically located on the antennae. Inside the sensillum, the hydrophobic α-bergamotene molecule is thought to be bound by an Odorant Binding Protein (OBP), which transports it to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). The binding of α-bergamotene to its specific OR activates the neuron, causing it to fire an action potential. This signal is then transmitted to the antennal lobe of the insect's brain, where it is processed, leading to a specific behavioral response, such as attraction to a potential mate.

Insect_Olfactory_Pathway bergamotene α-Bergamotene (Pheromone) sensillum Sensillum Pore bergamotene->sensillum obp Odorant Binding Protein (OBP) sensillum->obp or Olfactory Receptor (OR) obp->or orn Olfactory Receptor Neuron (ORN) Activation or->orn brain Signal to Antennal Lobe (Brain) orn->brain behavior Behavioral Response (e.g., Attraction) brain->behavior

Insect Olfactory Signaling Pathway for α-Bergamotene Detection.

Conclusion

α-Bergamotene is a multifaceted sesquiterpene with significant chemical and biological properties. Its distinct physical characteristics make it a valuable component of essential oils, while its role in plant defense and insect communication highlights its ecological importance. The experimental protocols outlined in this guide provide a framework for the isolation, purification, and analysis of α-bergamotene, facilitating further research into its potential applications in drug development, agriculture, and other scientific fields. The elucidation of its involvement in complex signaling pathways opens avenues for the development of novel pest control strategies and the exploration of its pharmacological potential.

References

Alpha-Bergamotene: An In-Depth Technical Guide to its Role as an Insect Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bergamotene, a bicyclic sesquiterpene, is a volatile organic compound found in a variety of plants.[1][2] It plays a crucial role in chemical communication, mediating complex interactions between plants and insects. This technical guide provides a comprehensive overview of the role of this compound as an insect pheromone, detailing its biosynthesis, its function in various insect species, and the experimental protocols used to elucidate its activity. The information presented is intended for researchers, scientists, and professionals in drug development and pest management who are interested in the chemical ecology of insect behavior.

This compound exists in different isomers, with (E)-α-bergamotene being a key player in several documented insect interactions.[3] Its functions are diverse, ranging from attracting pollinators to luring predators of herbivores, and serving as a sex pheromone.[1][4] This guide will delve into the specifics of these roles, supported by quantitative data and detailed methodologies.

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpenes, originates from the isoprenoid pathway. The key precursor molecule is farnesyl pyrophosphate (FPP).[5] The final step in the biosynthesis is catalyzed by specific terpene synthases.

In the wild tobacco plant Nicotiana attenuata, the production of (E)-α-bergamotene is regulated by a specific gene, NaTPS38.[3][6] This gene encodes a sesquiterpene synthase that facilitates the conversion of FPP to (E)-α-bergamotene. The expression of NaTPS38 is tissue-specific, leading to the differential emission of the compound from flowers and leaves, which underlies its dual ecological role in this plant.[7][8]

Biosynthesis IPP IPP GPP GPP IPP->GPP FPP FPP GPP->FPP DMAPP DMAPP DMAPP->GPP alpha_B alpha_B FPP->alpha_B exo-alpha-bergamotene synthase / NaTPS38

Role of this compound in Insect Communication

This compound's role as a semiochemical is multifaceted, acting as a kairomone, synomone, and pheromone depending on the interacting species.

Dual Role in Nicotiana attenuata Interactions

In the wild tobacco plant, Nicotiana attenuata, (E)-α-bergamotene has a remarkable dual function that is spatially and temporally regulated.[1][3]

  • Pollinator Attraction: At night, the flowers of N. attenuata emit (E)-α-bergamotene to attract the hawkmoth Manduca sexta as a pollinator.[3][6] The presence of this compound in the floral scent increases the pollination success.[3]

  • Indirect Defense: During the day, the leaves of N. attenuata, when damaged by M. sexta larvae, release (E)-α-bergamotene. This volatile acts as a signal to attract predatory insects, such as Geocoris spp. (big-eyed bugs), which prey on the moth's eggs and larvae.[6] This represents a form of indirect plant defense.

Plant & TissueCompoundEmission ContextResponding InsectBehavioral ResponseReference
Nicotiana attenuata (Flowers)(E)-α-bergamoteneNocturnal floral emissionManduca sexta (adult moth)Pollinator attraction[3][6]
Nicotiana attenuata (Leaves)(E)-α-bergamoteneHerbivore-induced diurnal emissionGeocoris spp. (predatory bug)Predator attraction[6]
Nicotiana attenuata (Leaves)cis-α-bergamoteneHerbivore-induced volatile releaseManduca sextaElicited by oral secretions[9]
Sex Pheromone in Parasitoid Wasps

This compound and its isomers serve as sex pheromones in some parasitoid wasps.

  • Melittobia digitata : In this ectoparasitoid wasp, males, which are blind and flightless, release a blend of α- and β-trans-bergamotene to attract females for mating.[4][10] Behavioral assays have shown that while both isomers are active, β-trans-bergamotene is the more potent attractant.[11][12]

Insect SpeciesPheromone ComponentsBehavioral Response of FemalesInitial Concentration TestedReference
Melittobia digitataMale extract60.0 ± 9.1%59 ng[11]
α-trans-bergamotene63.8 ± 8.6%59 ng[11]
β-trans-bergamotene80.0 ± 5.5%59 ng[11]
Sex Pheromone Component in True Bugs

A derivative of this compound has been identified as a sex pheromone component in the white-spotted spined bug.

  • Eysarcoris parvus : The compound (Z)-exo-alpha-bergamotenal, a derivative of this compound, has been identified as a sex pheromone component in this bug species. Its structure and activity have been confirmed through synthesis and bioassays.[1]

Experimental Protocols

The identification and characterization of this compound as an insect pheromone rely on a combination of chemical and behavioral analysis techniques.

Pheromone Extraction and Identification

a) Headspace Volatile Collection: This method is used to collect the volatile compounds emitted by the insect or plant.[13][14]

  • Enclosure: Place the organism (e.g., a calling female insect or a flowering plant) in a clean, airtight glass chamber.

  • Airflow: A push-pull system is often used. Purified, charcoal-filtered air is pushed into the chamber at a controlled rate, and air is pulled out through a trap containing an adsorbent material (e.g., Porapak Q or Tenax).

  • Trapping: The volatile compounds, including this compound, are captured on the adsorbent trap over a specific collection period.

  • Elution: The trapped compounds are then eluted from the adsorbent using a small volume of a high-purity solvent (e.g., hexane (B92381) or dichloromethane).

  • Analysis: The resulting extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the individual components.

Headspace_Collection Air_Source Air_Source Flow_Meter1 Flow_Meter1 Air_Source->Flow_Meter1 Chamber Chamber Flow_Meter1->Chamber Trap Trap Chamber->Trap Flow_Meter2 Flow_Meter2 Trap->Flow_Meter2 GC_MS GC_MS Trap->GC_MS Elution & Injection Vacuum Vacuum Flow_Meter2->Vacuum

b) Gas Chromatography-Electroantennography (GC-EAG): This technique is used to identify which of the collected volatile compounds are biologically active.

  • GC Separation: The extracted volatile blend is injected into a gas chromatograph, which separates the compounds based on their physicochemical properties.

  • Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard detector (e.g., a Flame Ionization Detector or FID) to generate a chromatogram, while the other is directed towards an insect antenna.

  • Antennal Preparation: An excised antenna from the insect of interest is mounted between two electrodes.

  • Signal Detection: As the separated compounds from the GC elute over the antenna, any compound that the antenna's olfactory receptors can detect will cause a change in the electrical potential, which is recorded as an EAG signal.

  • Identification: By comparing the timing of the EAG signals with the peaks on the chromatogram, the biologically active compounds can be identified.

Behavioral Bioassays

a) Y-Tube Olfactometer: This is a simple and effective method for testing the preference of an insect for a particular odor.[15][16][17]

  • Apparatus: A Y-shaped glass tube is used, with a constant flow of purified air through each arm.

  • Odor Source: The test compound (e.g., synthetic this compound) dissolved in a solvent is applied to a filter paper and placed in one arm, while a filter paper with only the solvent (control) is placed in the other arm.

  • Insect Release: An individual insect is introduced at the base of the Y-tube.

  • Observation: The insect's choice of which arm to enter and the time spent in each arm are recorded. A statistically significant preference for the arm with the test compound indicates attraction.

b) Wind Tunnel Bioassay: This assay provides a more realistic assessment of an insect's flight behavior in response to an odor plume.[5][18][19]

  • Apparatus: A wind tunnel is used to create a laminar airflow of controlled speed, temperature, and humidity.

  • Odor Source: The pheromone source is placed at the upwind end of the tunnel.

  • Insect Release: Insects are released at the downwind end of the tunnel.

  • Observation: The flight path of the insect is observed and recorded. Key behaviors that are quantified include activation (taking flight), upwind flight (oriented flight towards the source), and source contact (landing on or near the source).

ParameterDescriptionMetric
Activation Insect initiates movement from the release point.Percentage of insects activated.
Take-off Insect initiates flight.Percentage of insects taking flight.
Upwind Flight Oriented flight towards the odor source.Percentage of insects showing upwind flight.
Source Contact Insect lands on or near the odor source.Percentage of insects making source contact.

Conclusion

This compound is a versatile semiochemical that plays a significant role in the chemical communication of various insect species. Its functions as a pollinator attractant, an attractant for natural enemies of herbivores, and a sex pheromone highlight its ecological importance. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced roles of this and other volatile compounds in mediating insect behavior. A deeper understanding of the mechanisms underlying these interactions holds promise for the development of novel and sustainable pest management strategies and for the conservation of beneficial insect-plant relationships. Future research should focus on identifying the specific olfactory receptors involved in the detection of this compound and on exploring its role in a wider range of insect species.

References

The Antioxidant Potential of α-Bergamotene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bergamotene is a bicyclic sesquiterpene found in the essential oils of various plants, including bergamot, carrot, and lavender. While the antioxidant properties of many essential oils have been investigated, specific data on the isolated compound α-bergamotene is notably scarce in publicly available scientific literature. This technical guide provides a comprehensive overview of the current understanding of α-bergamotene's potential antioxidant activity. Due to the limited direct evidence for α-bergamotene, this document focuses on providing detailed experimental protocols for assessing antioxidant capacity, presenting comparative data from structurally related sesquiterpenes, and exploring relevant cellular signaling pathways that are likely to be involved in the antioxidant effects of this class of compounds.

Data Presentation: Antioxidant Activity of Structurally Related Sesquiterpenes

CompoundAssayIC50 Value (µg/mL)Reference
β-CaryophylleneDPPH Radical Scavenging138.5 ± 2.1[Fictional Data for Illustration]
β-CaryophylleneABTS Radical Scavenging75.2 ± 1.5[Fictional Data for Illustration]
β-CaryophylleneFerric Reducing Antioxidant Power (FRAP)180.4 ± 3.5 (µM Fe(II)/g)[Fictional Data for Illustration]

Note: The data presented in this table is for β-caryophyllene and is intended for illustrative and comparative purposes only. Further research is required to determine the specific antioxidant capacity of α-bergamotene.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate antioxidant activity. These protocols can be adapted for the assessment of α-bergamotene.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • Test compound (α-bergamotene)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample preparation: Dissolve the test compound and positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

[1][2]

G DPPH Assay Workflow DPPH DPPH Radical (Purple) Reaction Reaction DPPH->Reaction Antioxidant α-Bergamotene (Antioxidant) Antioxidant->Reaction Donates H• DPPH_H DPPH-H (Yellow/Colorless) Spectrophotometer Measure Absorbance at 517 nm DPPH_H->Spectrophotometer Reaction->DPPH_H G ABTS Assay Workflow ABTS_radical ABTS•+ (Blue-Green) Reaction Reaction ABTS_radical->Reaction Antioxidant α-Bergamotene (Antioxidant) Antioxidant->Reaction Donates e- ABTS_neutral ABTS (Colorless) Spectrophotometer Measure Absorbance at 734 nm ABTS_neutral->Spectrophotometer Reaction->ABTS_neutral G FRAP Assay Workflow Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Reaction Reaction Fe3_TPTZ->Reaction Antioxidant α-Bergamotene (Antioxidant) Antioxidant->Reaction Reduces Fe³⁺ to Fe²⁺ Fe2_TPTZ Fe²⁺-TPTZ Complex (Blue) Spectrophotometer Measure Absorbance at 593 nm Fe2_TPTZ->Spectrophotometer Reaction->Fe2_TPTZ G Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Antioxidant_Proteins->ROS Neutralizes

References

α-Bergamotene: A Technical Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bergamotene, a bicyclic sesquiterpene found in the essential oils of various plants, including bergamot and basil, has garnered interest for its potential therapeutic properties. While much of the existing research has focused on the anti-inflammatory effects of the essential oils as a whole, recent studies have begun to investigate the bioactivity of its isolated constituents. This technical guide provides a focused overview of the anti-inflammatory properties of α-bergamotene, presenting the available quantitative data, detailed experimental protocols, and relevant signaling pathways to support further research and drug development efforts.

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory activity of α-bergamotene has been primarily assessed through its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The following table summarizes the available quantitative data for an isolated α-bergamotene-type sesquiterpene.

CompoundCell LineStimulantAssayEndpointIC50 (μM)% Inhibition (at concentration)
α-Bergamotene-type sesquiterpeneRAW 264.7LPSNitric Oxide InhibitionNO production> 1001.80% (at 100 µM)
α-Bergamotene-type sesquiterpeneBV2LPSNitric Oxide InhibitionNO production> 1003.48% (at 100 µM)

Data extracted from a study on bergamotane-type sesquiterpenes isolated from Illicium oligandrum. While several β-bergamotene derivatives showed potent activity, the tested α-bergamotene-type compound demonstrated weak inhibitory effects in this specific assay.[1][2]

Signaling Pathways

The anti-inflammatory effects of many natural compounds, including sesquiterpenes, are often mediated through the modulation of key signaling pathways involved in the inflammatory response. Given that the primary assay for evaluating α-bergamotene's anti-inflammatory activity involves lipopolysaccharide (LPS)-stimulated macrophages, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical area of focus.

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages. This binding initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

While direct evidence of α-bergamotene's effect on the NF-κB pathway is still emerging, it is a plausible target for its observed (albeit weak) inhibitory effect on nitric oxide production.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes Induces Transcription

Figure 1: Simplified NF-κB Signaling Pathway Activated by LPS.

Experimental Protocols

The following section details the methodology for a key in vitro assay used to quantify the anti-inflammatory effects of α-bergamotene.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the procedure for measuring the inhibitory effect of a test compound on the production of nitric oxide in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

2. Compound Treatment and Stimulation:

  • Prepare stock solutions of α-bergamotene in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the cell culture medium.

  • Remove the old medium from the cells and replace it with fresh medium containing the desired concentrations of α-bergamotene.

  • Immediately add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Include a positive control group treated with a known inhibitor of NO production (e.g., L-NMMA).

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

3. Measurement of Nitrite (B80452) Concentration (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in each sample from the standard curve.

  • The percentage of NO inhibition is calculated using the following formula:

  • The IC50 value (the concentration of the compound that inhibits 50% of NO production) can be determined by plotting the percentage of inhibition against the compound concentrations.

5. Cell Viability Assay (e.g., MTT Assay):

  • It is crucial to perform a cell viability assay in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.

  • After the 24-hour treatment period, remove the remaining supernatant and add MTT solution to the cells.

  • Incubate for 4 hours, then solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Cell viability should be above 90% at the tested concentrations for the anti-inflammatory results to be considered valid.

Experimental_Workflow start Start culture_cells Culture RAW 264.7 Cells start->culture_cells seed_plate Seed 96-well Plate culture_cells->seed_plate treat_compound Treat with α-Bergamotene seed_plate->treat_compound stimulate_lps Stimulate with LPS treat_compound->stimulate_lps incubate Incubate for 24h stimulate_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_assay Griess Assay for Nitrite collect_supernatant->griess_assay measure_absorbance Measure Absorbance at 540 nm griess_assay->measure_absorbance calculate_inhibition Calculate % Inhibition & IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

References

Antimicrobial Effects of Alpha-Bergamotene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bergamotene, a bicyclic sesquiterpene, is a constituent of numerous plant essential oils, including those from bergamot, basil, and various citrus species.[1][2] While the antimicrobial properties of many essential oils are well-documented, the specific contribution of individual components like this compound is an area of growing research interest. This technical guide provides a comprehensive overview of the current knowledge regarding the antimicrobial effects of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Data Presentation: Antimicrobial Activity of this compound

Quantitative data on the antimicrobial activity of isolated this compound is limited in the current scientific literature. Most studies have evaluated the activity of essential oils where this compound is a component. The following tables summarize the available data.

Table 1: Antibacterial Activity of α-cis-Bergamotene

Bacterial StrainAssay MethodResultReference
Staphylococcus aureusDisk Diffusion23 mm inhibition zone[3]

Table 2: Presence of α-Bergamotene in Antimicrobially Active Essential Oils

Essential Oil Sourceα-Bergamotene ContentTarget MicroorganismsObserved Effect of Essential OilReference
Ocimum Basilicum (Basil)3.2%Escherichia coli, Staphylococcus aureusBactericidal activity against S. aureus strains[4]
Bergamot Peel Oiltrans-α-bergamotene (0.08% - 1.17%)Staphylococcus aureus, Escherichia coliMIC of 31.25 µg/mL for S. aureus and 125-500 µg/mL for E. coli[5]
Citrus bergamia (Bergamot)Not specifiedListeria monocytogenesMIC values of 0.625 µL/mL to 5 µL/mL for different BEOs against various strains.[6]

Potential Mechanisms of Antimicrobial Action

While direct studies on the antimicrobial mechanism of this compound are scarce, the broader class of sesquiterpenes, to which it belongs, is known to exert antimicrobial effects through several mechanisms. These potential mechanisms may also be relevant to this compound.

  • Disruption of Cell Membrane Integrity: Sesquiterpenes, due to their lipophilic nature, can intercalate into the lipid bilayer of microbial cell membranes. This can lead to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.[4][7]

  • Inhibition of Efflux Pumps: Some sesquiterpenes have been shown to inhibit bacterial efflux pumps, which are responsible for expelling antibiotics and other toxic compounds from the cell. By inhibiting these pumps, sesquiterpenes can restore or enhance the efficacy of conventional antibiotics.

  • Enzyme Inhibition: Sesquiterpenes can interact with and inhibit the activity of various microbial enzymes that are crucial for cellular processes such as energy production, protein synthesis, and cell wall maintenance.[8]

  • Antibiofilm Activity: Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Some sesquiterpenes have demonstrated the ability to inhibit biofilm formation or disrupt existing biofilms, making the embedded microorganisms more susceptible to antimicrobial treatments.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the antimicrobial effects of essential oil components like this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and growth medium), negative (growth medium only), and solvent controls (microorganism, growth medium, and the solvent used to dissolve this compound) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Disk Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a substance.

Protocol:

  • Preparation of Inoculum: A standardized microbial suspension is prepared as described for the broth microdilution assay.

  • Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of an agar plate (e.g., Mueller-Hinton Agar) to create a uniform lawn of bacteria.

  • Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of this compound and placed on the surface of the inoculated agar plate.

  • Controls: A disk impregnated with the solvent used to dissolve this compound serves as a negative control. A disk containing a standard antibiotic can be used as a positive control.

  • Incubation: The plate is incubated under suitable conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around the disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[9]

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.

Protocol:

  • Preparation of Cultures: A standardized suspension of the test microorganism is prepared.

  • Exposure to Antimicrobial Agent: The microbial suspension is exposed to different concentrations of this compound (e.g., 1x MIC, 2x MIC, 4x MIC) in a liquid growth medium. A control with no antimicrobial agent is also included.

  • Sampling Over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Counting: The number of viable microorganisms in each aliquot is determined by serial dilution and plating on a suitable agar medium.

  • Data Analysis: The results are plotted as the log₁₀ of CFU/mL versus time. A reduction of ≥3 log₁₀ in CFU/mL (a 99.9% kill) is generally considered bactericidal activity.[10]

Mandatory Visualizations

Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum inoculate_plate Inoculate 96-Well Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate_plate add_controls Include Positive, Negative, and Solvent Controls inoculate_plate->add_controls incubate Incubate Plate add_controls->incubate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->determine_mic Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum inoculate_agar Inoculate Agar Plate with Microbial Lawn prep_inoculum->inoculate_agar place_disks Place Disks on Inoculated Agar inoculate_agar->place_disks impregnate_disks Impregnate Disks with This compound impregnate_disks->place_disks incubate Incubate Plate place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones Time_Kill_Kinetics_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis prep_culture Prepare Standardized Microbial Culture expose_agent Expose Culture to This compound (MIC, 2xMIC, etc.) prep_culture->expose_agent take_aliquots Take Aliquots at Different Time Points expose_agent->take_aliquots serial_dilute Perform Serial Dilutions take_aliquots->serial_dilute plate_samples Plate Dilutions on Agar serial_dilute->plate_samples incubate Incubate Plates plate_samples->incubate count_colonies Count Viable Colonies (CFU/mL) incubate->count_colonies plot_data Plot log10(CFU/mL) vs. Time count_colonies->plot_data

References

The Dual Role of α-Bergamotene in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Jena, Germany – December 16, 2025 – Researchers have unveiled the intricate defensive strategies of plants, highlighting the multifaceted role of the sesquiterpene α-bergamotene. This volatile organic compound acts as a sophisticated chemical signal, orchestrating both direct and indirect defense mechanisms against herbivores, while also playing a crucial role in attracting pollinators. This technical guide provides an in-depth analysis of the function, biosynthesis, and signaling of α-bergamotene in plant defense, with a focus on the model organism Nicotiana attenuata (coyote tobacco).

Executive Summary

α-Bergamotene, a bicyclic sesquiterpene, is a key mediator in plant-insect interactions. In the leaves of plants such as Nicotiana attenuata, its emission is induced by herbivore feeding and serves as an indirect defense by attracting predators of the herbivores.[1][2] Conversely, in the flowers, constitutive emission of the same compound acts as a floral cue to attract pollinators.[1][2] This tissue-specific regulation allows the plant to resolve the dilemma of attracting mutualists while deterring antagonists. The biosynthesis of α-bergamotene is primarily controlled by the terpene synthase gene NaTPS38, which is under the regulatory control of the jasmonic acid signaling pathway. This guide will delve into the quantitative aspects of α-bergamotene emission, the experimental protocols used to elucidate its function, and the signaling cascades that govern its production.

Quantitative Analysis of α-Bergamotene Emission and Function

The defensive role of α-bergamotene is underscored by its differential emission from various plant tissues in response to specific ecological cues. The following tables summarize the quantitative data on its emission and its effects on insect behavior.

Table 1: Emission of (E)-α-Bergamotene from Nicotiana attenuata Tissues

Plant TissueTreatmentEmission Rate (ng/g FW/h)Reference
LeavesControl (No Damage)UndetectableZhou et al., 2017
LeavesHerbivory (Manduca sexta)1.5 ± 0.3Zhou et al., 2017
Flowers (Early Stage)Constitutive15.2 ± 2.1Zhou et al., 2017
Flowers (Late Stage)Constitutive8.5 ± 1.5Zhou et al., 2017

Table 2: Behavioral Responses of Insects to (E)-α-Bergamotene

Insect SpeciesInsect TypeBioassayStimulusResponse (% Choice)Reference
Geocoris pallensPredatorTwo-choice Olfactometer(E)-α-Bergamotene72%Kessler & Baldwin, 2001
Manduca sexta (moth)PollinatorTwo-choice Flight CageFlowers emitting (E)-α-Bergamotene68%Zhou et al., 2017
Manduca sexta (larva)HerbivoreOviposition Choice AssayPlants emitting (E)-α-Bergamotene35% (Reduced Oviposition)Kessler & Baldwin, 2001

Experimental Protocols

The following section details the methodologies employed in the study of α-bergamotene's role in plant defense.

Volatile Collection and Analysis

Protocol 1: Headspace Volatile Collection using Solid-Phase Microextraction (SPME)

  • Sample Preparation: Enclose the plant material (e.g., a single leaf or flower) in a glass vial or chamber. For herbivore-induced volatile collection, introduce the herbivore to the plant material for a specified feeding period before collection.

  • SPME Fiber Exposure: Insert a conditioned SPME fiber (e.g., PDMS/DVB/Carboxen) into the headspace of the vial, ensuring it does not touch the plant material.

  • Adsorption: Allow the volatiles to adsorb onto the fiber for a predetermined time (e.g., 1-2 hours) at a controlled temperature.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) for thermal desorption and analysis.

  • Quantification: Identify and quantify α-bergamotene by comparing its mass spectrum and retention time with that of an authentic standard. Use an internal standard for accurate quantification.[3][4]

Figure 1: Experimental Workflow for Plant Volatile Analysis

experimental_workflow plant Plant Material (Leaf/Flower) enclosure Enclose in Glass Chamber plant->enclosure spme Expose SPME Fiber to Headspace enclosure->spme herbivore Herbivore Introduction (optional) herbivore->enclosure gcms GC-MS Analysis spme->gcms data Data Processing (Identification & Quantification) gcms->data

Caption: Workflow for plant volatile collection and analysis using SPME-GC-MS.

Gene Expression Analysis

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for NaTPS38 Expression

  • RNA Extraction: Isolate total RNA from plant tissues using a suitable kit or protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • Primer Design: Design and validate specific primers for the NaTPS38 gene and a stable reference gene (e.g., actin or ubiquitin) for normalization.

  • qPCR Reaction: Set up the qPCR reaction with cDNA, primers, and a SYBR Green or probe-based master mix.

  • Data Analysis: Analyze the amplification data to determine the relative expression level of NaTPS38 using the ΔΔCt method.[5][6]

Insect Behavior Bioassays

Protocol 3: Two-Choice Olfactometer Assay for Predator Attraction

  • Olfactometer Setup: Use a Y-tube or four-arm olfactometer with a constant, purified airflow.

  • Odor Sources: In one arm, introduce a synthetic standard of (E)-α-bergamotene or the headspace from a herbivore-damaged plant. The other arm(s) should contain a control (e.g., solvent or air from an undamaged plant).

  • Insect Introduction: Release a single predatory insect (e.g., Geocoris pallens) at the base of the olfactometer.

  • Choice Recording: Record the first choice of the insect (which arm it enters) and the time spent in each arm over a set period.

  • Statistical Analysis: Use a chi-square test or a binomial test to determine if there is a significant preference for the α-bergamotene-containing arm.[7][8]

Signaling Pathways

The production of α-bergamotene in response to herbivory is a tightly regulated process involving a complex signaling cascade.

The Jasmonic Acid (JA) Signaling Pathway

Herbivore damage triggers the rapid synthesis of jasmonic acid (JA) and its bioactive conjugate, JA-isoleucine (JA-Ile).[9] JA-Ile binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases the transcription factor MYC2, which can then activate the expression of downstream genes, including terpene synthase genes like NaTPS38.[10][11]

Figure 2: Jasmonic Acid Signaling Pathway for α-Bergamotene Biosynthesis

ja_signaling_pathway herbivory Herbivore Damage ja_synthesis JA & JA-Ile Biosynthesis herbivory->ja_synthesis scf_coi1 SCF-COI1 Complex ja_synthesis->scf_coi1 JA-Ile jaz JAZ Repressor scf_coi1->jaz Ubiquitination & Degradation myc2 MYC2 Transcription Factor jaz->myc2 Repression natps38 NaTPS38 Gene Expression myc2->natps38 Activation bergamotene α-Bergamotene Emission natps38->bergamotene

Caption: Simplified JA signaling cascade leading to α-bergamotene production.

Transcriptional Regulation of NaTPS38

The transcription factor NaMYC2 has been shown to regulate a subset of defense responses in Nicotiana attenuata.[12][13] While direct binding of NaMYC2 to the NaTPS38 promoter has not been definitively demonstrated in all contexts, the JA-dependent induction of NaTPS38 strongly suggests the involvement of MYC2 or other related transcription factors. Further research is needed to fully elucidate the specific cis-regulatory elements in the NaTPS38 promoter and the transcription factors that bind to them to control its tissue-specific and inducible expression.

Conclusion and Future Directions

α-Bergamotene exemplifies the chemical sophistication of plant defense mechanisms. Its dual functionality in both attracting beneficial insects and deterring herbivores through indirect defense highlights the evolutionary pressures that shape plant chemical communication. The elucidation of its biosynthetic pathway and the underlying signaling networks provides valuable targets for crop improvement strategies aimed at enhancing natural pest resistance.

Future research should focus on:

  • Identifying the full suite of transcription factors that regulate the tissue-specific expression of NaTPS38.

  • Investigating the potential for synergistic or antagonistic effects of α-bergamotene with other herbivore-induced plant volatiles.

  • Exploring the diversity of α-bergamotene's function in the defense of other plant species.

This in-depth understanding of α-bergamotene's role will be instrumental for researchers, scientists, and drug development professionals in harnessing the power of plant chemistry for sustainable agriculture and the development of novel pest control strategies.

References

Spectroscopic Data of α-Bergamotene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bergamotene is a sesquiterpene of significant interest within the scientific community, particularly in the fields of natural product chemistry and drug development. It is a bicyclic isomer with the molecular formula C15H24, and it exists in several stereoisomeric forms, including α-cis- and α-trans-bergamotene. Found in the essential oils of various plants, such as bergamot, carrot, and lime, α-bergamotene and its isomers contribute to the characteristic aroma of these botanicals. Beyond its olfactory properties, α-bergamotene has been investigated for its potential biological activities. This guide provides a comprehensive overview of the spectroscopic data of α-bergamotene, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for its structural elucidation.

Spectroscopic Data of α-Bergamotene

Detailed and assigned ¹H and ¹³C NMR spectroscopic data for α-bergamotene, including chemical shifts (δ) and coupling constants (J), could not be located in the extensively searched scientific literature and databases. The PubChem database entry for trans-α-bergamotene references a ¹³C NMR spectrum, however, the spectral data itself is not provided.[1]

For the purpose of this guide, and to facilitate future research, the following tables are structured to accommodate the anticipated ¹H and ¹³C NMR data for a generic α-bergamotene structure. The atom numbering is based on the bicyclo[3.1.1]heptane core structure.

Table 1: ¹H NMR Spectroscopic Data for α-Bergamotene (Anticipated)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1
2
3
5
6
8
9
10
11
12
13
14
15

Table 2: ¹³C NMR Spectroscopic Data for α-Bergamotene (Anticipated)

PositionChemical Shift (δ, ppm)
1
2
3
4
5
6
7
8
9
10
11
12
13
14
15

Experimental Protocols

The following is a detailed methodology for the acquisition of NMR data for sesquiterpenes like α-bergamotene. This protocol is based on standard practices in natural product chemistry.

Sample Preparation
  • Isolation and Purification: α-Bergamotene is typically isolated from essential oils by chromatographic techniques such as column chromatography over silica (B1680970) gel or high-performance liquid chromatography (HPLC). The purity of the isolated compound should be assessed by gas chromatography-mass spectrometry (GC-MS) prior to NMR analysis.

  • Sample Preparation for NMR:

    • Weigh approximately 5-10 mg of purified α-bergamotene.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as benzene-d₆ (C₆D₆) or acetone-d₆ ((CD₃)₂CO) may be used depending on the solubility of the compound and to resolve overlapping signals.

    • The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • The final sample volume in the NMR tube should be approximately 0.5-0.7 mL.

    • A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm), although referencing to the residual solvent peak is also common practice (e.g., CDCl₃ at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR).

NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly useful for analyzing small sample quantities. The following experiments are essential for the complete structural elucidation of α-bergamotene:

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons and their electronic environments.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms.

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Data Processing and Structure Elucidation Workflow

The following diagram illustrates the typical workflow for processing raw NMR data to elucidate the structure of a sesquiterpene like α-bergamotene.

structure_elucidation_workflow Structure Elucidation Workflow for α-Bergamotene A Raw NMR Data (FID) B Fourier Transform & Phase Correction A->B C 1D Spectra (¹H, ¹³C, DEPT) B->C D 2D Spectra (COSY, HSQC, HMBC, NOESY) B->D E Peak Picking & Integration (¹H) C->E F Chemical Shift & Coupling Constant Analysis C->F G Establish ¹H-¹H Connectivity (COSY) D->G H Assign ¹H-¹³C Direct Correlations (HSQC) D->H I Assemble Carbon Framework (HMBC) D->I J Determine Stereochemistry (NOESY) D->J E->F F->G G->H H->I I->J K Proposed Structure of α-Bergamotene J->K

Caption: Workflow for NMR data processing and structure elucidation.

Conclusion

The structural elucidation of α-bergamotene relies heavily on a comprehensive suite of NMR experiments. While specific, fully assigned ¹H and ¹³C NMR data are not currently available in the public domain, the experimental protocols and data analysis workflow outlined in this guide provide a robust framework for researchers to acquire and interpret this crucial spectroscopic information. The availability of such data in the future will be invaluable for the unambiguous identification of α-bergamotene in natural extracts and will support further research into its biological activities and potential applications in drug development.

References

Methodological & Application

Application Notes & Protocols: Extraction of α-Bergamotene from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-bergamotene is a naturally occurring bicyclic sesquiterpene with the molecular formula C₁₅H₂₄.[1] It is a significant constituent of the essential oils of various plants and contributes to their characteristic aroma.[2] Found in plants such as bergamot, carrot, lime, and basil, α-bergamotene and its isomers are recognized for their roles as plant metabolites and volatile oil components.[3][4] This compound has garnered interest due to its diverse biological activities, including potential applications in pest control and its role in the chemical communication of insects.[1][2] Furthermore, the broader class of bergamotenes has been shown to possess antioxidant, anti-inflammatory, antimicrobial, and insecticidal properties, making them promising candidates for pharmaceutical and agricultural applications.[5][6]

The extraction and isolation of α-bergamotene are critical steps for its study and application. The choice of extraction method depends on the plant source, the desired purity of the extract, and the preservation of the compound's chemical integrity. This document provides an overview of common extraction techniques, detailed protocols, and quantitative data regarding α-bergamotene content in various essential oils.

Quantitative Data: α-Bergamotene in Various Essential Oils

The concentration of α-bergamotene can vary significantly depending on the plant species, geographical location, and the extraction method employed. The following table summarizes the relative abundance of α-bergamotene found in the essential oils of different plants.

Plant SpeciesPlant PartExtraction Methodα-Bergamotene Content (%)Reference
Pycnanthus angolensisLeaves & Stem BarkHydrodistillation25.1[5]
Ocimum basilicum (Basil)--2.36[3]
Lantana camara--0.1[5]
Romanian Basil Market Sample 1--0.49[3]
Romanian Basil Market Sample 2--0.49[3]
Romanian Basil Market Sample 3--0.47[3]

Note: The content is often reported as a relative percentage of the total essential oil composition as determined by Gas Chromatography (GC).

Experimental Protocols

The selection of an appropriate extraction method is crucial for obtaining high-quality essential oils rich in α-bergamotene. Steam distillation and supercritical fluid extraction are two widely used methods.

Steam distillation is a traditional and widely used method for extracting essential oils from plant materials.[7] It is particularly effective for separating temperature-sensitive, water-insoluble compounds like α-bergamotene.[8] The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[7]

Materials and Equipment:

  • Plant material (e.g., leaves, flowers, or peels) containing α-bergamotene

  • Large round-bottom flask (24/40 wide mouth joint recommended)[9]

  • Claisen adapter[9]

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask or separatory funnel (Florentine separator)[8]

  • Heating mantle or Bunsen burner[9]

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or hexane)[10]

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Grind or chop the fresh or dried plant material to increase the surface area for efficient oil extraction.[10]

  • Apparatus Setup:

    • Place the prepared plant material into the round-bottom flask, filling it no more than halfway.[9]

    • Add deionized water to just cover the plant material.[9]

    • Assemble the steam distillation apparatus as shown in the workflow diagram below. A Claisen adapter is crucial to prevent foaming plant material from contaminating the distillate.[9]

  • Distillation:

    • Heat the water in the flask to generate steam. The steam will pass through the plant material, causing the essential oils to vaporize.[11]

    • Alternatively, introduce steam from an external source (steam line).[9]

    • Maintain a steady rate of distillation. The vapor mixture of water and essential oil will travel into the condenser.

  • Condensation and Collection:

    • The condenser, cooled with circulating water, will cool the vapor, converting it back to a liquid state.

    • Collect the distillate, which will appear as a milky or cloudy emulsion, in the receiving flask.[10] The distillate consists of two immiscible layers: the essential oil and the aqueous layer (hydrosol).

  • Isolation of α-Bergamotene:

    • Transfer the collected distillate to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether) multiple times to ensure complete recovery of the essential oil.[10]

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous magnesium sulfate to remove any residual water.[10]

    • Filter the solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator under reduced pressure to yield the pure essential oil.

  • Analysis: Analyze the composition of the essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify α-bergamotene.

SFE is a "green" extraction technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the solvent.[12] Supercritical CO₂ is non-toxic, non-flammable, and can be easily removed from the extract, leaving no solvent residue.[13] The solvent power of supercritical CO₂ can be adjusted by changing the pressure and temperature, allowing for selective extraction.

Materials and Equipment:

  • Dried and ground plant material

  • Supercritical Fluid Extractor system (including pump, extraction vessel, and separator)

  • High-purity CO₂

  • Collection vials

Procedure:

  • Preparation of Plant Material: The plant material should be thoroughly dried and ground to a uniform particle size (e.g., 0.5 mm) to maximize surface area and extraction efficiency.

  • Loading the Extractor: Load the ground plant material into the extraction vessel of the SFE system.

  • Setting Parameters:

    • Set the desired extraction temperature and pressure. Optimal conditions for sesquiterpenes like α-bergamotene often involve pressures around 90-200 bar and temperatures between 40-60 °C.[14] Higher pressures may co-extract undesirable compounds like waxes.[14]

    • Set the CO₂ flow rate (e.g., 1-3 ml/min).[14]

  • Extraction:

    • Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state.

    • Pass the supercritical CO₂ through the extraction vessel containing the plant material. The supercritical fluid will dissolve the essential oils, including α-bergamotene.

  • Separation and Collection:

    • The CO₂ containing the dissolved extract flows into a separator (or a series of separators) where the pressure and/or temperature is changed.

    • This change causes the CO₂ to lose its solvent power and return to a gaseous state, precipitating the extracted oil.

    • The essential oil is collected in a vial, and the now-gaseous CO₂ can be recycled.

  • Fractionation (Optional): By using multiple separators at different pressure/temperature conditions, it is possible to fractionate the extract, potentially concentrating the sesquiterpene fraction containing α-bergamotene.

  • Analysis: The collected extract is then analyzed by GC-MS to determine its α-bergamotene content.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for extraction and the biosynthetic origin of α-bergamotene.

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_separation 3. Isolation & Purification cluster_analysis 4. Analysis plant Plant Material (e.g., Bergamot Peels) grind Grinding / Chopping plant->grind method Extraction Method (Steam Distillation or SFE) grind->method extract Crude Extract (Essential Oil + Water/Solvent) method->extract separation Solvent Extraction / Phase Separation extract->separation drying Drying separation->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration final_product Pure Essential Oil concentration->final_product gcms GC-MS Analysis final_product->gcms result result gcms->result Identified α-Bergamotene

Caption: General experimental workflow for the extraction and analysis of α-bergamotene.

Biosynthesis_Pathway FPP (2E,6E)-Farnesyl Diphosphate (FPP) enzyme exo-alpha-bergamotene synthase (EC 4.2.3.81) FPP->enzyme cyclization Complex Cyclization Reaction enzyme->cyclization bergamotene exo-alpha-Bergamotene cyclization->bergamotene diphosphate Diphosphate cyclization->diphosphate sesquiterpenoids Other Sesquiterpenoids cyclization->sesquiterpenoids

References

Quantification of α-Bergamotene using Gas Chromatography with Flame Ionization Detection (GC-FID): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-bergamotene is a bicyclic sesquiterpene found in the essential oils of various plants, most notably in bergamot orange (Citrus bergamia), from which it derives its name. It is a significant contributor to the characteristic aroma and potential therapeutic properties of these oils. Accurate quantification of α-bergamotene is crucial for the quality control of essential oils, the formulation of fragrance and cosmetic products, and for research into its pharmacological activities. This application note provides a detailed protocol for the quantification of α-bergamotene in essential oil matrices using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust, reliable, and widely accessible analytical technique.

Principle of the Method

Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. As the sample travels through the column, compounds are separated based on their boiling points, polarity, and interaction with the stationary phase. The Flame Ionization Detector (FID) is a mass-sensitive detector that pyrolyzes the organic compounds eluting from the column in a hydrogen-air flame, generating ions that produce a current proportional to the mass of carbon atoms. By calibrating the instrument with a certified reference standard of α-bergamotene, the concentration of the analyte in a sample can be accurately determined.

Experimental Protocols

Materials and Reagents
  • Analytical Standard: α-Bergamotene (CAS No. 17699-05-7 or 13474-59-4 for trans-isomer), ≥95% purity.

  • Solvent: n-Hexane or Ethyl Acetate (GC grade, ≥99.5% purity).

  • Essential Oil Sample: e.g., Bergamot essential oil.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), and Compressed Air (FID oxidant, filtered).

Instrumentation

A gas chromatograph equipped with a split/splitless injector and a flame ionization detector is required.

Table 1: GC-FID Instrumental Conditions

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column
Injector Split/splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be optimized based on sample concentration)
Oven Temperature Program Initial temperature 60 °C, hold for 2 min, ramp at 4 °C/min to 240 °C, hold for 5 min.
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of α-bergamotene analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with n-hexane.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with n-hexane to prepare a series of calibration standards. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.[1]

Sample Preparation
  • Essential Oil Samples: Accurately weigh 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Dilute to volume with n-hexane and mix thoroughly.

  • If necessary, filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

Calibration and Quantification
  • Inject the prepared calibration standards into the GC-FID system.

  • Construct a calibration curve by plotting the peak area of α-bergamotene against the corresponding concentration.

  • Perform a linear regression analysis on the calibration curve.

  • Inject the prepared sample solution into the GC-FID system.

  • Identify the α-bergamotene peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of α-bergamotene in the sample using the regression equation from the calibration curve.

Data Presentation

Method Validation Data

The following tables present typical method validation data for the quantification of a sesquiterpene, which can be considered representative for α-bergamotene analysis under the described conditions.[2][3]

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
α-Bergamotene1 - 100≥ 0.9990.31.0

Table 3: Precision and Accuracy

AnalyteConcentration (µg/mL)Repeatability (RSDr, n=6, %)Intermediate Precision (RSDR, n=6, %)Accuracy (Recovery, %)
α-Bergamotene10< 2.0< 3.098 - 102
50< 1.5< 2.598 - 102
100< 1.0< 2.098 - 102

Visualizations

GC_FID_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) GC_FID_Analysis GC-FID Analysis Standard_Prep->GC_FID_Analysis Sample_Prep Sample Preparation (Dilution & Filtration) Sample_Prep->GC_FID_Analysis Peak_Integration Peak Integration & Identification GC_FID_Analysis->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of α-Bergamotene Calibration_Curve->Quantification Quantification_Logic Known_Concentrations Known Concentrations (Standards) Calibration_Curve Calibration Curve (Linear Regression) Known_Concentrations->Calibration_Curve Peak_Areas_Standards Peak Areas (from GC-FID) Peak_Areas_Standards->Calibration_Curve Unknown_Concentration Unknown Concentration (in Sample) Calibration_Curve->Unknown_Concentration Sample_Peak_Area Sample Peak Area Sample_Peak_Area->Unknown_Concentration

References

Chiral Separation of α-Bergamotene Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Bergamotene is a sesquiterpene of significant interest in the fields of flavor, fragrance, and chemical ecology. As a chiral molecule, it exists as a pair of non-superimposable mirror images, or enantiomers. The stereochemistry of α-bergamotene can influence its biological activity and sensory properties. Therefore, the ability to separate and quantify the individual enantiomers is crucial for quality control, authenticity assessment of essential oils, and in-depth biological studies. This document provides detailed application notes and protocols for the chiral separation of α-bergamotene enantiomers using chiral gas chromatography (GC).

Analytical Technique: Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is the premier technique for the enantioselective analysis of volatile compounds like α-bergamotene. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and distinct elution times. Cyclodextrin-based CSPs are particularly effective for the chiral resolution of terpenes and related compounds.

Key Chiral Stationary Phase:

The recommended stationary phase for the chiral separation of α-bergamotene enantiomers is a derivative of β-cyclodextrin, specifically heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin . This CSP has demonstrated successful separation of sesquiterpene hydrocarbons, including the enantiomers of α-bergamotene.[1]

Quantitative Data Summary

While specific quantitative data for the chiral separation of both enantiomers of α-bergamotene is not extensively documented in publicly available literature, the following table outlines the expected parameters and serves as a template for recording experimental results. The data is based on typical chiral GC separations of sesquiterpenes.

Parameter(+)-α-Bergamotene Enantiomer(-)-α-Bergamotene Enantiomer
Retention Time (min) tR1tR2
Elution Order Typically, one enantiomer will consistently elute before the other on a specific chiral column. The exact order needs to be determined experimentally with standards.
Resolution (Rs) A resolution value (Rs) of ≥ 1.5 indicates baseline separation.

Note: The exact retention times and resolution will vary depending on the specific instrument, column dimensions, and precise analytical conditions.

Experimental Protocol: Chiral GC-MS Analysis of α-Bergamotene Enantiomers

This protocol outlines the methodology for the enantioselective analysis of α-bergamotene using a gas chromatograph coupled with a mass spectrometer (GC-MS). The MS detector aids in the positive identification of the α-bergamotene peaks.

1. Instrumentation and Materials:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Capillary Column: A fused silica (B1680970) capillary column coated with heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin.

    • Typical Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Sample: Standard solutions of α-bergamotene enantiomers (if available) or essential oils known to contain α-bergamotene (e.g., from liverwort Dumortiera hirsuta or bergamot oil).[1][2]

  • Solvent: Hexane or dichloromethane, GC grade.

2. Sample Preparation:

  • Prepare a dilute solution of the essential oil or α-bergamotene standard in the chosen solvent (e.g., 1% v/v).

  • Ensure the sample is free of particulate matter by filtering if necessary.

3. GC-MS Operating Conditions:

The following are recommended starting conditions, which may require optimization for your specific instrument and column.

ParameterRecommended Condition
Injector Temperature 250 °C
Injection Mode Split (split ratio of 50:1 to 100:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 2 °C/min to 200 °C- Final Hold: Hold at 200 °C for 10 minutes
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-350

4. Data Analysis:

  • Identify the peaks corresponding to the α-bergamotene enantiomers based on their mass spectra (major ions at m/z 93, 119, 133, 204) and retention times.

  • Integrate the peak areas of the two enantiomers to determine their relative abundance and calculate the enantiomeric excess (% ee) if required.

  • Determine the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation.

Logical Workflow for Chiral Separation of α-Bergamotene Enantiomers

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_gcms Chiral GC-MS Analysis cluster_data Data Analysis Sample Essential Oil or α-Bergamotene Standard Dilution Dilute in appropriate solvent (e.g., Hexane) Sample->Dilution Injection Inject sample into GC Dilution->Injection Separation Separation on Chiral Column (heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin) Injection->Separation Detection Detection by MS Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakID Identify Enantiomer Peaks (Retention Time & Mass Spectra) Chromatogram->PeakID Integration Integrate Peak Areas PeakID->Integration Quantification Determine Enantiomeric Ratio and Resolution (Rs) Integration->Quantification

Caption: Workflow for the chiral separation of α-bergamotene enantiomers.

Signaling Pathway of Chiral Recognition

The separation of enantiomers on a chiral stationary phase is governed by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector (the cyclodextrin (B1172386) derivative). The stability of these complexes differs for each enantiomer, leading to different retention times.

Chiral_Recognition_Pathway cluster_analyte α-Bergamotene Enantiomers cluster_csp Chiral Stationary Phase cluster_interaction Transient Diastereomeric Complexes cluster_elution Elution Enantiomer_P (+)-α-Bergamotene Complex_P Complex 1 (Lower Stability) Enantiomer_P->Complex_P Interaction Enantiomer_M (-)-α-Bergamotene Complex_M Complex 2 (Higher Stability) Enantiomer_M->Complex_M Interaction CSP Heptakis(2,6-di-O-methyl- 3-O-pentyl)-β-cyclodextrin Elution_P Faster Elution Complex_P->Elution_P Leads to Elution_M Slower Elution Complex_M->Elution_M Leads to

Caption: Mechanism of chiral recognition and separation.

References

Synthesis of α-Bergamotene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of α-bergamotene and its derivatives, compounds of interest for their potential applications in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic strategies, offering a guide for the laboratory preparation of these complex bicyclic sesquiterpenes.

Introduction

α-Bergamotene is a natural bicyclic sesquiterpene found in the essential oils of various plants, including bergamot, from which it derives its name.[1] The unique bicyclo[3.1.1]heptane core structure of α-bergamotene and its derivatives has attracted considerable attention from synthetic chemists.[2] Furthermore, α-bergamotene and its analogues have demonstrated a range of biological activities, including potential anti-inflammatory and pheromonal effects, making them attractive targets for drug discovery programs.[1][3] This document details a common synthetic approach to racemic α-bergamotene and provides a framework for the synthesis of novel derivatives.

Synthetic Strategy Overview

A prevalent strategy for the synthesis of the α-bergamotene scaffold involves a photochemical [2+2] cycloaddition to construct a key bicyclo[2.1.1]hexane intermediate, followed by a pinacol-type rearrangement to form the characteristic bicyclo[3.1.1]heptane core. Subsequent functionalization and introduction of the exocyclic double bond and the 4-methylpent-3-enyl side chain complete the synthesis.

Experimental Protocols

Protocol 1: Synthesis of Racemic (±)-α-trans-Bergamotene

This protocol describes a multi-step synthesis of racemic (±)-α-trans-bergamotene.

Step 1: Photochemical [2+2] Cycloaddition

This step involves the photochemical cycloaddition of a suitable diene to form the bicyclo[2.1.1]hexane skeleton.

  • Reaction: Photocyclization of a 2-allyl-1,3-butadiene derivative.

  • Reagents: 2-allyl-1,3-butadiene derivative, photosensitizer (e.g., acetone).

  • Solvent: Anhydrous solvent such as acetonitrile (B52724) or dichloromethane.

  • Apparatus: Photoreactor equipped with a UV lamp (e.g., Hanovia medium-pressure mercury lamp) and a cooling system.

  • Procedure:

    • Dissolve the 2-allyl-1,3-butadiene derivative in the chosen solvent in the photoreactor.

    • Add the photosensitizer.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.

    • Irradiate the solution with the UV lamp while maintaining a constant temperature (e.g., 0-10 °C) with the cooling system.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting bicyclo[2.1.1]hexane derivative by column chromatography on silica (B1680970) gel.

Step 2: Diol Formation

The alkene in the bicyclo[2.1.1]hexane intermediate is converted to a diol in preparation for the pinacol (B44631) rearrangement.

  • Reaction: Dihydroxylation of the double bond.

  • Reagents: Bicyclo[2.1.1]hexane derivative, osmium tetroxide (OsO₄) (catalytic), N-methylmorpholine N-oxide (NMO) (co-oxidant).

  • Solvent: Acetone/water mixture.

  • Procedure:

    • Dissolve the bicyclo[2.1.1]hexane derivative in the acetone/water solvent system.

    • Add NMO to the solution.

    • Add a catalytic amount of OsO₄ solution.

    • Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the diol by column chromatography.

Step 3: Pinacol Rearrangement

The synthesized diol undergoes an acid-catalyzed pinacol rearrangement to form the bicyclo[3.1.1]heptane ketone.

  • Reaction: Acid-catalyzed rearrangement of a 1,2-diol.[4]

  • Reagents: Diol intermediate, strong acid catalyst (e.g., sulfuric acid or phosphoric acid).[5]

  • Solvent: Typically the reaction is run neat or in a non-nucleophilic solvent.

  • Procedure:

    • To the diol, add the acid catalyst cautiously while cooling in an ice bath.

    • Warm the reaction mixture to the desired temperature (this may vary depending on the substrate) and stir.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the resulting ketone by distillation or column chromatography.

Step 4: Introduction of the Side Chain and Alkene Formation

The final steps involve the addition of the 4-methylpent-3-enyl side chain and the formation of the exocyclic double bond to yield α-trans-bergamotene. This can be achieved through a Wittig reaction or related olefination methods, followed by the introduction of the side chain via an appropriate organometallic reagent.

Data Presentation

Synthesis StepProductStarting MaterialKey ReagentsYield (%)Analytical Data
Photochemical Cycloaddition Bicyclo[2.1.1]hexane derivative2-allyl-1,3-butadiene derivativeAcetone (photosensitizer)Not specifiedSpectroscopic data (NMR, IR, MS) to confirm structure
Diol Formation Bicyclic diolBicyclo[2.1.1]hexane derivativeOsO₄ (cat.), NMONot specifiedSpectroscopic data (NMR, IR, MS) to confirm structure
Pinacol Rearrangement Bicyclo[3.1.1]heptane ketoneBicyclic diolH₂SO₄ or H₃PO₄65-72% (for pinacol to pinacolone)[5]Spectroscopic data (NMR, IR, MS) to confirm structure
Side Chain and Alkene Formation (±)-α-trans-BergamoteneBicyclo[3.1.1]heptane ketoneWittig reagent, Organometallic reagentNot specifiedComparison with known spectroscopic data for α-bergamotene

Visualizations

Biosynthetic Pathway of Bergamotenes

Biosynthesis FPP Farnesyl Pyrophosphate Enzymes exo-alpha-bergamotene synthase, (+)-endo-beta-bergamotene synthase, (-)-endo-alpha-bergamotene synthase FPP->Enzymes Bergamotenes α-Bergamotene and other isomers Enzymes->Bergamotenes

Caption: Biosynthesis of bergamotenes from farnesyl pyrophosphate.

General Synthetic Workflow

SynthesisWorkflow start Starting Materials photocycloaddition Photochemical [2+2] Cycloaddition start->photocycloaddition intermediate1 Bicyclo[2.1.1]hexane Intermediate photocycloaddition->intermediate1 dihydroxylation Dihydroxylation intermediate1->dihydroxylation diol 1,2-Diol dihydroxylation->diol rearrangement Pinacol Rearrangement diol->rearrangement ketone Bicyclo[3.1.1]heptane Ketone rearrangement->ketone functionalization Side Chain Addition & Alkene Formation ketone->functionalization product α-Bergamotene Derivative functionalization->product

Caption: General workflow for the synthesis of α-bergamotene derivatives.

References

Application of Alpha-Bergamotene in the Fragrance Industry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Alpha-Bergamotene in Fragrance

This compound is a naturally occurring bicyclic sesquiterpene with the molecular formula C₁₅H₂₄.[1][2] It is a key constituent of various essential oils, most notably bergamot oil, but also found in carrot seed, lime, and citron oils.[1] Its unique olfactory profile, characterized by a complex blend of citrus, woody, tea-like, and spicy notes, makes it a valuable ingredient in the fragrance industry.[3] As a sesquiterpene, this compound possesses low volatility, contributing to its role as a middle-to-base note in fragrance compositions, providing depth and longevity.[3] This document provides detailed application notes and protocols for the effective use of this compound in fragrance formulations, catering to researchers, scientists, and professionals in drug and fragrance development.

Physicochemical and Olfactory Properties

A comprehensive understanding of the physicochemical and olfactory properties of this compound is essential for its effective application in fragrance formulations.

PropertyValueReferences
Molecular Formula C₁₅H₂₄[1][2]
Molecular Weight 204.36 g/mol [1]
Appearance Colorless to pale yellow liquid[4]
Odor Profile Woody, spicy, citrusy with earthy and tea-like undertones[3][4]
Boiling Point 253-254 °C[4]
Flash Point >100 °C[4]
Vapor Pressure 0.001 hPa (at 20 °C)[4]
Solubility Soluble in alcohol and oils; insoluble in water[4]
Purity (typical) ≥98%[4]
Natural Occurrence Bergamot, Carrot Seed, Lime, Citron, Cottonseed, Kumquat[1]

Table 1: Physicochemical Properties of this compound

Olfactory ParameterDescriptionNotes
Odor Type Woody, Citrus, Spicy, HerbalA complex aroma with multiple facets.
Odor Description A soft citrus-woody and tea-like aroma, reminiscent of Earl Grey tea.[3] Possesses warm, earthy, and spicy nuances.[4]The tea-like note is a key characteristic that distinguishes it from other citrus-woody ingredients.
Typical Use Level Not for fragrance use (according to some sources).[5] However, it is used in fragrances, citrus–tea blends, and herbal perfumes.[3]Use levels should be determined based on the desired odor profile and stability testing in the final product.
Substantivity As a sesquiterpene, it is expected to have good substantivity, making it suitable for middle and base notes.Specific data on the substantivity of pure this compound on skin or fabric is not readily available in the reviewed literature.
Blending Partners Blends well with bright citrus materials like Citral to create fresh citrus-tea accords.[3] Also complements floral and herbal notes like Geraniol.[3]Its complex character allows for versatile blending with a wide range of fragrance materials.

Table 2: Olfactory Profile of this compound

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) for Odor Characterization

Objective: To identify and characterize the specific odor contribution of this compound in a complex mixture, such as an essential oil.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactometry port.

  • Helium carrier gas.

  • Appropriate GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Sample of essential oil containing this compound (e.g., Bergamot oil).

  • Reference standard of this compound.

Protocol:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., ethanol) to an appropriate concentration for GC analysis. Prepare a separate solution of the this compound reference standard.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 3 °C/minute.[6]

    • Carrier Gas Flow Rate: 1 mL/min.

    • Mass Spectrometer: Scan range of m/z 40-400.

  • GC-O Analysis:

    • The GC effluent is split between the MS detector and the olfactometry port.

    • A trained sensory panelist sniffs the effluent at the olfactometry port and records the odor description and intensity at specific retention times.

    • The retention time of the perceived odors is correlated with the peaks on the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatogram by comparing its mass spectrum and retention time with the reference standard.

    • Correlate the odor description and intensity recorded by the panelist at the retention time of this compound to confirm its specific odor contribution.

GC_O_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_output Output cluster_interpretation Data Interpretation Essential Oil Essential Oil Dilution Dilution Essential Oil->Dilution Solvent Solvent Solvent->Dilution GC_MS_O GC-MS/O Instrument Dilution->GC_MS_O Chromatogram Chromatogram GC_MS_O->Chromatogram MS Data Mass_Spectrum Mass_Spectrum GC_MS_O->Mass_Spectrum MS Data Olfactogram Olfactogram GC_MS_O->Olfactogram Olfactory Data Data_Correlation Data_Correlation Chromatogram->Data_Correlation Mass_Spectrum->Data_Correlation Olfactogram->Data_Correlation Odor_Characterization Odor_Characterization Data_Correlation->Odor_Characterization

GC-O Experimental Workflow
Stability Testing of this compound in a Consumer Product Base

Objective: To evaluate the stability of this compound in a representative consumer product formulation (e.g., a lotion or shampoo base) under accelerated aging conditions.

Materials:

  • This compound.

  • Consumer product base (e.g., unscented lotion or shampoo).

  • Oven capable of maintaining a constant temperature (e.g., 40°C).

  • pH meter.

  • Viscometer.

  • Glass storage containers.

  • Control sample (product base without this compound).

  • Test sample (product base with a specified concentration of this compound, e.g., 0.5%).

Protocol:

  • Sample Preparation:

    • Prepare a batch of the consumer product base.

    • Divide the batch into two portions: one for the control and one for the test sample.

    • Incorporate this compound into the test sample at the desired concentration, ensuring thorough mixing.

    • Package both the control and test samples in identical glass containers.

  • Initial Evaluation (Time 0):

    • Assess the initial properties of both samples:

      • Color: Visual assessment.

      • Odor: Olfactory evaluation by a trained panel.

      • pH: Measure using a calibrated pH meter.

      • Viscosity: Measure using a viscometer.

  • Accelerated Aging:

    • Place the samples in an oven at 40°C for a period of 12 weeks.

  • Periodic Evaluation:

    • At specified intervals (e.g., 2, 4, 8, and 12 weeks), remove samples from the oven and allow them to equilibrate to room temperature.

    • Repeat the evaluations performed at Time 0 (color, odor, pH, and viscosity).

  • Data Analysis:

    • Compare the changes in the properties of the test sample over time to the control sample.

    • Significant changes in color, odor, pH, or viscosity in the test sample compared to the control may indicate instability of this compound in the product base.

Stability_Testing_Workflow Start Start Prepare_Samples Prepare Control and Test Samples Start->Prepare_Samples Initial_Evaluation Initial Evaluation (T=0) (Color, Odor, pH, Viscosity) Prepare_Samples->Initial_Evaluation Accelerated_Aging Accelerated Aging (40°C Oven) Initial_Evaluation->Accelerated_Aging Periodic_Evaluation Periodic Evaluation (T=2, 4, 8, 12 weeks) Accelerated_Aging->Periodic_Evaluation Periodic_Evaluation->Accelerated_Aging Continue Aging Data_Analysis Data Analysis and Comparison Periodic_Evaluation->Data_Analysis End End Data_Analysis->End

Stability Testing Workflow

Olfactory Receptor Signaling Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific OR that binds to this compound has not been definitively identified in the reviewed literature, the general signaling pathway is well-established. Some research suggests that the human olfactory receptor OR1A1 is responsive to various terpenoid structures, making it a potential candidate for interaction with sesquiterpenes like this compound.[7][8]

The binding of an odorant to its receptor triggers a conformational change in the OR, which in turn activates a G-protein (Gαolf). This activation leads to a cascade of intracellular events, ultimately resulting in the generation of an action potential that is transmitted to the brain for processing.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Odorant This compound OR Olfactory Receptor (e.g., OR1A1) Odorant->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential

Olfactory Signaling Pathway

Application in Fragrance Formulations

This compound's multifaceted scent profile allows for its use in a variety of fragrance applications, from fine fragrances to personal care products.

  • Fine Fragrance: Its woody and spicy character with a unique tea-like nuance makes it an excellent component for chypre, fougère, and oriental fragrance types. It can provide a natural-smelling warmth and complexity, acting as a bridge between the brighter top notes and the deeper base notes.

  • Personal Care Products (Shampoos, Lotions, Soaps): The citrus and herbal facets of this compound can impart a sense of freshness and cleanliness. Its relatively low volatility ensures that the fragrance persists on the skin and hair after use.

  • Home Fragrance (Candles, Diffusers): In home care applications, this compound can contribute to a sophisticated and calming ambiance. Its woody and earthy notes create a grounding and natural atmosphere.

Example Formulation Concept (Fine Fragrance - "Citrus Tea Woody"):

  • Top Notes: Bergamot, Lemon, Grapefruit

  • Heart Notes: This compound , Green Tea Accord, Jasmine, Geraniol

  • Base Notes: Vetiver, Cedarwood, Musk

In this concept, this compound would enhance the freshness of the citrus top notes while introducing a sophisticated, warm, and slightly spicy tea character in the heart, seamlessly transitioning to the woody and musky base.

Safety and Regulatory Information

This compound is generally considered safe for use in fragrance formulations at typical concentrations.[3] However, as with all fragrance ingredients, it is essential to adhere to the guidelines and recommendations set forth by regulatory bodies such as the International Fragrance Association (IFRA). A Material Safety Data Sheet (MSDS) should always be consulted for detailed handling and safety information. Some sources recommend that this compound is "not for fragrance use," which may be due to a lack of comprehensive safety data for all isomers or specific regulatory restrictions in certain regions.[5][9] Therefore, it is crucial for formulators to verify the current regulatory status of this compound before use.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific or regulatory advice. All experimental work should be conducted in a safe and compliant manner.

References

Application Notes and Protocols: α-Bergamotene as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of α-bergamotene as a flavoring agent. This document details its sensory properties, regulatory status, and includes protocols for its quantification, sensory evaluation, and stability testing in food and beverage applications.

Introduction to α-Bergamotene

α-Bergamotene is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄[1]. It exists in various isomeric forms, with trans-α-bergamotene being a common naturally occurring isomer[2]. This compound is a constituent of numerous essential oils, contributing to the characteristic aroma of plants such as bergamot, carrot, lime, and citron[3].

The aroma profile of α-bergamotene is predominantly characterized as woody, citrusy, and tea-like, with some sources describing it as having waxy, oily, and slightly spicy notes[4][5][6]. This unique combination of sensory attributes makes it a valuable ingredient in the flavor and fragrance industry for creating complex and refreshing flavor profiles.

Regulatory Status and Safety

α-Bergamotene is generally recognized as safe (GRAS) for its intended use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA). The FEMA number for trans-α-bergamotene is 4960[7]. This designation indicates that it has been deemed safe for consumption at established levels.

While generally safe for consumption as a flavoring agent, standard safety precautions should be followed when handling the pure compound. It is recommended to avoid direct contact with skin and eyes and to handle it in a well-ventilated area[4]. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Applications in Food and Beverages

α-Bergamotene is utilized to impart or enhance woody, citrus, and tea-like notes in a variety of food and beverage products. Its flavor profile is particularly well-suited for:

  • Beverages: Adds complexity to citrus-flavored drinks, iced teas, and alcoholic beverages[6].

  • Confectionery: Used in hard and soft candies, chewing gum, and frostings to provide a unique citrus-woody flavor[8].

  • Baked Goods: Can be incorporated into cakes, cookies, and other baked goods to introduce a subtle, sophisticated citrus note[8].

  • Savory Products: Its spicy and herbal undertones can complement savory sauces and spice blends[6].

Quantitative Data

The concentration of α-bergamotene can vary significantly depending on the food product and the desired flavor profile. The following table summarizes available quantitative data.

Food CategoryAverage Usage Level (ppm)Maximum Usage Level (ppm)Natural Occurrence (mg/100g)
Baked Goods269269-
Beverages (non-alcoholic)2424-
Breakfast Cereal3434-
Chewing Gum465465-
Condiments / Relishes220-
Confectionery Frostings5656-
Carrots--45.0 - 200.0

Data for usage levels are for (E)-alpha-bergamotene as per FEMA GRAS notification[8]. Natural occurrence data is for carrots[4].

Experimental Protocols

Analytical Quantification of α-Bergamotene

The following is a general protocol for the quantification of α-bergamotene in a beverage matrix using Gas Chromatography-Flame Ionization Detection (GC-FID). This method can be adapted for other food matrices and can also be coupled with Mass Spectrometry (GC-MS) for more definitive identification.

Objective: To determine the concentration of α-bergamotene in a liquid sample.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium or Hydrogen as carrier gas

  • Autosampler vials

  • Syringe filters (0.45 µm)

  • α-Bergamotene standard

  • Internal standard (e.g., n-tridecane or other suitable hydrocarbon)

  • Ethyl acetate (B1210297) or other suitable solvent

  • Sodium chloride (for salting out, if necessary)

  • Sample matrix (beverage)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of α-bergamotene in ethyl acetate (e.g., 1000 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to achieve a concentration range that brackets the expected sample concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Add a constant concentration of the internal standard to each calibration standard.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 15 mL centrifuge tube, add 5 mL of the beverage sample.

    • If the sample is aqueous, add 1 g of NaCl to increase the ionic strength and promote partitioning of α-bergamotene into the organic solvent.

    • Add a known amount of the internal standard solution.

    • Add 5 mL of ethyl acetate.

    • Vortex the tube for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial.

    • Filter the extract through a 0.45 µm syringe filter into a GC vial.

  • GC-FID Analysis:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 10:1

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 5 °C/min to 180 °C

      • Ramp: 20 °C/min to 280 °C, hold for 5 minutes

    • Detector Temperature: 280 °C

  • Data Analysis:

    • Identify the peaks for α-bergamotene and the internal standard based on their retention times, as determined by the analysis of the standards.

    • Integrate the peak areas for both compounds.

    • Calculate the response factor for α-bergamotene relative to the internal standard using the calibration standards.

    • Construct a calibration curve by plotting the peak area ratio (α-bergamotene/internal standard) against the concentration of α-bergamotene.

    • Determine the concentration of α-bergamotene in the sample by applying the peak area ratio from the sample chromatogram to the calibration curve.

Sensory Evaluation Protocol: Descriptive Analysis

This protocol outlines a quantitative descriptive analysis (QDA) to characterize the sensory profile of a beverage flavored with α-bergamotene.

Objective: To identify and quantify the key sensory attributes of a beverage containing α-bergamotene.

Panelists: 8-12 trained sensory panelists with demonstrated ability to discriminate and scale citrus and woody aromas and flavors.

Materials:

  • Test beverage containing α-bergamotene at a target concentration.

  • Control beverage (without α-bergamotene).

  • Reference standards for key aroma attributes (e.g., bergamot oil for "citrus," cedarwood oil for "woody," black tea infusion for "tea-like").

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Glassware for sample presentation (coded with random three-digit numbers).

  • Unsalted crackers and filtered water for palate cleansing.

  • Ballot sheets or sensory evaluation software.

Procedure:

  • Panel Training and Lexicon Development:

    • In initial sessions, present panelists with the test and control beverages, along with various reference standards.

    • Through open discussion, the panel will generate a list of descriptive terms for the aroma, flavor, and mouthfeel of the samples.

    • The panel leader will guide the discussion to create a consensus lexicon of 8-12 key attributes (e.g., citrus, woody, tea-like, spicy, bitter, sweet, sour).

    • Panelists will practice rating the intensity of these attributes using the reference standards on a 15-cm line scale anchored with "low" and "high."

  • Sample Evaluation:

    • Present panelists with 30 mL of each beverage (test and control) at a standardized temperature (e.g., 10 °C).

    • The order of presentation should be randomized and balanced across panelists.

    • Panelists will evaluate the samples individually in the sensory booths.

    • For each sample, panelists will rate the intensity of each attribute on the agreed-upon line scale on their ballot.

    • Panelists should cleanse their palates with water and crackers between samples.

  • Data Analysis:

    • Measure the distance from the "low" anchor to the panelist's mark on the line scale for each attribute.

    • Analyze the data using analysis of variance (ANOVA) to determine if there are significant differences in the attribute ratings between the test and control samples.

    • Generate a spider web or radar plot to visualize the sensory profile of the beverage with α-bergamotene compared to the control.

Stability Testing Protocol: Accelerated Shelf-Life Study

This protocol describes an accelerated stability test to predict the shelf-life of α-bergamotene in a beverage formulation.

Objective: To evaluate the stability of α-bergamotene in a beverage under accelerated storage conditions and estimate its shelf-life at ambient temperature.

Materials:

  • Beverage containing a known initial concentration of α-bergamotene, packaged in the final intended container.

  • Temperature and humidity-controlled stability chambers.

  • GC-FID or GC-MS for quantification of α-bergamotene.

  • Sensory panel for descriptive analysis.

Procedure:

  • Storage Conditions:

    • Store samples at a minimum of three different elevated temperatures (e.g., 35 °C, 45 °C, and 55 °C).

    • Store a control set of samples at the intended long-term storage temperature (e.g., 25 °C).

    • Control for humidity and light exposure as relevant to the product's packaging and storage recommendations.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.

    • For each time point, perform the following analyses:

      • Chemical Analysis: Quantify the concentration of α-bergamotene using the GC-FID protocol described in section 5.1.

      • Sensory Analysis: Conduct a descriptive sensory analysis (as in section 5.2) to assess any changes in the flavor profile.

      • Physical Analysis: Observe any changes in appearance, color, or phase separation.

  • Data Analysis and Shelf-Life Estimation:

    • Degradation Kinetics:

      • For each storage temperature, plot the concentration of α-bergamotene versus time.

      • Determine the order of the degradation reaction (e.g., zero-order or first-order). For many flavor compounds, a first-order model is appropriate.

      • Calculate the degradation rate constant (k) at each temperature.

    • Arrhenius Model:

      • Plot the natural logarithm of the rate constants (ln k) versus the reciprocal of the absolute temperature (1/T in Kelvin).

      • The slope of this line is equal to -Ea/R, where Ea is the activation energy and R is the gas constant.

      • Determine the activation energy for the degradation of α-bergamotene.

    • Shelf-Life Prediction:

      • Extrapolate the Arrhenius plot to the intended long-term storage temperature (e.g., 25 °C) to determine the rate constant (k) at that temperature.

      • Define the end of shelf-life based on a predetermined level of α-bergamotene loss (e.g., 10% loss) or a significant change in the sensory profile.

      • Calculate the predicted shelf-life at the long-term storage temperature using the appropriate kinetic equation.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of α-bergamotene's aroma is initiated by the binding of the molecule to specific olfactory receptors (ORs) in the olfactory epithelium of the nasal cavity. While the specific ORs that bind to α-bergamotene have not been definitively identified, the general pathway for olfactory signal transduction is well-established.

Olfactory_Pathway cluster_0 Olfactory Epithelium cluster_1 Olfactory Bulb & Brain Alpha-Bergamotene This compound OR Olfactory Receptor (GPCR) This compound->OR Binding G_olf G-protein (Gαolf) OR->G_olf Activation AC Adenylyl Cyclase G_olf->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Binding Ca_Na Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Olfactory_Bulb Olfactory Bulb Action_Potential->Olfactory_Bulb Signal Transmission Brain Olfactory Cortex (Perception of Woody, Citrus Aroma) Olfactory_Bulb->Brain Signal Processing

Caption: General olfactory signal transduction pathway.

Experimental Workflow for Flavor Analysis

The following diagram illustrates a typical workflow for the comprehensive flavor analysis of a beverage containing α-bergamotene, integrating both chemical and sensory analyses.

Flavor_Analysis_Workflow cluster_Chem Chemical Analysis cluster_Sensory Sensory Analysis Sample Beverage Sample (with α-bergamotene) Extraction Volatile Extraction (e.g., LLE, SPME) Sample->Extraction Panel Trained Panel Selection & Lexicon Development Sample->Panel GC_MS GC-MS/FID Analysis Extraction->GC_MS Quantification Quantification of α-bergamotene GC_MS->Quantification Data_Integration Data Integration & Correlation Quantification->Data_Integration QDA Quantitative Descriptive Analysis Panel->QDA Sensory_Profile Generation of Sensory Profile QDA->Sensory_Profile Sensory_Profile->Data_Integration

Caption: Workflow for flavor analysis of α-bergamotene.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Alpha-Bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to established protocols for evaluating the antimicrobial properties of the sesquiterpene alpha-bergamotene. Due to the lipophilic nature of this compound, modifications to standard antimicrobial susceptibility testing methods are necessary and are detailed herein. While specific quantitative data on pure this compound is not extensively available in public literature, the provided protocols will enable researchers to generate robust and reliable data.

Introduction to this compound and its Potential Antimicrobial Activity

This compound is a bicyclic sesquiterpene found in the essential oils of various plants, including bergamot, from which it derives its name.[1][2] Essential oils containing this compound have demonstrated antimicrobial effects against a range of microorganisms.[1][3][4][5] The antimicrobial action of terpenes is often attributed to their ability to disrupt the cytoplasmic membrane of microbial cells, leading to increased permeability and cell death.[3] Given the rise of antimicrobial resistance, investigating the efficacy of individual compounds like this compound is a critical area of research.

Key Experimental Protocols

Standardized methods for antimicrobial susceptibility testing, such as those established by the Clinical and Laboratory Standards Institute (CLSI), are often adapted for testing essential oils and their components.[6] The following protocols are based on these established methods with modifications to accommodate the hydrophobic nature of this compound.

Preparation of this compound for Testing

Due to its poor water solubility, a stock solution of this compound must be prepared in a suitable solvent and an emulsifier may be required for aqueous broth-based assays.

Materials:

  • Pure this compound

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (as a solvent)

  • Tween 80 or Tween 20 (as an emulsifying agent)

  • Sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a minimal amount of DMSO or ethanol.

  • To enhance solubility in aqueous media, an emulsifying agent like Tween 80 can be added to the broth at a final concentration of 0.5% (v/v).[7]

  • Prepare serial dilutions of the this compound stock solution in the broth containing the emulsifier to achieve the desired final concentrations for testing.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Materials:

  • 96-well microtiter plates

  • Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)

  • Prepared dilutions of this compound

  • Positive control (broth with inoculum, no this compound)

  • Negative control (broth only)

  • Solvent control (broth with the same concentration of solvent and emulsifier used in the highest concentration of this compound)

  • Reference antibiotic (e.g., ampicillin (B1664943) for bacteria, fluconazole (B54011) for fungi)

Procedure:

  • Dispense 100 µL of sterile broth (containing emulsifier if used) into all wells of a 96-well plate.

  • Add 100 µL of the highest concentration of the this compound stock solution to the first well of a row and perform serial twofold dilutions by transferring 100 µL to the subsequent wells.

  • Add 10 µL of the standardized microbial inoculum to each well, except for the negative control wells.

  • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

  • To aid in determining the endpoint, a growth indicator such as resazurin (B115843) or 2,3,5-triphenyltetrazolium chloride (TTC) can be added to the wells after incubation.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is a subsequent step to the MIC test to determine the lowest concentration of an antimicrobial agent that kills the microorganism.

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates at the appropriate temperature and time for the microorganism.

  • The MBC/MFC is the lowest concentration of this compound that results in no microbial growth on the agar plate.

Agar Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a compound.

Materials:

  • Sterile petri dishes with a suitable agar medium

  • Standardized microbial inoculum

  • Sterile filter paper disks (6 mm in diameter)

  • Prepared solution of this compound

  • Positive control (disk with a known antibiotic)

  • Negative control (disk with the solvent used to dissolve this compound)

Procedure:

  • Evenly spread the standardized microbial inoculum onto the surface of the agar plate.

  • Impregnate the sterile filter paper disks with a known concentration of the this compound solution (e.g., 10 µL of a 10 mg/mL solution).

  • Allow the solvent to evaporate from the disks in a sterile environment.

  • Place the impregnated disks, along with the positive and negative control disks, onto the inoculated agar surface.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Data Presentation

Quantitative data from the antimicrobial testing should be summarized in a clear and structured format for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC/MFC (µg/mL)Reference AntibioticMIC of Reference (µg/mL)
Staphylococcus aureusATCC 29213Ampicillin
Escherichia coliATCC 25922Ampicillin
Pseudomonas aeruginosaATCC 27853Gentamicin
Candida albicansATCC 90028Fluconazole
Aspergillus nigerATCC 16404Amphotericin B

Table 2: Zone of Inhibition Diameters for this compound

Test MicroorganismStrain IDConcentration of this compound on Disk (µg)Zone of Inhibition (mm)Positive ControlZone of Inhibition (mm)
Staphylococcus aureusATCC 29213Ampicillin (10 µg)
Escherichia coliATCC 25922Ampicillin (10 µg)
Pseudomonas aeruginosaATCC 27853Gentamicin (10 µg)
Candida albicansATCC 90028Fluconazole (25 µg)
Aspergillus nigerATCC 16404Amphotericin B (20 µg)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_followup Further Analysis prep_alpha Prepare this compound Stock Solution mic_assay Broth Microdilution (MIC Determination) prep_alpha->mic_assay disk_assay Agar Disk Diffusion prep_alpha->disk_assay prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->mic_assay prep_inoculum->disk_assay mbc_assay MBC/MFC Determination mic_assay->mbc_assay data_analysis Data Analysis and Table Generation disk_assay->data_analysis mbc_assay->data_analysis

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Proposed Mechanism of Action for Terpenes

While the precise signaling pathways for this compound are not yet elucidated, the general mechanism for terpenes often involves the disruption of the bacterial cell membrane.

mechanism_of_action cluster_cell Bacterial Cell cluster_effects Cellular Effects membrane Cell Membrane cytoplasm Cytoplasm alpha_bergamotene This compound (Terpene) disruption Membrane Disruption & Increased Permeability alpha_bergamotene->disruption Interacts with leakage Leakage of Intracellular Components (Ions, ATP) disruption->leakage death Inhibition of Cellular Processes & Cell Death leakage->death

Caption: Proposed mechanism of action of terpenes on bacterial cells.

References

Evaluating the Insecticidal Properties of Alpha-Bergamotene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bergamotene, a sesquiterpene found in the essential oils of various plants, has garnered attention for its potential insecticidal activities. As the demand for effective and environmentally benign pest control agents grows, understanding the methodologies to rigorously evaluate the efficacy of such natural compounds is paramount. These application notes provide detailed protocols for assessing the insecticidal effects of this compound, including contact toxicity, fumigant toxicity, and repellent activity. Furthermore, a protocol for investigating a potential mode of action through acetylcholinesterase (AChE) inhibition is described. This document is intended to guide researchers in the systematic evaluation of this compound as a candidate for novel insecticide development.

Data Presentation

The following tables summarize hypothetical quantitative data for the insecticidal effects of this compound against common insect pests. These tables are for illustrative purposes and should be populated with experimental data.

Table 1: Contact Toxicity of this compound

Insect SpeciesDevelopmental StageLD50 (µ g/insect )95% Confidence Interval
Tribolium castaneum (Red Flour Beetle)Adult15.212.8 - 17.9
Sitophilus oryzae (Rice Weevil)Adult21.518.9 - 24.3
Aedes aegypti (Yellow Fever Mosquito)4th Instar Larva8.77.1 - 10.5

Table 2: Fumigant Toxicity of this compound

Insect SpeciesDevelopmental StageLC50 (µg/L air)95% Confidence Interval
Tribolium castaneum (Red Flour Beetle)Adult125110 - 142
Sitophilus oryzae (Rice Weevil)Adult180165 - 198
Callosobruchus chinensis (Pulse Beetle)Adult9582 - 110

Table 3: Repellent Activity of this compound against Aedes aegypti

Concentration (%)Protection Time (minutes)Repellency (%) after 30 min
145 ± 585 ± 4
590 ± 895 ± 3
10150 ± 1299 ± 1
DEET (10%)240 ± 20100

Table 4: Acetylcholinesterase (AChE) Inhibition by this compound

Enzyme SourceIC50 (µg/mL)95% Confidence Interval
Tribolium castaneum head homogenate55.348.9 - 62.1
Electric Eel (EeAChE)72.865.4 - 80.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Contact Toxicity Bioassay (Topical Application)

This method evaluates the toxicity of this compound when applied directly to the insect's cuticle.

Materials:

  • This compound (≥95% purity)

  • Acetone (B3395972) (analytical grade)

  • Microsyringe or microapplicator

  • Test insects (e.g., Tribolium castaneum adults)

  • Petri dishes (9 cm diameter) lined with filter paper

  • Ventilated holding containers

  • CO2 for anesthetizing insects

  • Vortex mixer

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, make a series of five to seven serial dilutions to obtain a range of concentrations that will cause between 10% and 90% mortality. A control solution of acetone alone should also be prepared.

  • Insect Handling: Anesthetize a batch of adult insects (20-30 individuals per replicate) using a brief exposure to CO2.

  • Topical Application: Using a microapplicator, apply a 0.5 µL droplet of the test solution (or control) to the dorsal thorax of each anesthetized insect.

  • Observation: Place the treated insects in a petri dish lined with clean filter paper. Provide a food source if the observation period exceeds 24 hours.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LD50 (the dose required to kill 50% of the test population) and its 95% confidence intervals using probit analysis.

Protocol 2: Fumigant Toxicity Bioassay

This assay assesses the toxicity of this compound in its vapor phase, which is particularly relevant for stored product pests.

Materials:

  • This compound (≥95% purity)

  • Acetone (analytical grade)

  • Glass jars or vials of a known volume (e.g., 250 mL) with airtight lids

  • Filter paper discs (e.g., Whatman No. 1)

  • Test insects (e.g., Sitophilus oryzae adults)

  • Fine mesh screen or cloth

Procedure:

  • Preparation of Test Substance: Prepare a series of concentrations of this compound in acetone.

  • Application: Apply a specific volume (e.g., 10 µL) of each test solution onto a filter paper disc. Allow the acetone to evaporate for 1-2 minutes.

  • Exposure Chamber: Suspend the treated filter paper from the inside of the jar lid, ensuring it does not come into direct contact with the insects.

  • Insect Introduction: Place a known number of adult insects (e.g., 20-25) into the glass jar. A fine mesh screen can be used to confine the insects to the bottom of the jar.

  • Sealing and Incubation: Seal the jars tightly and incubate at a controlled temperature (e.g., 25 ± 1°C) and relative humidity (e.g., 60 ± 5%).

  • Mortality Assessment: Record mortality after 24, 48, and 72 hours.

  • Data Analysis: Correct for control mortality using Abbott's formula and determine the LC50 (the concentration required to kill 50% of the test population) and its 95% confidence intervals using probit analysis.

Protocol 3: Repellent Activity Bioassay (Arm-in-Cage Method)

This method evaluates the ability of this compound to prevent mosquitoes from landing and biting.

Materials:

  • This compound (≥95% purity)

  • Ethanol (B145695) (95%)

  • DEET (N,N-diethyl-meta-toluamide) as a positive control

  • Cages containing adult female mosquitoes (Aedes aegypti), starved for 12-18 hours

  • Human volunteers

  • Latex gloves

Procedure:

  • Preparation of Test Solutions: Prepare solutions of this compound in ethanol at various concentrations (e.g., 1%, 5%, 10%). A solution of DEET (e.g., 10%) will serve as the positive control, and ethanol alone as the negative control.

  • Application: A volunteer wears a latex glove with a 4x4 cm window cut out on the back of the hand. Apply a standard volume (e.g., 0.1 mL) of the test solution evenly over the exposed skin area.

  • Exposure: The volunteer inserts the treated arm into the mosquito cage for a set period (e.g., 3 minutes).

  • Observation: Record the number of mosquitoes that land on and/or bite the treated skin area during the exposure period.

  • Protection Time: To determine the complete protection time, the treated arm is exposed to mosquitoes for 3 minutes every 30 minutes until the first confirmed bite occurs.

  • Data Analysis: Calculate the percentage of repellency using the formula: % Repellency = [(C - T) / C] x 100, where C is the number of mosquitoes landing on the control arm and T is the number landing on the treated arm.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[1][2][3][4]

This in vitro assay determines if this compound inhibits the activity of acetylcholinesterase, a key enzyme in the insect nervous system.[1][2][3][4]

Materials:

  • This compound (≥95% purity)

  • Insect head homogenate (source of AChE) or purified AChE (e.g., from electric eel)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a homogenate of insect heads (e.g., from T. castaneum) in phosphate buffer. Centrifuge the homogenate and use the supernatant as the enzyme source.

  • Assay Reaction: In a 96-well plate, add in the following order:

    • Phosphate buffer

    • AChE solution (supernatant)

    • DTNB solution

    • This compound solution at various concentrations (dissolved in a suitable solvent like DMSO, with the final solvent concentration in the well kept below 1%)

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Reaction: Add the substrate (ATCI) to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control (without inhibitor). Determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflows

experimental_workflow cluster_contact Contact Toxicity cluster_fumigant Fumigant Toxicity cluster_repellent Repellent Activity cluster_ache AChE Inhibition a1 Prepare Solutions a2 Anesthetize Insects a1->a2 a3 Topical Application a2->a3 a4 Observe Mortality a3->a4 a5 Calculate LD50 a4->a5 b1 Prepare Solutions b2 Apply to Filter Paper b1->b2 b3 Expose Insects b2->b3 b4 Record Mortality b3->b4 b5 Calculate LC50 b4->b5 c1 Prepare Solutions c2 Apply to Skin c1->c2 c3 Expose to Mosquitoes c2->c3 c4 Record Landings/Bites c3->c4 c5 Determine Protection Time c4->c5 d1 Prepare Reagents d2 Incubate with Inhibitor d1->d2 d3 Add Substrate d2->d3 d4 Measure Absorbance d3->d4 d5 Calculate IC50 d4->d5

Caption: General workflows for evaluating the insecticidal effects of this compound.

Potential Signaling Pathway: Neurotoxicity

While the precise molecular targets of this compound in insects are still under investigation, many terpenoids are known to exert neurotoxic effects. A plausible hypothesis is the modulation of key neurotransmitter receptors, such as the GABA (gamma-aminobutyric acid) receptor.

signaling_pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft receptor GABA Receptor (Chloride Channel) hyperpolarization Hyperpolarization receptor->hyperpolarization cl_ion Cl- Ions cl_ion->receptor Influx inhibition Inhibition of Nerve Impulse hyperpolarization->inhibition paralysis Paralysis / Death inhibition->paralysis Leads to gaba GABA gaba->receptor Binds alpha_b This compound alpha_b->receptor Potentially Modulates (Antagonist/Allosteric)

Caption: Hypothesized neurotoxic action of this compound via GABA receptor modulation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the insecticidal properties of this compound. Consistent application of these standardized methods will yield reliable and comparable data, which is essential for assessing its potential as a lead compound in the development of new, effective, and safe insecticides. Further research into its precise mode of action will be critical for optimizing its application and understanding potential resistance mechanisms.

References

Developing α-Bergamotene as a Biocontrol Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bergamotene, a sesquiterpene found in various plants, has garnered significant interest as a potential biocontrol agent. Its volatile nature and demonstrated insecticidal and antimicrobial properties make it a promising candidate for integrated pest management (IPM) strategies.[1] This document provides detailed application notes and experimental protocols for researchers and professionals interested in developing α-bergamotene for agricultural and pharmaceutical applications.

This compound is a key component of many essential oils and is known for its role in plant defense.[1] It can act as a repellent or attractant for insects, and in some cases, it exhibits direct toxicity. For instance, in Nicotiana attenuata, (E)-α-bergamotene is emitted from flowers to attract pollinators, while in the leaves, it serves to attract predators of herbivores, showcasing its dual role in plant ecology. Furthermore, research has indicated its potential antimicrobial and insecticidal effects.[1]

Data Presentation: Efficacy of α-Bergamotene

While specific efficacy data for α-bergamotene against a wide range of pests and pathogens is still an active area of research, the following tables provide an illustrative summary of expected quantitative data based on studies of similar sesquiterpenoids. These tables are intended to serve as a template for organizing experimental results.

Table 1: Insecticidal Activity of α-Bergamotene (Illustrative Data)

Target Pest SpeciesBioassay MethodEndpointEC₅₀ (µg/mL)95% Confidence Interval
Spodoptera litura (Tobacco Cutworm)Leaf Disc BioassayLarval Mortality150135-165
Myzus persicae (Green Peach Aphid)Spray BioassayAdult Mortality250230-270
Tribolium castaneum (Red Flour Beetle)Fumigant BioassayAdult Mortality10090-110

Table 2: Antifungal Activity of α-Bergamotene (Illustrative Data)

Target Pathogen SpeciesBioassay MethodEndpointMIC (µg/mL)
Botrytis cinerea (Gray Mold)Broth MicrodilutionMycelial Growth Inhibition200
Fusarium oxysporum (Fusarium Wilt)Agar DilutionMycelial Growth Inhibition400
Alternaria solani (Early Blight)Spore Germination AssaySpore Germination Inhibition150

Experimental Protocols

Extraction and Purification of α-Bergamotene

Objective: To extract and purify α-bergamotene from essential oil sources.

Materials:

  • Plant material rich in α-bergamotene (e.g., bergamot peel, certain varieties of basil)

  • Steam distillation apparatus

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (B1210297) (for chromatography)

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Protocol:

  • Steam Distillation: Subject the fresh or dried plant material to steam distillation to extract the essential oil.

  • Oil-Water Separation: Collect the distillate and separate the oil layer from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Solvent Removal: Concentrate the essential oil using a rotary evaporator under reduced pressure.

  • Column Chromatography:

    • Prepare a silica gel column using hexane as the mobile phase.

    • Load the concentrated essential oil onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify fractions containing α-bergamotene.

  • Purity Analysis: Pool the fractions containing pure α-bergamotene and confirm the purity using GC-MS analysis.

Insecticidal Bioassay: Leaf Disc No-Choice Test

Objective: To evaluate the insecticidal activity of α-bergamotene against a leaf-eating insect.

Materials:

  • Target insect pest (e.g., Spodoptera litura larvae)

  • Host plant leaves

  • α-Bergamotene stock solution (in a suitable solvent like acetone)

  • Petri dishes with filter paper

  • Micropipette

  • Stereomicroscope

Protocol:

  • Preparation of Test Solutions: Prepare a series of dilutions of α-bergamotene from the stock solution.

  • Treatment of Leaf Discs:

    • Cut uniform discs from the host plant leaves.

    • Apply a known volume of each α-bergamotene dilution evenly onto the surface of the leaf discs.

    • Allow the solvent to evaporate completely. A control group should be treated with the solvent only.

  • Insect Exposure:

    • Place one treated leaf disc in each Petri dish lined with moist filter paper.

    • Introduce one insect larva into each Petri dish.

  • Incubation: Incubate the Petri dishes under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 h L:D photoperiod).

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Calculate the EC₅₀ value using probit analysis.

Antifungal Bioassay: Broth Microdilution Method

Objective: To determine the minimum inhibitory concentration (MIC) of α-bergamotene against a fungal plant pathogen.

Materials:

  • Target fungal pathogen (e.g., Botrytis cinerea)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • 96-well microtiter plates

  • α-Bergamotene stock solution (in a suitable solvent like DMSO)

  • Spectrophotometer

Protocol:

  • Preparation of Fungal Inoculum: Grow the fungal pathogen in PDB and adjust the spore suspension to a final concentration of 1 x 10⁵ spores/mL.

  • Preparation of Test Solutions: Prepare serial dilutions of α-bergamotene in PDB in the wells of a 96-well plate. Ensure the final solvent concentration is not inhibitory to fungal growth.

  • Inoculation: Add the fungal spore suspension to each well. Include positive (no α-bergamotene) and negative (no fungus) controls.

  • Incubation: Incubate the microtiter plates at 25°C for 48-72 hours.

  • Data Collection: Measure the optical density (OD) at 600 nm using a spectrophotometer to assess fungal growth.

  • Data Analysis: The MIC is defined as the lowest concentration of α-bergamotene that inhibits visible fungal growth.

Signaling Pathways and Experimental Workflows

Plant Defense Signaling Pathway Induced by Herbivory

Herbivore attack triggers a complex signaling cascade in plants, often involving the jasmonate pathway, leading to the synthesis and release of defensive compounds like α-bergamotene.

Plant_Defense_Signaling Herbivore_Attack Herbivore Attack (e.g., Chewing) Wounding Wounding Herbivore_Attack->Wounding HAMPs Herbivore-Associated Molecular Patterns (HAMPs) Herbivore_Attack->HAMPs Membrane_Depolarization Membrane Depolarization Wounding->Membrane_Depolarization HAMPs->Membrane_Depolarization Calcium_Influx Ca²⁺ Influx Membrane_Depolarization->Calcium_Influx ROS_Burst ROS Burst Calcium_Influx->ROS_Burst JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Calcium_Influx->JA_Biosynthesis ROS_Burst->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) (Active Form) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ_Degradation JAZ Repressor Degradation COI1->JAZ_Degradation promotes MYC2 MYC2 Transcription Factor Activation JAZ_Degradation->MYC2 leads to Defense_Gene_Expression Defense Gene Expression MYC2->Defense_Gene_Expression activates alpha_Bergamotene_Synthase α-Bergamotene Synthase Gene Defense_Gene_Expression->alpha_Bergamotene_Synthase upregulates alpha_Bergamotene_Production α-Bergamotene Production & Release alpha_Bergamotene_Synthase->alpha_Bergamotene_Production

Caption: Herbivore-induced plant defense signaling cascade.

Experimental Workflow for Biocontrol Agent Development

The development of α-bergamotene as a biocontrol agent involves a systematic workflow from initial screening to formulation and field trials.

Biocontrol_Workflow Source_Material Source Material (e.g., Essential Oil) Extraction_Purification Extraction & Purification of α-Bergamotene Source_Material->Extraction_Purification In_Vitro_Screening In Vitro Screening (Insecticidal & Antifungal Bioassays) Extraction_Purification->In_Vitro_Screening Dose_Response Dose-Response Studies (EC₅₀, MIC) In_Vitro_Screening->Dose_Response Formulation_Development Formulation Development (e.g., Emulsifiable Concentrate) Dose_Response->Formulation_Development Greenhouse_Trials Greenhouse Trials Formulation_Development->Greenhouse_Trials Field_Trials Field Trials Greenhouse_Trials->Field_Trials Registration Product Registration Field_Trials->Registration

Caption: Workflow for developing α-bergamotene as a biocontrol agent.

Formulation and Application

Formulation Development

The volatility of α-bergamotene presents a challenge for its application in the field. Therefore, appropriate formulation is crucial to ensure its stability and efficacy.

  • Emulsifiable Concentrates (ECs): α-Bergamotene can be formulated as an EC by mixing it with a suitable solvent and an emulsifier. This allows for easy dilution in water for spray applications.

  • Nanoemulsions: Encapsulating α-bergamotene in nanoemulsions can enhance its stability, reduce volatility, and improve its delivery to the target pest or pathogen.

  • Controlled-Release Formulations: Incorporating α-bergamotene into solid matrices or microcapsules can provide a slow and sustained release, prolonging its effectiveness in the field.

Application Methods

The choice of application method will depend on the target pest or disease, the crop, and the formulation.

  • Foliar Spray: For pests and foliar diseases, EC or nanoemulsion formulations can be applied as a foliar spray.

  • Soil Drench: For soil-borne pathogens and pests, formulations can be applied as a soil drench.

  • Lure-and-Kill/Trap: As a semiochemical, α-bergamotene can be used in "lure-and-kill" strategies or in traps to monitor and control insect populations. Dispensers releasing a controlled amount of the compound can be deployed in the field.

Conclusion

This compound holds significant promise as a natural and effective biocontrol agent. Its diverse modes of action against both insect pests and fungal pathogens make it a valuable tool for sustainable agriculture. Further research is needed to optimize formulations, determine effective application rates for specific target organisms, and understand its long-term ecological impact. The protocols and information provided in this document are intended to serve as a foundation for researchers and professionals to advance the development and application of α-bergamotene in pest management.

References

Application Note: Formulation of Alpha-Bergamotene for Topical Application

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Alpha-bergamotene (α-bergamotene) is a bicyclic sesquiterpene found in the essential oils of various plants, including bergamot.[1][2][3] As a lipophilic and volatile compound, it presents unique opportunities and challenges for topical drug delivery.[1][4] Its potential biological activities, including anti-inflammatory and antimicrobial effects, make it a compound of interest for dermatological and transdermal applications.[5][6] This document provides a comprehensive guide to developing and characterizing topical formulations of α-bergamotene, covering pre-formulation considerations, model formulation protocols, and methods for physicochemical and performance evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the first step in formulation development.[7] this compound is a lipophilic molecule, which dictates the choice of solvents and vehicle systems. Its volatility and sensitivity to air and light require protective measures in the formulation and packaging.[1][2]

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₅H₂₄ [1][2]
Molecular Weight 204.35 g/mol [1][2]
Physical State Colorless to pale yellow liquid [1][2]
Odor Woody, spicy, citrusy [1][2]
Boiling Point 253-260°C [1][8]
Density 0.880 – 0.900 g/cm³ (at 25°C) [1][2]
Solubility Soluble in alcohol and oils; Insoluble in water [1][2]
Vapor Pressure 0.021 mmHg (at 25°C) [8]
LogP (Octanol/Water) ~4.8 [9]

| Stability | Stable under normal storage; sensitive to air and light |[1][2] |

Formulation Development Workflow

The development of a topical formulation is a systematic process that begins with understanding the API and culminates in an optimized, stable, and effective product.[10] The workflow involves pre-formulation studies, prototype development, comprehensive characterization, and performance testing.[7]

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Development & Characterization cluster_2 Phase 3: Performance & Optimization Preformulation Pre-formulation Studies (API Characterization) TargetProfile Define Target Product Profile (Indication, Dose, Vehicle) Preformulation->TargetProfile ExcipientScreen Excipient Screening (Solubility, Compatibility) TargetProfile->ExcipientScreen FormulationDev Prototype Formulation (Emulsion, Gel, Ointment) ExcipientScreen->FormulationDev Characterization Physicochemical Characterization (pH, Viscosity, Appearance) FormulationDev->Characterization Stability Accelerated Stability Testing Characterization->Stability IVRT In Vitro Release Testing (IVRT) Stability->IVRT IVPT In Vitro Permeation Testing (IVPT) IVRT->IVPT Optimization Formulation Optimization IVPT->Optimization Optimization->FormulationDev Iterative Refinement

Caption: General workflow for topical formulation development.

Formulation Strategies and Model Protocols

Given its lipophilicity, α-bergamotene is best suited for incorporation into lipid-based or emulsion systems. Strategies must also account for its volatility, suggesting the use of semi-solid formulations that can act as a reservoir and control its release.

Emulsion-Based Systems (Creams/Lotions)

Oil-in-water (O/W) emulsions are versatile vehicles that offer good cosmetic feel and patient acceptability.[11] this compound would be dissolved in the oil phase.

Table 2: Model O/W Cream Formulation for this compound

Phase Ingredient Function % (w/w)
Oil Phase This compound Active Ingredient 0.5 - 2.0
Cetyl Alcohol Stiffening Agent, Co-emulsifier 5.0
Stearic Acid Emulsifier, Thickener 4.0
Caprylic/Capric Triglyceride Emollient, Solvent 10.0
Tocopherol (Vitamin E) Antioxidant 0.1
Aqueous Phase Purified Water Vehicle q.s. to 100
Glycerin Humectant 5.0
Propylene Glycol Co-solvent, Penetration Enhancer 5.0
Polysorbate 80 O/W Emulsifier 3.0

| Preservative | Phenoxyethanol | Preservative | 0.5 |

Protocol for O/W Cream Preparation:

  • Oil Phase Preparation: In a suitable vessel, combine Cetyl Alcohol, Stearic Acid, and Caprylic/Capric Triglyceride. Heat to 70-75°C with gentle stirring until all components are melted and uniform.

  • Add this compound and Tocopherol to the molten oil phase and mix until dissolved. Maintain the temperature.

  • Aqueous Phase Preparation: In a separate vessel, combine Purified Water, Glycerin, and Propylene Glycol. Heat to 70-75°C. Add Polysorbate 80 and mix until dissolved.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at moderate speed (e.g., 5000 rpm) for 5-10 minutes to form a uniform emulsion.

  • Cooling: Remove from heat and continue stirring gently with a paddle mixer as the emulsion cools.

  • Final Additions: When the temperature is below 40°C, add the preservative (Phenoxyethanol) and mix until uniform.

  • Adjust the final weight with Purified Water if necessary and mix one final time.

Anhydrous Systems (Oleogels)

For applications requiring a protective barrier or enhanced stability for lipophilic actives, an oleogel can be an effective vehicle.

Table 3: Model Oleogel Formulation for this compound

Ingredient Function % (w/w)
This compound Active Ingredient 0.5 - 2.0
Mineral Oil (or other carrier oil) Vehicle, Emollient q.s. to 100
Fumed Silica (e.g., Aerosil® 200) Gelling Agent 5.0 - 10.0
Dimethyl Sulfoxide (DMSO) Penetration Enhancer, Solvent 2.0 - 5.0

| Tocopherol (Vitamin E) | Antioxidant | 0.1 |

Protocol for Oleogel Preparation:

  • In a primary vessel, weigh the carrier oil (Mineral Oil).

  • Add this compound, DMSO, and Tocopherol to the oil and stir until a clear solution is formed.

  • Slowly add the Fumed Silica to the liquid phase under continuous high-shear mixing.

  • Continue mixing until a uniform, translucent, and homogenous gel is formed. Avoid incorporating excessive air.

  • Allow the gel to rest for 24 hours to ensure complete swelling of the gelling agent.

Protocols for Formulation Characterization

Once prepared, formulations must be characterized to ensure they meet quality standards.[11][12]

Table 4: Key Characterization Tests and Methodologies

Parameter Methodology Purpose
Appearance Macroscopic observation for color, homogeneity, phase separation. Assesses physical stability and uniformity.
pH pH meter measurement of a 10% dispersion in purified water (for emulsions). Ensures compatibility with skin pH (4.5-6.0).
Viscosity Rotational viscometer/rheometer at controlled temperature (25°C). Determines flow properties and consistency.
Spreadability Parallel plate method: measure the diameter of spread of a known weight of formulation after applying a standard weight for a fixed time. Evaluates ease of application and coverage area.

| Drug Content | Extraction of API from a known amount of formulation followed by a validated analytical method (e.g., GC-MS, HPLC). | Confirms dose uniformity within the batch. |

Protocols for Performance Evaluation

Performance testing evaluates the formulation's ability to release the API and deliver it to the target site.[7] In vitro models are crucial for screening and optimization.

In Vitro Release Testing (IVRT)

IVRT measures the rate of API release from the formulation through a synthetic membrane.

Protocol for IVRT using Franz Diffusion Cells:

  • Apparatus: Vertical Franz diffusion cells.

  • Membrane: Inert, synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate).

  • Receptor Medium: A hydroalcoholic solution (e.g., phosphate (B84403) buffer:ethanol 50:50) to ensure sink conditions for the lipophilic α-bergamotene.

  • Procedure: a. Mount the membrane between the donor and receptor chambers of the Franz cell. b. Fill the receptor chamber with pre-warmed (32°C), deaerated receptor medium and ensure no air bubbles are trapped. c. Apply a finite dose (e.g., 10-15 mg/cm²) of the α-bergamotene formulation to the membrane surface in the donor chamber. d. At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor chamber for analysis, replacing it with an equal volume of fresh medium. e. Analyze the samples using a validated analytical method (e.g., GC-MS).

  • Data Analysis: Plot the cumulative amount of α-bergamotene released per unit area versus the square root of time. The slope of the linear portion represents the release rate.

In Vitro Permeation Testing (IVPT)

IVPT assesses the permeation of the API through a skin model, providing insight into its potential for local or systemic delivery.[13]

Caption: Workflow for In Vitro Permeation Testing (IVPT).

Protocol for IVPT:

  • Skin Preparation: Use excised human or porcine ear skin. Carefully remove subcutaneous fat and tissue. Mount the skin section on the Franz cell with the stratum corneum side facing the donor compartment.

  • Procedure: Follow the same procedure as for IVRT (steps 4a-4e), using the skin as the membrane.

  • Data Analysis: Plot the cumulative amount of α-bergamotene permeated per unit area against time. The slope of the linear portion (steady-state) is the steady-state flux (Jss).

Potential Anti-Inflammatory Signaling Pathway

Bergamot derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[14][15] It is plausible that α-bergamotene shares this mechanism. The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes.[14]

G Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) IKK IKK Complex Activation Stimulus->IKK IkB Phosphorylation & Degradation of IκBα IKK->IkB NFkB_Release NF-κB (p65/p50) Release & Nuclear Translocation IkB->NFkB_Release Transcription Gene Transcription NFkB_Release->Transcription In Nucleus Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Transcription->Cytokines Bergamotene α-Bergamotene Bergamotene->IKK Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway by α-bergamotene.

References

Application Notes and Protocols for the Isolation of Pure Alpha-Bergamotene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bergamotene is a bicyclic sesquiterpene found in the essential oils of various plants, including bergamot, carrot, and lime.[1] It exists as several isomers, primarily the cis and trans forms, which may exhibit distinct biological activities. The isolation of these isomers in high purity is crucial for their structural elucidation, pharmacological evaluation, and potential development as therapeutic agents. This document provides detailed application notes and protocols for the effective isolation of pure this compound isomers. The methodologies described leverage advanced chromatographic techniques to achieve high-resolution separation.

Overview of Isolation Techniques

The separation of this compound isomers is challenging due to their similar physicochemical properties. The primary strategies for their isolation involve exploiting subtle differences in their polarity and the stereochemistry of their double bonds. The most effective techniques include:

  • Argentation Chromatography: This technique utilizes the reversible interaction between the π-electrons of the double bonds in the isomers and silver ions immobilized on a solid support (e.g., silica (B1680970) gel). The strength of this interaction depends on the steric accessibility and geometry of the double bonds, allowing for the separation of cis and trans isomers.[2][3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique that can be used for the final polishing and purification of isomers.[4][5] Both normal-phase and reversed-phase chromatography can be employed, with the choice of stationary and mobile phases being critical for successful separation.

  • Preparative Gas Chromatography (Prep-GC): Suitable for the separation of volatile compounds like sesquiterpenes.[6][7] By using long columns with specific stationary phases, it is possible to resolve isomers based on their boiling points and interactions with the stationary phase.

  • Fractional Distillation: This technique can be used as an initial step to enrich the sesquiterpene fraction from an essential oil based on boiling point differences.[6]

Experimental Protocols

Protocol 1: Isolation of this compound Isomers using Argentation Column Chromatography followed by Preparative HPLC

This protocol describes a two-step process for obtaining high-purity this compound isomers.

Step 1: Argentation Column Chromatography (Initial Fractionation)

Objective: To separate the crude mixture of this compound isomers based on the geometry of their double bonds.

Materials:

Procedure:

  • Preparation of the Argentation Silica Gel:

    • Dissolve silver nitrate in deionized water to create a saturated solution.

    • In a fume hood, slowly add the silica gel to the silver nitrate solution with constant stirring. The typical ratio is 10-20% (w/w) of AgNO₃ to silica gel.

    • Continue stirring until a homogeneous slurry is formed.

    • Activate the silver nitrate-impregnated silica gel by heating it in an oven at 110-120°C for 4-6 hours.

    • Allow the activated silica gel to cool down in a desiccator before use.

  • Column Packing:

    • Pack a glass chromatography column with the prepared argentation silica gel using a slurry packing method with hexane.

  • Sample Loading and Elution:

    • Dissolve the crude essential oil or sesquiterpene fraction in a minimal amount of hexane.

    • Carefully load the sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually introducing ethyl acetate. A typical gradient could be from 100% hexane to 90:10 hexane:ethyl acetate.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Isomers with trans-double bonds will elute earlier than those with cis-double bonds.

Step 2: Preparative HPLC (Final Purification)

Objective: To purify the fractions obtained from argentation chromatography to yield pure isomers.

Materials:

  • Preparative HPLC system with a UV detector

  • Semi-preparative or preparative HPLC column (e.g., C18, 250 x 10 mm, 5 µm)

  • Fractions from Step 1 containing enriched this compound isomers

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation:

    • Evaporate the solvent from the collected fractions under reduced pressure.

    • Dissolve the residue in the initial mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water. An example gradient is starting from 60% acetonitrile to 95% acetonitrile over 30 minutes.

    • Flow Rate: 4-5 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: Dependent on the concentration of the sample and the column capacity.

  • Fraction Collection:

    • Collect the peaks corresponding to the individual isomers based on the chromatogram.

  • Purity Analysis:

    • Analyze the purity of the collected fractions using analytical HPLC or GC-MS.

Protocol 2: Preparative Gas Chromatography for Isomer Separation

Objective: To isolate pure this compound isomers directly from a sesquiterpene-rich fraction.

Materials:

  • Preparative Gas Chromatograph with a fraction collector

  • Capillary column suitable for terpene separation (e.g., DB-5, HP-5MS, or a chiral column)

  • Sesquiterpene-rich fraction

  • Helium or Hydrogen as carrier gas

Procedure:

  • Instrumental Setup:

    • Column: A long capillary column (e.g., 30-60 m) with a non-polar or medium-polarity stationary phase.

    • Injector: Split/splitless injector, operated in splitless mode for sample introduction.

    • Oven Temperature Program: An optimized temperature gradient is crucial. A typical program could be: initial temperature of 60°C, hold for 2 minutes, ramp at 3-5°C/min to 240°C, and hold for 10 minutes.

    • Carrier Gas Flow: Optimized for the best resolution.

    • Detector: A portion of the effluent is directed to a detector (e.g., FID), while the majority is directed to the fraction collector.

  • Sample Injection and Fraction Collection:

    • Inject a concentrated solution of the sesquiterpene fraction.

    • Monitor the chromatogram in real-time.

    • Set the fraction collector to trap the effluent corresponding to the retention times of the desired this compound isomers.

  • Purity Verification:

    • Analyze the collected fractions using analytical GC-MS to confirm their purity.

Data Presentation

CompoundInitial Amount (mg)Recovered Amount (mg)Yield (%)Purity (%)
Sesquiterpene Isomer A500 (in crude extract)54.110.897.1
Sesquiterpene Isomer B500 (in crude extract)28.55.795.2
Sesquiterpene Isomer C500 (in crude extract)4.60.998.2

Table 1: Representative quantitative data for the purification of sesquiterpenoid isomers.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_fractionation Initial Fractionation cluster_purification Final Purification cluster_analysis Analysis cluster_end Isolated Products start Crude Essential Oil (containing α-bergamotene isomers) fractionation Argentation Column Chromatography start->fractionation Elution with Hexane/Ethyl Acetate Gradient purification Preparative HPLC fractionation->purification Enriched Isomer Fractions analysis GC-MS / Analytical HPLC purification->analysis Purity Check end1 Pure trans-α-bergamotene purification->end1 end2 Pure cis-α-bergamotene purification->end2

Caption: Experimental workflow for the isolation of this compound isomers.

sesquiterpene_biosynthesis cluster_pathway Sesquiterpene Biosynthesis Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Sesquiterpene_Synthase Sesquiterpene Synthase FPP->Sesquiterpene_Synthase Sesquiterpenes Sesquiterpenes (including α-bergamotene) Sesquiterpene_Synthase->Sesquiterpenes

Caption: Simplified biosynthesis pathway of sesquiterpenes.

Biological Significance of this compound Isomers

This compound isomers play significant roles in chemical ecology. For instance, α-trans-bergamotene is emitted by tobacco plants to attract predatory insects that feed on herbivores, thus acting as a defense mechanism.[1] It is also involved in attracting pollinators.[1] Furthermore, various bergamotene (B12702309) isomers have been investigated for their potential antioxidant, anti-inflammatory, and antimicrobial activities.[8] The isolation of pure isomers is a critical step in accurately assessing their specific biological functions and potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS Parameters for Alpha-Bergamotene Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of α-bergamotene.

Frequently Asked Questions (FAQs)

Q1: What is α-bergamotene and why is its detection important?

A1: Alpha-bergamotene is a natural sesquiterpene found in the essential oils of various plants, including bergamot, carrot, and lime.[1] Its detection and quantification are crucial for the quality control of essential oils, fragrance formulation, and in phytochemical studies to understand its potential biological activities.

Q2: What are the main challenges in the GC-MS analysis of α-bergamotene?

A2: Common challenges include co-elution with other structurally similar sesquiterpene isomers, thermal degradation in the injector, and low sensitivity, especially in complex matrices.[2] Sesquiterpene isomers often have very similar boiling points and polarities, making their separation difficult.[2]

Q3: Which type of GC column is best suited for α-bergamotene analysis?

A3: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is generally recommended for the analysis of sesquiterpenes like α-bergamotene.[3] For resolving enantiomers, a chiral stationary phase may be necessary.[2]

Q4: What are the characteristic mass fragments of α-bergamotene in electron ionization (EI) MS?

A4: The electron ionization mass spectrum of α-bergamotene typically shows characteristic fragment ions at mass-to-charge ratios (m/z) of 93 (base peak), 119, 41, and 69.[4] These ions are crucial for identification, especially when using Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of α-bergamotene.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause A: Active Sites in the System. Active sites in the injector liner, column, or transfer line can interact with analytes, causing peak tailing.

    • Solution: Use a deactivated injector liner. If the column is old, consider replacing it or trimming a small portion from the front end to remove contaminants.[5]

  • Possible Cause B: Improper Injection Technique. A slow injection can lead to band broadening and peak tailing.

    • Solution: Ensure a smooth and rapid injection. For manual injections, using the solvent flush technique can improve reproducibility.[6]

  • Possible Cause C: Column Overload. Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.[5] A column with a thicker stationary phase can also handle larger sample volumes.[2]

Issue 2: Co-elution of α-Bergamotene with Other Isomers

  • Possible Cause A: Suboptimal GC Oven Temperature Program. The temperature ramp may not be providing sufficient separation.

    • Solution: Optimize the oven temperature program. A slower initial ramp rate can improve the separation of closely eluting compounds. Introducing short isothermal holds at critical elution temperatures can also enhance resolution.[2]

  • Possible Cause B: Inappropriate GC Column. The column's stationary phase may not have the right selectivity for the isomers.

    • Solution: Switch to a column with a different stationary phase chemistry. For example, if you are using a non-polar column, a mid-polar or polar column might provide better separation.[2]

Issue 3: Low or No Signal for α-Bergamotene

  • Possible Cause A: Analyte Degradation in the Injector. Sesquiterpenes can be thermally labile and may degrade at high injector temperatures.

    • Solution: Optimize the injector temperature. A typical starting point for sesquiterpenes is around 250 °C.[7] Perform a study with varying temperatures to find the optimal balance between efficient volatilization and minimal degradation.

  • Possible Cause B: Inefficient Sample Preparation. The extraction method may not be suitable for a semi-volatile compound like α-bergamotene.

    • Solution: For volatile and semi-volatile compounds in complex matrices, headspace analysis, particularly Solid Phase Microextraction (SPME), can be very effective as it minimizes matrix effects.[8] Liquid-liquid extraction or solid-phase extraction with a non-polar sorbent are also viable options.[9]

  • Possible Cause C: Mass Spectrometer Settings Not Optimized. The MS may not be operating in the most sensitive mode.

    • Solution: For low concentrations, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. This significantly increases sensitivity by monitoring only the characteristic ions of α-bergamotene (e.g., m/z 93, 119).[10]

Data Presentation

Table 1: Recommended GC-MS Parameters for α-Bergamotene Analysis

ParameterRecommended SettingNotes
GC Column HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar 5% phenyl-methylpolysiloxane column is a good starting point.[3]
Carrier Gas HeliumPurity of 99.999% or higher is recommended.
Flow Rate 1.0 - 1.2 mL/min (constant flow)
Injector Temperature 250 °COptimization may be required to prevent thermal degradation.[7]
Injection Mode Split (e.g., 25:1 or 50:1) or SplitlessSplitless injection is preferred for trace analysis.[3][7]
Injection Volume 1 µL
Oven Program Initial temp: 60-70°C, hold for 2 min; Ramp: 3-5°C/min to 240-270°C, hold for 5-15 minA slower ramp rate generally improves separation of isomers.[3][11]
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 40-400) for identification; SIM for quantification
SIM Ions for α-Bergamotene 93, 119, 41, 69m/z 93 is typically the base peak.[4]

Table 2: Kovats Retention Indices for α-Bergamotene Isomers

IsomerStationary PhaseKovats Index (KI)
trans-α-BergamoteneDB-51434[12]
cis-α-BergamoteneDB-11398, 1412[13]
trans-α-BergamoteneSPB-51438[12]
cis-α-BergamoteneCP-Sil-5CB1414[13]

Experimental Protocols

Protocol 1: Sample Preparation of Essential Oil for GC-MS Analysis

  • Dilution: Dilute 1 µL of the essential oil in 1 mL of a suitable volatile solvent such as hexane (B92381) or methanol (B129727) in a 1.5 mL glass autosampler vial.[3]

  • Vortex: Gently vortex the mixture for 30 seconds to ensure homogeneity.

  • Filtration (Optional): If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet.

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system.

Protocol 2: Optimization of the GC Oven Temperature Program

  • Initial Method: Start with a general-purpose temperature program, for example: initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Slower Ramp Rate: If co-elution is observed, reduce the temperature ramp rate to 3-5°C/min. This will increase the analysis time but should improve the resolution between closely eluting peaks.[2]

  • Lower Initial Temperature: For splitless injections, consider lowering the initial oven temperature to 10-20°C below the boiling point of the solvent to improve peak focusing.[2]

  • Isothermal Holds: If critical pairs of isomers are still not fully separated, introduce short isothermal holds (1-2 minutes) in the temperature program at the approximate elution temperature of these compounds.[2]

  • Evaluate: Analyze the chromatograms after each adjustment to assess the impact on the separation of α-bergamotene from other components.

Visualizations

experimental_workflow Experimental Workflow for α-Bergamotene Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Essential Oil Sample dilution Dilute with Hexane (e.g., 1:1000) sample->dilution vortex Vortex to Mix dilution->vortex filtration Filter (optional) vortex->filtration injection Inject 1 µL into GC filtration->injection separation GC Separation (HP-5ms column) injection->separation detection MS Detection (EI, Full Scan/SIM) separation->detection identification Identify α-Bergamotene (Mass Spectrum & RI) detection->identification quantification Quantify α-Bergamotene (Peak Area) identification->quantification

Caption: A flowchart illustrating the key steps in the GC-MS analysis of α-bergamotene.

troubleshooting_tree Troubleshooting Guide for α-Bergamotene Analysis cluster_peak_shape Poor Peak Shape cluster_coelution Co-elution cluster_sensitivity Low Sensitivity start Problem Detected peak_shape Tailing or Fronting? start->peak_shape coelution Co-elution with Isomers? start->coelution sensitivity Low/No Signal? start->sensitivity tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No solution_tailing Solution: - Use deactivated liner - Trim/replace column tailing->solution_tailing solution_fronting Solution: - Reduce injection volume - Dilute sample fronting->solution_fronting solution_coelution Solution: - Slow down oven ramp rate - Use column with different polarity coelution->solution_coelution solution_sensitivity Solution: - Optimize injector temp - Use SIM mode - Consider SPME sensitivity->solution_sensitivity

Caption: A decision tree for troubleshooting common GC-MS analysis issues.

References

troubleshooting peak tailing for alpha-bergamotene in GC

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Peak Tailing for α-Bergamotene

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography (GC) analysis of α-bergamotene.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC and why is it a problem for α-bergamotene analysis?

A1: In an ideal GC analysis, chromatographic peaks should be symmetrical and Gaussian in shape. Peak tailing is a distortion where the trailing edge of a peak is broader than the leading edge.[1] This is problematic because it can decrease the resolution between adjacent peaks and make peak integration less accurate and reproducible, which compromises the precision of quantitative analysis.[2][3] For a sesquiterpene like α-bergamotene, which can be prone to unwanted interactions, tailing can indicate underlying issues with the GC system or method.[4][5]

Q2: What are the most common causes of peak tailing for a compound like α-bergamotene?

A2: Peak tailing for relatively active or high-boiling point compounds like sesquiterpenes is often caused by either physical disruptions in the sample flow path or chemical interactions within the system.[6] Key factors include:

  • Active Sites: Unwanted chemical interactions between α-bergamotene and active surfaces in the inlet liner, column, or connections can cause tailing.[2][7]

  • Column Issues: Contamination of the stationary phase, column degradation, or a mismatch between the column polarity and the sample solvent can lead to poor peak shape.[8][9]

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and unswept (dead) volumes, causing tailing for all peaks.[3][9]

  • Sub-optimal Method Parameters: An incorrect inlet temperature, a low split ratio, or an inappropriate initial oven temperature can all contribute to band broadening and peak tailing.[8][9]

Q3: How can I quickly distinguish between a chemical interaction problem and a physical/mechanical problem?

A3: Examine your chromatogram closely. If most or all of the peaks are tailing, the cause is likely a physical issue, such as improper column installation, a leak, or dead volume, which affects all compounds.[6] Conversely, if only certain peaks, like your α-bergamotene peak and other active compounds, are tailing while others (e.g., alkanes) have good shape, the problem is likely due to chemical interactions (adsorption) with active sites in the system.[6][7]

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing for α-bergamotene.

Guide 1: Initial System Checks & Inlet Maintenance

Q: My α-bergamotene peak is tailing. What is the very first thing I should check?

A: Start with the simplest and most common sources of the problem: the inlet. The inlet is a high-temperature environment where non-volatile residues from samples can accumulate, creating active sites that cause peak tailing.[8]

A systematic approach is recommended:

  • Perform Inlet Maintenance: The first step should always be basic inlet maintenance. This is a frequent source of contamination and activity.[10] Replace the inlet liner, septum, and O-ring.[8]

  • Check for Leaks: Use an electronic leak detector to check for leaks around the inlet fittings, especially the septum nut.[7]

  • Verify Column Installation: Ensure the column is installed at the correct depth in the inlet according to the manufacturer's instructions. An improperly positioned column can create dead volume.[2][3]

Guide 2: Diagnosing and Resolving Column Issues

Q: I've performed inlet maintenance, but the peak tailing persists. Could my column be the problem?

A: Yes, the column is the next most likely culprit. Issues can range from contamination at the head of the column to irreversible damage of the stationary phase.

  • Trim the Column: Contamination often builds up on the first few centimeters of the column. Carefully trim 10-20 cm from the inlet end of the column to remove any active sites or non-volatile residues.[7][11] A proper, square cut is essential to avoid creating new sources of turbulence.[2][3]

  • Condition the Column: After trimming and reinstalling, condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

  • Evaluate Column Health: If tailing persists even after trimming, the stationary phase may be permanently damaged or degraded. This can happen due to exposure to oxygen at high temperatures (often from a leak). In this case, the column will likely need to be replaced.[10]

  • Consider a Guard Column: If you frequently analyze complex or "dirty" samples, using a guard column can protect your analytical column from contamination and extend its lifetime.[8]

Guide 3: Optimizing GC Method Parameters

Q: My system is clean and the column is new, but I still see tailing. Could my GC method be the cause?

A: Absolutely. Sub-optimal method parameters can degrade peak shape even with a perfectly functioning system.

  • Check the Split Ratio: For split injections, the split vent flow rate should be high enough to ensure a rapid and efficient sample introduction. A minimum of 20 mL/min total flow through the inlet is a good starting point.[8] A low split ratio can cause the sample transfer to be too slow, leading to broad or tailing peaks.[8][9]

  • Adjust Initial Oven Temperature: If you are using a splitless injection, the initial oven temperature must be set correctly for proper solvent focusing. A common issue is the "solvent effect violation," where the initial temperature is too high.[7] Try lowering the initial oven temperature by 10-20°C below the boiling point of your solvent to ensure the sample condenses and focuses at the head of the column.[7][8]

  • Assess Solvent and Stationary Phase Polarity: A significant mismatch between the polarity of your injection solvent and the column's stationary phase can cause peak distortion.[8][9] Ensure they are compatible. α-Bergamotene is a non-polar sesquiterpene hydrocarbon, so a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.[12][13]

Experimental Protocols

Protocol 1: How to Perform Inlet Maintenance
  • Cool Down: Lower the temperatures of the inlet and oven and wait for them to cool completely.

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.

  • Remove Column: Carefully loosen the column nut and remove the column from the inlet. Cap the end with a piece of an old septum.

  • Disassemble Inlet: Unscrew the septum nut and remove the septum. Then, remove the inlet liner.[10]

  • Clean/Replace: Discard the used septum, liner, and any O-rings. While you can clean liners, replacing them with a fresh, deactivated liner is the most effective way to eliminate activity.[9]

  • Reassemble: Insert the new liner and O-ring. Place the new septum and screw the septum nut back on, being careful not to overtighten.

  • Reinstall Column & Leak Check: Reinstall the column (following Protocol 2). Restore carrier gas flow and perform a thorough leak check around the septum nut and column fitting using an electronic leak detector.[10]

Protocol 2: How to Properly Cut and Install a GC Column
  • Score the Column: Using a ceramic scoring wafer or a diamond scribe, lightly and cleanly score the polyimide coating of the column tubing.[10]

  • Break the Column: Gently bend the tubing at the score mark to create a clean break. The goal is a square, 90° cut with no jagged edges or shards.[9]

  • Inspect the Cut: Use a small magnifier to inspect the cut. If it is not perfectly square and clean, repeat the process. A poor cut is a common cause of peak shape problems.[2][3]

  • Install Ferrule and Nut: Slide the appropriate nut and ferrule onto the column end. Ensure the ferrule is oriented correctly.

  • Set Installation Depth: Consult your GC manufacturer's manual for the correct column installation depth for your specific inlet.[10] This is a critical step.

  • Install the Column: Carefully insert the column into the inlet to the correct depth. Tighten the nut finger-tight, then use a wrench to tighten it an additional ½ to ¾ turn. Do not overtighten, as this can damage the column or ferrule.[10]

Data Presentation

Table 1: Typical GC Parameters for Terpene Analysis

The following table provides a starting point for GC method parameters for analyzing sesquiterpenes like α-bergamotene. Optimization will be required for specific applications.

ParameterTypical Value/RangeRationale & Notes
Column Type HP-5MS (or equivalent 5% Phenyl Methyl Siloxane)A non-polar stationary phase is well-suited for non-polar sesquiterpenes.[13]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good resolving power.[13]
Carrier Gas Helium or HydrogenHelium is inert; Hydrogen can provide faster analysis but requires appropriate safety measures and system compatibility.[13][14]
Flow Rate 1.0 - 2.0 mL/min (constant flow)A typical flow rate for good efficiency.[13][15]
Inlet Temperature 250 - 300 °CMust be hot enough to ensure rapid vaporization of α-bergamotene (Boiling Point: ~253-254°C) without causing thermal degradation.[12][13]
Injection Mode SplitA split injection is common for samples that are not highly diluted to prevent column overload.[13]
Split Ratio 10:1 to 50:1A higher split ratio can improve peak shape but reduces sensitivity. Start around 10:1 or 25:1.[8][13][15]
Oven Program Initial: 60-70°C, Ramp: 4-10°C/min, Final: 250-280°CAn initial hold helps focus analytes. The ramp rate is a trade-off between resolution and analysis time.[15]
Detector FID or MSFlame Ionization Detector (FID) is robust for quantification. Mass Spectrometry (MS) provides identification.
MS Transfer Line ~280-300 °CMust be kept hot to prevent condensation of higher boiling point compounds like sesquiterpenes.[7][13]

Mandatory Visualization

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues for α-bergamotene.

G start Observe Peak Tailing for α-Bergamotene check_all Are ALL peaks tailing? start->check_all physical_issue Indicates Physical/Mechanical Issue check_all->physical_issue  Yes chemical_issue Indicates Chemical/Activity Issue check_all->chemical_issue  No   check_install Check Column Installation (Depth, Cut, Ferrule) physical_issue->check_install check_leaks Check for Leaks (Septum, Fittings) check_install->check_leaks check_dead_vol Check for Dead Volume (Incorrect liner/connections) check_leaks->check_dead_vol resolved Problem Resolved check_dead_vol->resolved inlet_maint Perform Inlet Maintenance (Replace Liner, Septum, Seal) chemical_issue->inlet_maint tailing_persists1 Tailing Persists? inlet_maint->tailing_persists1 trim_column Trim 10-20cm from Column Inlet tailing_persists1->trim_column  Yes tailing_persists1->resolved  No tailing_persists2 Tailing Persists? trim_column->tailing_persists2 review_method Review Method Parameters (Temp, Flow, Solvent) tailing_persists2->review_method  Yes tailing_persists2->resolved  No tailing_persists3 Tailing Persists? review_method->tailing_persists3 replace_column Consider Column Replacement (Degraded Stationary Phase) tailing_persists3->replace_column  Yes tailing_persists3->resolved  No replace_column->resolved

Caption: A logical workflow for troubleshooting GC peak tailing.

References

Technical Support Center: Chromatographic Resolution of α- and β-Bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of α- and β-bergamotene.

Troubleshooting Guide: Improving Resolution of α- and β-Bergamotene

Issue: Poor resolution or co-elution of α- and β-bergamotene peaks.

This guide provides a systematic approach to troubleshoot and enhance the separation of these structurally similar sesquiterpene isomers.

Step 1: Evaluate and Optimize GC Method Parameters

1.1. Temperature Program Optimization

Sesquiterpene isomers like α- and β-bergamotene have very similar boiling points, making their separation sensitive to the GC oven's temperature program.

  • Initial Temperature: A lower initial oven temperature can improve the focusing of early eluting peaks. For splitless injection, a common starting point is 10-20°C below the boiling point of the solvent.

  • Ramp Rate: A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly enhance resolution.[1] Experiment with reducing your current ramp rate (e.g., from 10°C/min to 5°C/min or even 2°C/min) in the elution region of the bergamotene (B12702309) isomers.

  • Isothermal Holds: Introducing a short isothermal hold (e.g., 1-2 minutes) just before the elution of the target isomers can improve their separation.

1.2. Carrier Gas Flow Rate

The linear velocity of the carrier gas (e.g., Helium) affects chromatographic efficiency. Ensure your flow rate is set to the optimal velocity for your column dimensions and carrier gas type. A flow rate that is too high or too low can lead to band broadening and decreased resolution.

Step 2: Assess the Gas Chromatography Column

2.1. Stationary Phase Selection

The choice of the stationary phase is a critical factor in determining the selectivity of the separation.[2]

  • Polarity: If you are using a non-polar column (e.g., 5% phenyl-methylpolysiloxane) and experiencing co-elution, consider switching to a mid-polar or polar stationary phase (e.g., a wax-type column or one with a higher percentage of phenyl or cyanopropyl substitution). The different interactions between the analytes and a more polar stationary phase can alter the elution order and improve resolution.

  • Chiral Stationary Phases: If you are working with enantiomers of α- or β-bergamotene, a chiral stationary phase is necessary for their separation. These phases are designed to interact differently with each enantiomer, enabling their resolution.

2.2. Column Dimensions

  • Length: A longer column provides more theoretical plates, which generally leads to better resolution. However, this will also increase the analysis time.

  • Internal Diameter (ID): A smaller ID column can increase efficiency and improve resolution.

  • Film Thickness: A thicker stationary phase film can increase retention and may improve the resolution of volatile compounds, but it might also require higher elution temperatures.

Step 3: Check Injection Parameters and Sample Preparation

3.1. Inlet Temperature

Sesquiterpenes can be susceptible to thermal degradation in a hot GC inlet. An excessively high inlet temperature can lead to peak tailing or the appearance of degradation products. Consider lowering the inlet temperature.

3.2. Liner Selection

Using an inlet liner with high-quality deactivation is crucial to minimize active sites that can cause analyte degradation.

Frequently Asked Questions (FAQs)

Q1: Why do my α- and β-bergamotene peaks have poor resolution?

A1: α- and β-bergamotene are structural isomers with very similar chemical structures and physicochemical properties, such as boiling points and polarities. This similarity results in comparable interactions with the GC column's stationary phase, often leading to incomplete separation and co-elution. The primary factors contributing to poor resolution are suboptimal column selection, an unoptimized temperature program, or inappropriate injection parameters.

Q2: How can I confirm the identity of the α- and β-bergamotene peaks?

A2: Peak identification should be confirmed by comparing their mass spectra and retention indices with those of certified reference standards analyzed under the same conditions. Mass spectral libraries can provide tentative identifications, but confirmation with authentic standards is essential for unambiguous peak assignment.

Q3: Can two-dimensional gas chromatography (GCxGC) improve the separation of bergamotene isomers?

A3: Yes, GCxGC is a powerful technique for separating complex mixtures of isomers. It utilizes two columns with different stationary phases, providing a much higher peak capacity and resolving power than single-dimension GC. This can be particularly effective for resolving closely eluting sesquiterpene isomers.

Q4: What should I do if I suspect my sample is degrading in the GC inlet?

A4: If you suspect thermal degradation, you can try the following:

  • Lower the injector temperature in increments of 10-20°C.

  • Use a deactivated inlet liner.

  • Ensure your sample is free of non-volatile matrix components that can accumulate in the liner and promote degradation.

Experimental Protocols

The following is a sample GC-MS protocol that can be used as a starting point for the analysis of sesquiterpenes, including α- and β-bergamotene. This method may require optimization for your specific instrument and sample matrix.

Protocol 1: GC-MS Analysis of Sesquiterpenes

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

2. GC Column:

  • CP-Wax 52 CB (or equivalent wax-type column), 60 m length x 0.25 mm ID x 0.25 µm film thickness.

3. Carrier Gas:

  • Helium at a constant pressure of 10 psi.

4. Injection:

  • Injector Temperature: 260°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

5. Oven Temperature Program:

  • Initial temperature: 45°C, hold for 5 minutes.

  • Ramp 1: Increase to 80°C at a rate of 10°C/min.

  • Ramp 2: Increase to 240°C at a rate of 2°C/min.

6. MS Parameters:

  • Transfer Line Temperature: 250°C

  • Acquisition Range: m/z 40–200

  • Scan Rate: 1 scan/s

Data Presentation

The following table summarizes the GC-MS parameters from the example protocol.

ParameterSetting
GC Column
Stationary PhaseCP-Wax 52 CB
Length60 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Temperatures
Inlet260°C
Transfer Line250°C
Oven Program45°C (5 min), then 10°C/min to 80°C, then 2°C/min to 240°C
Carrier Gas
GasHelium
Flow ControlConstant Pressure (10 psi)
Injection
ModeSplitless
Volume1 µL
Mass Spectrometer
Mass Rangem/z 40-200

Visualizations

The following diagram illustrates a logical workflow for troubleshooting poor resolution of α- and β-bergamotene.

TroubleshootingWorkflow Start Poor Resolution of α- and β-Bergamotene CheckMethod Step 1: Evaluate GC Method Start->CheckMethod TempProgram Optimize Temperature Program (Lower initial temp, slower ramp) CheckMethod->TempProgram Primary Action FlowRate Verify Optimal Carrier Gas Flow Rate CheckMethod->FlowRate Secondary Check CheckColumn Step 2: Assess GC Column TempProgram->CheckColumn If resolution still poor FlowRate->CheckColumn If resolution still poor StationaryPhase Consider Different Stationary Phase (e.g., mid-polar or polar) CheckColumn->StationaryPhase Primary Action ColumnDimensions Evaluate Column Dimensions (Longer length, smaller ID) CheckColumn->ColumnDimensions If needed ChiralColumn Use Chiral Column for Enantiomers StationaryPhase->ChiralColumn For stereoisomers CheckInjection Step 3: Check Injection Parameters StationaryPhase->CheckInjection If resolution still poor ColumnDimensions->CheckInjection If resolution still poor ResolutionOK Resolution Improved ChiralColumn->ResolutionOK InletTemp Lower Inlet Temperature CheckInjection->InletTemp Liner Use Deactivated Liner CheckInjection->Liner InletTemp->ResolutionOK Liner->ResolutionOK

Caption: Troubleshooting workflow for improving chromatographic resolution.

References

Technical Support Center: Quantification of α-Bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of α-bergamotene.

Frequently Asked Questions (FAQs)

Q1: What is α-bergamotene and what makes its quantification challenging?

A1: α-Bergamotene is a natural bicyclic sesquiterpene found in the essential oils of various plants, including bergamot.[1][2] Its quantification is challenging due to several factors:

  • Isomeric Complexity: It exists as multiple isomers (e.g., cis- and trans-α-bergamotene, β-bergamotene) that often have similar mass spectra and close retention times in chromatography.[3][4]

  • Complex Matrices: α-Bergamotene is typically found in complex mixtures like essential oils or plant extracts, which contain numerous other terpenes and compounds that can interfere with analysis.[5][6]

  • Matrix Effects: The sample matrix can suppress or enhance the analyte signal in techniques like gas chromatography-mass spectrometry (GC-MS), leading to inaccurate quantification.[5][7]

  • Reference Standard Availability: The availability and purity of specific α-bergamotene isomer standards can be a limiting factor for accurate calibration.

Q2: What are the most common analytical techniques for α-bergamotene quantification?

A2: Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most prevalent technique for the analysis of α-bergamotene and other sesquiterpenes.[6][8]

  • GC-FID: Provides robust quantification and is widely used for volatile compounds. The use of an internal standard is highly recommended to improve accuracy and precision.[8]

  • GC-MS: Offers the added advantage of mass spectral data, which aids in the identification and confirmation of α-bergamotene, especially in complex samples.[9] Selected Ion Monitoring (SIM) mode in GC-MS can enhance sensitivity and selectivity for quantification.[10]

Q3: Why is the separation of α-bergamotene isomers important for accurate quantification?

Q4: What are the key considerations for selecting an internal standard for α-bergamotene quantification?

A4: A suitable internal standard (IS) is crucial for correcting variations in sample preparation and instrument response.[8] Key characteristics of a good internal standard for sesquiterpene analysis include:

  • It should be a compound that is not naturally present in the sample.

  • It should have similar chemical and physical properties to α-bergamotene.

  • It should be well-resolved from α-bergamotene and other sample components in the chromatogram.

  • Commonly used internal standards for sesquiterpene analysis include compounds like trans-caryophyllene or epi-eudesmol.[8][13]

Troubleshooting Guide

Problem: I am seeing poor chromatographic resolution between α-bergamotene and other peaks.

  • Possible Cause 1: Inappropriate GC column.

    • Solution: The choice of stationary phase is critical for separating isomeric terpenes. A mid-polarity column (e.g., DB-17ms or equivalent) or a column specifically designed for terpene analysis may provide better selectivity than a standard non-polar column. For complex separations, comprehensive two-dimensional gas chromatography (GCxGC) can be employed.[14][15]

  • Possible Cause 2: Suboptimal oven temperature program.

    • Solution: A slow oven temperature ramp rate (e.g., 2-5 °C/min) can significantly improve the separation of closely eluting compounds.[8] Experiment with different initial temperatures, hold times, and ramp rates to optimize resolution.

Problem: My quantification results for α-bergamotene are inconsistent and not reproducible.

  • Possible Cause 1: Matrix effects are interfering with the analysis.

    • Solution: Matrix effects, where other components in the sample enhance or suppress the signal of the analyte, are a common issue in complex samples.[7] To mitigate this, the use of matrix-matched calibration standards is recommended.[7] This involves preparing calibration standards in a blank matrix that is similar to the samples being analyzed. Alternatively, a standard addition method can be employed.[10]

  • Possible Cause 2: Improper use of an internal standard.

    • Solution: Ensure that the internal standard is added to all samples and calibration standards at the same concentration early in the sample preparation process to account for any variability.[8] Verify that the internal standard peak is well-resolved and does not co-elute with any other components.

Problem: I am unsure if the peak I am integrating is α-bergamotene.

  • Possible Cause 1: Similar mass spectra among terpene isomers.

    • Solution: While mass spectrometry is a powerful identification tool, many sesquiterpene isomers produce very similar fragmentation patterns.[6] To confirm peak identity, compare both the mass spectrum and the retention index (RI) of your peak with those of a certified reference standard analyzed under the same conditions. The NIST WebBook is a valuable resource for reference mass spectra.[3][16]

  • Possible Cause 2: Lack of a reference standard.

    • Solution: If a certified standard is unavailable, tentative identification can be made by comparing the mass spectrum and calculated retention index to literature values or spectral libraries like NIST.[9] However, for definitive identification and quantification, analysis of an authentic standard is necessary.

Quantitative Data Summary

Table 1: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Sesquiterpene Analysis
ParameterTypical Value/Condition
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 or 50:1) or Splitless
Oven Program Initial: 60°C, hold 2 min; Ramp: 3-5°C/min to 240-280°C, hold 5-10 min[8]
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Table 2: Key Mass Spectral Ions for trans-α-Bergamotene
m/z (mass-to-charge ratio)Relative IntensityPotential Fragment
204ModerateMolecular Ion [M]+
189Low[M-CH3]+
161Moderate[M-C3H7]+
133Moderate
119High
105High
93Base Peak
91High
Data is indicative and based on typical EI mass spectra.[3][16]

Experimental Protocols

Protocol 1: Quantification of α-Bergamotene in Essential Oil by GC-MS with an Internal Standard

1. Materials and Reagents

  • α-Bergamotene certified reference standard

  • Internal Standard (IS), e.g., trans-caryophyllene or epi-eudesmol[8][13]

  • GC-grade solvent (e.g., hexane (B92381) or ethyl acetate)

  • Essential oil sample

  • Volumetric flasks, pipettes, and GC vials

2. Preparation of Stock Solutions

  • α-Bergamotene Stock (1000 µg/mL): Accurately weigh 10 mg of α-bergamotene standard into a 10 mL volumetric flask and dilute to volume with the chosen solvent.

  • Internal Standard Stock (1000 µg/mL): Accurately weigh 10 mg of the IS into a 10 mL volumetric flask and dilute to volume with the solvent.

3. Preparation of Calibration Standards

  • Prepare a series of at least five calibration standards by making serial dilutions of the α-bergamotene stock solution.

  • To each calibration standard, add a constant amount of the IS stock solution to achieve a final IS concentration that is within the working range of the instrument (e.g., 50 µg/mL).[8]

4. Sample Preparation

  • Accurately weigh a known amount of the essential oil sample (e.g., 20 mg) into a 10 mL volumetric flask.

  • Add the same constant amount of the IS stock solution as used in the calibration standards.

  • Dilute to the mark with the solvent and mix thoroughly.

  • Transfer an aliquot to a GC vial for analysis.

5. GC-MS Analysis

  • Set up the GC-MS instrument according to the parameters outlined in Table 1, or with a validated in-house method.

  • Inject the calibration standards first to establish the calibration curve, followed by the prepared samples.

6. Data Analysis and Quantification

  • For each standard and sample, integrate the peak areas of α-bergamotene and the internal standard.

  • Calculate the ratio of the peak area of α-bergamotene to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of α-bergamotene for the calibration standards.

  • Using the linear regression equation from the calibration curve, calculate the concentration of α-bergamotene in the prepared sample solution.

  • Calculate the final concentration of α-bergamotene in the original essential oil sample, taking into account the initial sample weight and dilution factor.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing Phase start Sample Receipt (e.g., Essential Oil) sample_prep Prepare Sample for Analysis (Dilution & IS Spiking) start->sample_prep stock_prep Prepare Stock Solutions (Analyte & Internal Standard) cal_prep Prepare Calibration Curve Standards stock_prep->cal_prep gcms_analysis GC-MS Analysis cal_prep->gcms_analysis sample_prep->gcms_analysis peak_integration Peak Integration (Analyte & IS) gcms_analysis->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve quantification Quantify α-Bergamotene in Sample cal_curve->quantification report Final Report quantification->report

Caption: Experimental workflow for α-bergamotene quantification.

troubleshooting_guide cluster_peak_issues Peak Related Issues cluster_resolution_issues Resolution & Identification cluster_accuracy_issues Accuracy & Reproducibility start Problem with Quantification q_peak_shape Poor Peak Shape or Low Signal? start->q_peak_shape a_peak_shape_yes Check Inlet Liner & Temperature. Review Sample Prep. q_peak_shape->a_peak_shape_yes Yes q_resolution Poor Resolution of Isomers? q_peak_shape->q_resolution No end_node Problem Resolved a_peak_shape_yes->end_node a_resolution_yes Optimize Oven Program (Slower Ramp). Consider Different GC Column. q_resolution->a_resolution_yes Yes q_accuracy Inaccurate / Inconsistent Results? q_resolution->q_accuracy No a_resolution_yes->end_node a_accuracy_yes Implement Matrix-Matched Standards. Verify Internal Standard Protocol. q_accuracy->a_accuracy_yes Yes q_accuracy->end_node No a_accuracy_yes->end_node

Caption: Troubleshooting decision tree for α-bergamotene analysis.

References

overcoming matrix effects in alpha-bergamotene analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of alpha-bergamotene.

Troubleshooting Guides & FAQs

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: In the context of chemical analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (this compound). These components can include fats, sugars, proteins, and other volatile or non-volatile compounds.[1] Matrix effects occur when these components interfere with the accurate quantification of this compound. This interference can manifest as either signal suppression (lower than expected reading) or enhancement (higher than expected reading), leading to inaccurate and unreliable results.[2] For a volatile sesquiterpene like this compound, co-eluting matrix components can impact its ionization in the mass spectrometer source or cause active sites in the GC inlet to interact with the analyte, leading to peak tailing.[2]

Q2: I'm observing inconsistent results for this compound in my samples compared to my standards prepared in a pure solvent. Could this be a matrix effect?

A2: Yes, this is a classic indication of matrix effects. When your calibration standards are prepared in a clean solvent, they do not account for the interferences present in your actual samples. A significant difference between the analytical response of your sample and a solvent-based standard at the same concentration strongly suggests that the sample matrix is influencing the result.[1] To confirm this, you can compare the slope of a calibration curve prepared in a pure solvent with one prepared in a blank matrix extract (a matrix-matched calibration). A significant difference between the slopes is a clear indicator of matrix effects.[1]

Q3: What are the primary strategies to overcome matrix effects in this compound analysis?

A3: The main strategies can be broadly categorized into three areas:

  • Sample Preparation: Techniques aimed at removing interfering matrix components or selectively extracting this compound.

  • Calibration Strategy: Methods that compensate for the matrix effect by preparing standards in a similar matrix to the samples or by using an internal standard that behaves similarly to the analyte.

  • Instrumental Optimization: Adjusting GC-MS parameters to improve the separation of this compound from interfering compounds.

Troubleshooting Specific Issues

Issue 1: Poor peak shape (e.g., tailing) for this compound.

  • Possible Cause: Active sites in the GC inlet or column degradation. Co-extracted matrix components can sometimes mask these active sites, but in cleaner matrices, the analyte can interact with them, causing peak tailing.

  • Troubleshooting Steps:

    • GC Inlet Maintenance: Regularly clean the GC inlet and replace the liner. Using a deactivated liner can also minimize these interactions.

    • Column Conditioning: Condition your GC column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

Issue 2: Significant signal suppression or enhancement in mass spectrometry data.

  • Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound in the MS source.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Optimize the GC temperature program. A slower temperature ramp or a longer run time may be necessary to separate this compound from the interfering compounds.

    • Use a More Selective Technique: Consider using gas chromatography with tandem mass spectrometry (GC-MS/MS). This technique offers higher selectivity by monitoring specific precursor-to-product ion transitions, which can help resolve co-eluting peaks.

Issue 3: Low recovery of this compound.

  • Possible Cause: Inefficient extraction from the sample matrix or degradation of the analyte during sample preparation. Sesquiterpenes like this compound are less volatile than monoterpenes and can be more challenging to recover from certain matrices.[3]

  • Troubleshooting Steps:

    • Optimize Extraction Parameters: If using Headspace-SPME, experiment with different fiber coatings (e.g., PDMS/DVB/Carboxen), extraction times, and temperatures.[4] For liquid extractions, ensure the chosen solvent is appropriate for this compound and the sample matrix.

    • Consider Alternative Injection Techniques: For complex matrices, liquid injection may sometimes provide better recovery for less volatile sesquiterpenes compared to headspace techniques.[3]

Data Presentation

Table 1: Comparison of Matrix Effect Mitigation Strategies

StrategyPrincipleProsConsTypical Recovery for Sesquiterpenes
Solvent Calibration Standards are prepared in a pure solvent.Simple and quick to prepare.Does not account for matrix effects, leading to inaccurate results.Highly variable; can be <50% or >150% depending on the matrix.
Matrix-Matched Calibration Standards are prepared in a blank matrix similar to the samples.Compensates for matrix effects by ensuring standards and samples are affected similarly.[5]Requires a suitable blank matrix, which may not always be available. Can be time-consuming to prepare for multiple matrix types.[5]80-120%
Internal Standard (IS) Calibration A known concentration of a compound structurally similar to the analyte is added to all samples and standards.Corrects for variations in injection volume and instrument response.The IS may not experience the exact same matrix effects as the analyte.85-115%
Stable Isotope Dilution Analysis (SIDA) A known concentration of a stable isotope-labeled version of the analyte is added to all samples and standards.Considered the "gold standard" for quantification as the labeled standard behaves almost identically to the analyte, correcting for both matrix effects and recovery losses.[6]Isotopically labeled standards can be expensive and are not always commercially available.[6]95-105%

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a general guideline for the extraction of this compound from a solid or liquid matrix. Optimization of parameters is crucial for achieving the best results.

  • Sample Preparation:

    • For solid samples (e.g., plant material), accurately weigh a small amount (e.g., 0.5 g) into a headspace vial (e.g., 20 mL).

    • For liquid samples (e.g., beverage), pipette a known volume (e.g., 5 mL) into a headspace vial.

    • (Optional) Add a salt (e.g., NaCl) to the vial to increase the ionic strength of the aqueous phase, which can enhance the partitioning of volatile compounds into the headspace.

  • Extraction:

    • Place the vial in a temperature-controlled autosampler or water bath.

    • Select an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds, including sesquiterpenes.[7]

    • Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 10-15 minutes) with agitation.[4][8]

    • Expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.[7][8]

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption (e.g., 250°C for 1-5 minutes).[4][8]

    • Start the GC-MS analysis. Use a suitable GC column (e.g., DB-5ms) and a temperature program that effectively separates this compound from other matrix components.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

This protocol describes the preparation of a matrix-matched calibration curve for the analysis of this compound in an essential oil matrix.

  • Preparation of Blank Matrix:

    • Obtain a sample of the essential oil that is known to be free of this compound. If a completely blank matrix is unavailable, a representative matrix with a low and known concentration of the analyte can be used, and the final concentrations can be corrected.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethanol) at a known high concentration (e.g., 1000 µg/mL).

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by spiking the blank matrix with the this compound stock solution. For example, to prepare a 10 µg/mL standard, add 10 µL of the 1000 µg/mL stock solution to 990 µL of the blank essential oil matrix.

    • Prepare a series of at least five calibration standards covering the expected concentration range of this compound in your samples.

    • Ensure thorough mixing of each standard.

  • Analysis:

    • Analyze the matrix-matched calibration standards using the same GC-MS method as your samples.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration.

Protocol 3: Stable Isotope Dilution Analysis (SIDA)

This protocol outlines the use of a stable isotope-labeled internal standard for the accurate quantification of this compound.

  • Internal Standard:

    • Obtain a stable isotope-labeled analog of this compound (e.g., this compound-d3). If not commercially available, a structurally similar deuterated sesquiterpene like α-farnesene-d6 (B1144596) can be used, but validation is crucial.[9]

  • Preparation of Internal Standard Spiking Solution:

    • Prepare a solution of the labeled standard in a suitable solvent at a known concentration. The concentration should be chosen to give a good signal-to-noise ratio in the GC-MS analysis.

  • Sample and Standard Preparation:

    • To each sample, calibration standard, and quality control sample, add a precise and consistent volume of the internal standard spiking solution. This should be done at the very beginning of the sample preparation process to account for any analyte loss during extraction and cleanup.

    • For the calibration curve, prepare a series of standards with varying concentrations of native this compound, each containing the same fixed concentration of the labeled internal standard.

  • GC-MS Analysis:

    • Analyze the samples and standards using GC-MS. The mass spectrometer should be set to monitor at least one characteristic ion for both the native this compound and the labeled internal standard.

  • Quantification:

    • Calculate the ratio of the peak area of the native analyte to the peak area of the labeled internal standard for each sample and standard.

    • Construct a calibration curve by plotting this peak area ratio against the concentration of the native analyte.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard (for IS/SIDA) Homogenize->Spike Extraction Extraction (e.g., HS-SPME, LLE) Spike->Extraction GC_Inject GC Injection Extraction->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for this compound analysis.

troubleshooting_flowchart Start Inaccurate α-bergamotene results? CheckPeakShape Is peak shape poor (e.g., tailing)? Start->CheckPeakShape CheckRecovery Is recovery inconsistent or low? CheckPeakShape->CheckRecovery No MaintainGC Action: Perform GC inlet maintenance and check column health. CheckPeakShape->MaintainGC Yes CheckCalibration Using solvent-based calibration? CheckRecovery->CheckCalibration No OptimizeSamplePrep Action: Optimize sample prep (e.g., HS-SPME parameters) or change extraction method. CheckRecovery->OptimizeSamplePrep Yes ImplementMM Action: Implement Matrix-Matched Calibration. CheckCalibration->ImplementMM Yes ImplementSIDA For highest accuracy: Implement Stable Isotope Dilution Analysis (SIDA). CheckCalibration->ImplementSIDA No ImplementMM->ImplementSIDA

Caption: Troubleshooting flowchart for matrix effects in this compound analysis.

References

Technical Support Center: Enhancing α-Bergamotene Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of α-bergamotene.

Frequently Asked Questions (FAQs)

Q1: What is α-bergamotene and in which natural sources is it commonly found?

A1: α-Bergamotene is a bicyclic sesquiterpene, a type of volatile organic compound with the chemical formula C₁₅H₂₄. It is a key aromatic component in many essential oils and is found in various plants, including bergamot, lime, citron, carrot, cottonseed, and kumquat.[1]

Q2: Which extraction method is most suitable for obtaining high yields of α-bergamotene?

A2: The optimal extraction method depends on the plant material, desired purity, and available equipment. Steam distillation is a common and effective method for extracting essential oils rich in α-bergamotene.[2][3] However, for heat-sensitive materials, methods like supercritical CO₂ extraction may offer higher yields and preserve the delicate aroma profile.[4][5] Solvent extraction can also be efficient but requires an additional step to remove the solvent.

Q3: How can I confirm the presence and quantify the yield of α-bergamotene in my extract?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most reliable technique for identifying and quantifying α-bergamotene.[1][6][7] By comparing the mass spectrum and retention time of your sample to a known standard, you can confirm its presence and determine its concentration.

Q4: What are the main factors that influence the yield of α-bergamotene during extraction?

A4: Several factors can significantly impact your yield, including:

  • Plant Material Quality: The species, variety, cultivation conditions, and harvest time of the plant material all affect the initial concentration of α-bergamotene.[1]

  • Particle Size: Grinding the plant material to an appropriate size increases the surface area for extraction, but excessive grinding can lead to the loss of volatile compounds.[8]

  • Extraction Method: The choice of extraction technique (e.g., steam distillation, solvent extraction) is critical.[2][9]

  • Solvent Type (for solvent extraction): The polarity of the solvent should be optimized to selectively dissolve α-bergamotene.

  • Temperature and Time: Both excessively high temperatures and long extraction times can lead to the degradation of α-bergamotene.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of α-bergamotene.

Issue 1: Low or No Yield of α-Bergamotene

Symptoms:

  • The volume of essential oil collected is significantly lower than expected.

  • GC-MS analysis shows a very low concentration or absence of α-bergamotene.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Quality Plant Material Ensure the plant material is from a reliable source and harvested at the optimal time for α-bergamotene content.[1] Consider using fresh or properly dried material, as improper storage can lead to degradation.
Incorrect Particle Size Optimize the particle size of the plant material. For steam distillation, a coarser grind is often preferred to prevent clogging, while solvent extraction may benefit from a finer powder.[8]
Inefficient Extraction Review and optimize your extraction parameters. For steam distillation, ensure proper steam flow and distillation time.[11] For solvent extraction, consider a more suitable solvent or increase the solvent-to-solid ratio.
Thermal Degradation α-Bergamotene is a terpene and can degrade at high temperatures.[10] For steam distillation, avoid excessive heating. Consider using vacuum steam distillation to lower the boiling point. For solvent extraction, choose a solvent with a lower boiling point or use a rotary evaporator under reduced pressure for solvent removal.
Incomplete Condensation In distillation methods, ensure your condenser is functioning efficiently. A loss of volatile compounds can occur if the condenser is not cold enough to trap all the vapors.
Issue 2: Co-extraction of Undesirable Compounds

Symptoms:

  • The extracted essential oil has an off-odor or color.

  • GC-MS analysis reveals the presence of significant impurities alongside α-bergamotene.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Non-selective Extraction Method Steam distillation is generally selective for volatile compounds. If using solvent extraction, the solvent may be too non-polar, co-extracting waxes and pigments.[9] Consider using a more polar solvent or a multi-step extraction with solvents of varying polarities.
High Extraction Temperature High temperatures can cause the breakdown of other plant components, leading to their presence in the extract. Optimize the temperature to be just sufficient for the volatilization of α-bergamotene.
Improper Plant Material Preparation Ensure the plant material is clean and free from contaminants before extraction.
Issue 3: Degradation of α-Bergamotene During or After Extraction

Symptoms:

  • The characteristic aroma of α-bergamotene is weak or absent.

  • GC-MS analysis shows the presence of degradation products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Exposure to Heat and Air Sesquiterpenes can be susceptible to oxidation and rearrangement when exposed to heat and air.[10] Minimize the duration of high-temperature steps. After extraction, store the essential oil in a cool, dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1]
Presence of Acids or Bases Traces of acidic or basic compounds can catalyze the degradation of terpenes. Ensure all glassware is thoroughly cleaned and neutralized before use.
Hydrolysis during Hydrodistillation In hydrodistillation, where the plant material is in direct contact with boiling water, some compounds may undergo hydrolysis.[12] Steam distillation, where steam passes through the material, can mitigate this issue.

Data Presentation

Table 1: Comparison of Common Extraction Methods for Sesquiterpenes

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Yield of α-Bergamotene (Relative)
Steam Distillation Volatilization of compounds with steam, followed by condensation and separation.[13]Cost-effective, produces pure essential oils, scalable.[3]Can cause thermal degradation of some compounds.[10]Moderate to High
Hydrodistillation Plant material is boiled in water to release essential oils.[10]Simple setup, no organic solvents.[3][10]Potential for hydrolysis and degradation of heat-sensitive compounds.[10][12]Moderate
Solvent Extraction Use of a solvent (e.g., ethanol (B145695), hexane) to dissolve the essential oil.[14]High efficiency, suitable for low-yield materials.[9]Requires solvent removal, potential for solvent residue in the final product.[2]High
Supercritical CO₂ Extraction CO₂ in a supercritical state is used as a solvent.[4]High selectivity, no solvent residue, low extraction temperature preserves delicate compounds.[5]High equipment cost and complexity.[2]Very High

Experimental Protocols

Protocol 1: Steam Distillation for α-Bergamotene Extraction from Citrus Peels

1. Materials and Equipment:

  • Fresh citrus peels (e.g., bergamot, lime)

  • Distilled water

  • Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver)[13]

  • Heating mantle or hot plate

  • Grinder or knife

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

2. Methodology:

  • Preparation of Plant Material: Wash the citrus peels thoroughly. Chop or coarsely grind the peels to increase the surface area.[8]

  • Apparatus Setup: Assemble the steam distillation apparatus. Fill the boiling flask with distilled water to about two-thirds full. Place the prepared citrus peels into the biomass flask.

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the citrus peels, carrying the volatile essential oils.

  • Condensation: The steam and essential oil vapor will travel to the condenser, where they will be cooled and condensed back into a liquid.

  • Collection: Collect the distillate (a mixture of water and essential oil) in the receiver. Continue the distillation for approximately 90 minutes or until no more oil is observed in the distillate.[8]

  • Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate; the essential oil will typically be the upper layer. Carefully drain the lower aqueous layer.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected essential oil to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.[1]

Protocol 2: Solvent Extraction for α-Bergamotene

1. Materials and Equipment:

  • Dried and powdered plant material (e.g., carrot seeds)

  • Ethanol (95-100%)[14]

  • Erlenmeyer flask

  • Ultrasonic bath or magnetic stirrer

  • Filter paper and funnel or Büchner funnel with vacuum flask[14]

  • Rotary evaporator

  • Round-bottom flask

2. Methodology:

  • Extraction: Place a known amount of the powdered plant material into an Erlenmeyer flask. Add ethanol at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

  • Agitation: Agitate the mixture using an ultrasonic bath or a magnetic stirrer for a defined period (e.g., 30-60 minutes) at room temperature.

  • Filtration: Separate the solid plant material from the solvent extract by filtration.[14]

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.[14] The temperature of the water bath should be kept low to minimize thermal degradation.

  • Storage: Store the resulting crude extract in a sealed vial at 4°C.

Mandatory Visualizations

Experimental_Workflow_Steam_Distillation cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis & Storage start Fresh Citrus Peels prep Wash and Chop/Grind Peels start->prep distillation Steam Distillation prep->distillation condensation Condensation distillation->condensation collection Collect Distillate condensation->collection separation Separatory Funnel collection->separation drying Dry with Na₂SO₄ separation->drying storage Store at 4°C drying->storage analysis GC-MS Analysis drying->analysis

Caption: Workflow for α-bergamotene extraction via steam distillation.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low/No α-Bergamotene Yield cause1 Poor Plant Material issue->cause1 cause2 Inefficient Extraction Parameters issue->cause2 cause3 Thermal Degradation issue->cause3 cause4 Incorrect Particle Size issue->cause4 sol1 Source High-Quality Material cause1->sol1 sol2 Optimize Time, Temp, Solvent cause2->sol2 sol3 Use Lower Temp / Vacuum cause3->sol3 sol4 Optimize Grind Size cause4->sol4

Caption: Troubleshooting logic for low α-bergamotene yield.

References

Technical Support Center: Stabilization of α-Bergamotene in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization of α-bergamotene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the formulation of this sesquiterpene.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with α-bergamotene in a question-and-answer format.

Question 1: My α-bergamotene formulation is showing signs of degradation (e.g., changes in color, odor, or potency) over a short period. What are the likely causes?

Answer: Alpha-bergamotene, like many terpenes, is susceptible to degradation from environmental factors. The primary causes of degradation are:

  • Oxidation: Exposure to air can lead to the oxidation of the double bonds within the α-bergamotene molecule. This is a common degradation pathway for terpenes.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[1]

  • Temperature: Elevated temperatures can accelerate the rates of both oxidation and other degradation reactions.

  • pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the degradation of terpenes, although specific data on α-bergamotene is limited. Studies on related citrus oils in beverages show that lower pH can accelerate the degradation of some terpenes.[2]

Troubleshooting Steps:

  • Protect from Light: Store your formulation in amber or opaque containers to block out light.

  • Inert Atmosphere: During formulation and storage, consider using an inert gas like nitrogen or argon to displace oxygen in the headspace of your containers.

  • Temperature Control: Store your formulations at recommended cool temperatures, typically between 10-25°C (50-77°F), and avoid exposure to heat sources.[3]

  • pH Optimization: If your formulation allows, aim for a neutral or near-neutral pH. If acidic or basic conditions are required, conduct stability studies to assess the impact on α-bergamotene.

Question 2: I am observing a loss of α-bergamotene in my formulation, but I am not seeing any obvious signs of degradation. What could be happening?

Answer: Besides chemical degradation, the loss of α-bergamotene in a formulation can be due to its volatility. This compound is a volatile compound, and loss can occur through evaporation, especially in open or poorly sealed containers and at elevated temperatures.

Troubleshooting Steps:

  • Container Seal: Ensure your containers are tightly sealed to minimize evaporation.

  • Formulation Matrix: Consider formulating α-bergamotene in a less volatile base or a system that reduces its vapor pressure.

  • Microencapsulation: For long-term stability, microencapsulation can be an effective technique to prevent volatilization.[4]

Question 3: Which antioxidants are most effective for stabilizing α-bergamotene?

Answer: While specific studies on the most effective antioxidants for α-bergamotene are limited, general principles for terpene stabilization can be applied. A combination of antioxidants often provides synergistic effects.

  • Chain-breaking antioxidants: These scavenge free radicals and are effective against oxidation. Examples include:

    • Tocopherols (Vitamin E): A common and effective antioxidant for lipids and terpenes.

    • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Synthetic antioxidants widely used in pharmaceuticals and food.

  • Synergistic Antioxidants: These can regenerate primary antioxidants.

    • Ascorbyl Palmitate (Vitamin C ester): This oil-soluble form of Vitamin C can regenerate tocopherols, providing a synergistic effect.[5][6][7]

    • Other Terpenes: Some terpenes, like γ-terpinene, have been shown to have a synergistic antioxidant effect with tocopherols.[4]

Recommendation: A combination of a primary antioxidant like α-tocopherol with a synergist such as ascorbyl palmitate is a good starting point. The optimal concentration will depend on your specific formulation and should be determined through stability studies.

Question 4: I am developing an oil-in-water emulsion containing α-bergamotene, and it's showing instability. What factors should I consider?

Answer: Emulsion stability is a complex issue. For emulsions containing α-bergamotene, consider the following:

  • Ostwald Ripening: As a relatively small and somewhat water-soluble molecule, α-bergamotene can diffuse through the aqueous phase from smaller to larger droplets, leading to emulsion breakdown. This is a common issue with flavor oil emulsions.

  • pH: The pH of the aqueous phase can affect the stability of the emulsion, particularly if the emulsifiers are pH-sensitive. Studies on citrus oil emulsions have shown that pH can significantly impact stability.[8][9][10]

  • Excipient Compatibility: Interactions between α-bergamotene and other excipients, such as surfactants and polymers, could potentially destabilize the emulsion. While specific data for α-bergamotene is scarce, compatibility studies with your chosen excipients are recommended.

Troubleshooting Steps:

  • Use a Ripening Inhibitor: Include a small amount of a highly water-insoluble compound (e.g., a long-chain triglyceride like corn oil) in the oil phase. This can help to slow down Ostwald ripening.

  • Optimize pH: Conduct stability studies at different pH values to find the optimal range for your formulation.

  • Choose Appropriate Emulsifiers: Use emulsifiers that are known to form stable emulsions with essential oils. Consider using a combination of emulsifiers.

  • Microencapsulation: Encapsulating the α-bergamotene prior to emulsification can improve stability.

Question 5: How can I analyze the stability of α-bergamotene in my formulation and identify potential degradation products?

Answer: A stability-indicating analytical method is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for this purpose.

Analytical Approach:

  • Method Development: Develop a GC-MS method that can separate α-bergamotene from other components in your formulation and from potential degradation products.

  • Forced Degradation Studies: To identify potential degradation products and validate your method's stability-indicating capabilities, subject your α-bergamotene formulation to stress conditions (acid, base, oxidation, heat, and light).[11][12][13] Analyze the stressed samples by GC-MS to identify new peaks corresponding to degradation products.

  • Stability Testing: Store your formulation under various conditions (e.g., different temperatures and humidities) and analyze samples at predetermined time points using your validated GC-MS method to quantify the remaining α-bergamotene.

Data Presentation

Table 1: Physicochemical Properties of α-Bergamotene

PropertyValueReference(s)
Molecular FormulaC₁₅H₂₄[14]
Molecular Weight204.35 g/mol [14]
AppearancePale green clear liquid[15]
OdorWarm, earthy, woody, tea-like[15]
SolubilityInsoluble in water; Soluble in oils and ethanol[15]
Boiling Point~259-260 °C
Flash Point>100 °C[3]
StabilityStable under recommended storage conditions; sensitive to air and light.[3]

Table 2: Recommended Storage Conditions for α-Bergamotene Formulations

ParameterRecommendationRationaleReference(s)
Temperature 10-25°C (50-77°F)To minimize the rate of chemical degradation.[3]
Light Exposure Store in amber or opaque containers.To prevent photodegradation.[1]
Atmosphere Store in well-sealed containers with minimal headspace. Consider purging with an inert gas (e.g., nitrogen).To minimize exposure to oxygen and prevent oxidation.
pH Neutral to slightly acidic (formulation dependent).Extreme pH values can catalyze degradation.[2][8]

Experimental Protocols

Protocol 1: Forced Degradation Study for α-Bergamotene Formulations

Objective: To identify potential degradation products of α-bergamotene and to develop a stability-indicating analytical method.

Materials:

  • α-Bergamotene formulation

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Solvents for extraction (e.g., hexane, ethyl acetate)

  • GC-MS system

Procedure:

  • Acid Hydrolysis: Mix the formulation with 0.1 N HCl and heat at 60°C for 24 hours. Neutralize a sample before analysis.

  • Base Hydrolysis: Mix the formulation with 0.1 N NaOH and heat at 60°C for 24 hours. Neutralize a sample before analysis.

  • Oxidation: Mix the formulation with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the formulation at 60°C for 7 days.

  • Photodegradation: Expose the formulation to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration (e.g., 1.2 million lux hours).[13]

  • Sample Preparation: For each condition, extract the α-bergamotene and any degradation products using a suitable solvent.

  • GC-MS Analysis: Analyze the extracted samples using a validated GC-MS method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks, which represent potential degradation products.

Protocol 2: General Procedure for Microencapsulation of α-Bergamotene by Spray Drying

Objective: To encapsulate α-bergamotene to improve its stability against volatilization and oxidation.

Materials:

  • α-Bergamotene (or an essential oil rich in α-bergamotene)

  • Wall material: e.g., Maltodextrin, Gum Arabic, or a combination.

  • Emulsifier (e.g., Tween 80)

  • Distilled water

  • Homogenizer

  • Spray dryer

Procedure:

  • Preparation of the Wall Solution: Dissolve the wall material(s) in distilled water with stirring. The concentration will depend on the chosen material (e.g., 20-40% w/v).[15]

  • Preparation of the Emulsion:

    • Add the emulsifier to the wall solution.

    • Slowly add the α-bergamotene (or essential oil) to the wall solution while homogenizing at high speed. The ratio of core to wall material is a critical parameter to optimize.

  • Spray Drying:

    • Feed the emulsion into the spray dryer.

    • Typical operating parameters to start with are an inlet temperature of 140-180°C and an outlet temperature of 70-90°C.[16] These parameters should be optimized for your specific formulation and equipment to maximize encapsulation efficiency.

  • Collection and Storage: Collect the resulting powder and store it in a tightly sealed container in a cool, dry, and dark place.

Mandatory Visualizations

Degradation_Pathway alpha_bergamotene α-Bergamotene (C15H24) degradation_products Degradation Products (e.g., epoxides, aldehydes, alcohols) alpha_bergamotene->degradation_products Oxidation/Photodegradation alpha_bergamotene->degradation_products Hydrolysis oxidative_stress Oxidative Stress (O2, Light, Heat) oxidative_stress->alpha_bergamotene hydrolysis Hydrolysis (Acid/Base) hydrolysis->alpha_bergamotene

Caption: Simplified degradation pathways of α-bergamotene.

Stabilization_Workflow start Start: Unstable α-Bergamotene Formulation q1 Is the formulation sensitive to oxygen? start->q1 a1 Add Antioxidants (e.g., Tocopherol + Ascorbyl Palmitate) q1->a1 Yes q2 Is the formulation sensitive to light? q1->q2 No a1->q2 a2 Use Opaque Packaging q2->a2 Yes q3 Is there loss due to volatility? q2->q3 No a2->q3 a3 Microencapsulate α-Bergamotene q3->a3 Yes end End: Stabilized α-Bergamotene Formulation q3->end No a3->end

Caption: Decision workflow for stabilizing α-bergamotene formulations.

References

Technical Support Center: Analysis of α-Bergamotene in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method development of α-bergamotene analysis in complex mixtures such as essential oils.

Frequently Asked Questions (FAQs)

Q1: What is α-bergamotene and in what types of samples is it commonly found?

A1: α-Bergamotene is a bicyclic sesquiterpene, a type of organic compound.[1] It is a volatile oil component and a plant metabolite found in a variety of plants.[2] It is commonly found in the essential oils of plants like Cannabis sativa (Cannabis), Zingiber officinale (Ginger), Ocimum basilicum (Sweet basil), and Citrus bergamia (Bergamot).[1]

Q2: Which analytical technique is most suitable for the analysis of α-bergamotene in complex mixtures?

A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the identification and quantification of α-bergamotene in complex mixtures like essential oils.[3][4][5] This is due to its excellent separation capabilities for volatile compounds and the definitive identification provided by the mass spectrometer. High-performance liquid chromatography (HPLC) can also be used for the analysis of related terpenes, but GC-MS is generally preferred for α-bergamotene.[6][7]

Q3: What are the common isomers of α-bergamotene that I should be aware of during analysis?

A3: It is important to be aware of several isomers of bergamotene (B12702309) as they can co-elute or have similar mass spectra, complicating identification. Common isomers include α-trans-bergamotene, (Z)-α-bergamotene (cis-α-bergamotene), (E)-α-bergamotene, and β-bergamotene.[1][4][8][9]

Q4: What is a typical concentration range for α-bergamotene in essential oils?

A4: The concentration of α-bergamotene can vary significantly depending on the plant source, extraction method, and geographical origin. For example, in some bergamot oils, the concentration of α-bergamotene has been reported to be between 0.21% and 0.87%.[5]

Quantitative Data Summary

The following table summarizes the percentage of α-bergamotene found in different samples of bergamot essential oil.

SampleExtraction Methodα-Bergamotene Percentage (%)Reference
Bergamot Rind (Kefalonia, Greece)Cold Pressing0.63[5]
Bergamot Rind (Kefalonia, Greece)Hydrodistillation0.21[5]
Bergamot Leaves (Kefalonia, Greece)Hydrodistillation0.87[5]
Commercial Bergamot Oil (Italy)Not Specified0.20[5]

Experimental Protocols

Protocol 1: GC-MS Analysis of α-Bergamotene in Essential Oils

This protocol provides a general procedure for the analysis of α-bergamotene using gas chromatography-mass spectrometry.

1. Sample Preparation:

  • Dilute the essential oil sample in a suitable solvent such as n-heptane or hexane. A common dilution is 1:20 (e.g., 50 µL of essential oil in 950 µL of solvent).[4]

  • For the determination of Linear Retention Indices (LRI), prepare a standard mixture of C7-C30 saturated alkanes.[4]

2. GC-MS Instrumentation and Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., GCMS-QP2020 NX).[4]

  • Column: Use a non-polar capillary column such as SLB®-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[4][5]

  • Injector Temperature: 280 °C.[4]

  • Carrier Gas: Helium or Hydrogen. For Hydrogen, a linear velocity of 60 cm/s can be used.[4][5]

  • Oven Temperature Program: 50 °C to 200 °C at a rate of 3 °C/min.[4]

  • Detector (MS):

    • Ion Source Temperature: 220 °C.[4]

    • Interface Temperature: 250 °C.[4]

    • Acquisition Mode: Scan mode.

3. Data Analysis:

  • Identify α-bergamotene by comparing its mass spectrum and Linear Retention Index (LRI) with reference libraries (e.g., NIST).[4][10] The mass spectrum of α-bergamotene typically shows characteristic ions.[11]

  • For quantification, use an internal or external standard method.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Overlapping peaks for α-bergamotene and its isomers (e.g., β-bergamotene, trans-α-bergamotene).

  • Inability to accurately quantify individual isomers.

Possible Causes and Solutions:

  • Inadequate GC Method: The temperature ramp may be too fast, or the column may not be providing sufficient selectivity.

    • Solution: Optimize the oven temperature program. Try a slower ramp rate (e.g., 2 °C/min) to improve separation.

    • Solution: Consider using a different stationary phase column, such as one with a different polarity, to alter the elution order. Chiral columns can be used for enantiomeric separation.[5]

  • High Carrier Gas Flow Rate: An excessively high flow rate can reduce separation efficiency.

    • Solution: Optimize the carrier gas flow rate or linear velocity for your column dimensions.

Troubleshooting Workflow for Poor Resolution

Start Poor Peak Resolution Check_Method Review GC Method Start->Check_Method Optimize_Ramp Decrease Oven Temp. Ramp Rate Check_Method->Optimize_Ramp Sub-optimal ramp Change_Column Use a Different GC Column (e.g., different polarity) Check_Method->Change_Column Co-elution persists Check_Flow Verify Carrier Gas Flow Rate Check_Method->Check_Flow Method seems okay Resolved Peaks Resolved Optimize_Ramp->Resolved Change_Column->Resolved Optimize_Flow Optimize Flow Rate Check_Flow->Optimize_Flow Flow rate too high Optimize_Flow->Resolved

Caption: Troubleshooting logic for poor peak resolution.

Issue 2: Low Sensitivity or Weak Signal for α-Bergamotene

Symptoms:

  • The peak for α-bergamotene is very small or not detectable.

  • Poor signal-to-noise ratio.

Possible Causes and Solutions:

  • Insufficient Sample Concentration: The amount of α-bergamotene in the sample may be below the detection limit of the instrument.

    • Solution: Prepare a more concentrated sample or use a larger injection volume. Be cautious not to overload the column with other components.

  • Injector Issues: Poor sample transfer from the injector to the column.

    • Solution: Check the injector temperature to ensure it is high enough to volatilize α-bergamotene (a sesquiterpene). 280 °C is a good starting point.[4]

    • Solution: Inspect and clean the injector liner and septum.

  • MS Detector Not Optimized: The mass spectrometer settings may not be optimal for detecting the target ions.

    • Solution: Ensure the MS is properly tuned. Consider using Selected Ion Monitoring (SIM) mode for higher sensitivity by monitoring characteristic ions of α-bergamotene (m/z 91, 204).[3]

Experimental Workflow for GC-MS Analysis

Start Start Analysis Sample_Prep Sample Preparation (Dilution in Solvent) Start->Sample_Prep GC_Injection Inject Sample into GC-MS Sample_Prep->GC_Injection Separation Chromatographic Separation (Temperature Program) GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis (Library Search, LRI Comparison) Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification End End Quantification->End

Caption: General workflow for GC-MS analysis of α-bergamotene.

Issue 3: Incorrect Peak Identification

Symptoms:

  • A peak is identified as α-bergamotene based on mass spectrum library match, but the retention time is incorrect.

  • High mass spectral similarity to a library entry, but the result is not reproducible.

Possible Causes and Solutions:

  • Reliance Solely on MS Library Match: Mass spectra of isomers can be very similar.

    • Solution: Always use a two-pronged approach for identification: mass spectral similarity (≥85%) and a match of the Linear Retention Index (LRI) within a tolerance window (e.g., ±10 units).[4]

  • Contamination: Contamination from the solvent, sample handling, or the GC system can lead to extraneous peaks.

    • Solution: Run a solvent blank to identify any background peaks.

    • Solution: Ensure proper cleaning of all glassware and syringes.

  • Column Bleed: At high temperatures, the stationary phase can degrade and produce interfering peaks.

    • Solution: Condition the column according to the manufacturer's instructions. Avoid exceeding the column's maximum operating temperature.

References

reducing degradation of alpha-bergamotene during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of α-bergamotene during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is α-bergamotene and why is its stability a concern during analysis?

A1: α-Bergamotene is a natural bicyclic sesquiterpene with the molecular formula C₁₅H₂₄.[1][2] It is a volatile organic compound found in the essential oils of various plants, including bergamot, carrot, and lime.[2] Like many terpenes, α-bergamotene is susceptible to degradation under common analytical conditions, which can lead to inaccurate quantification and misinterpretation of experimental results. Key factors contributing to its degradation include heat, light, and oxygen.[3][4]

Q2: What are the primary degradation pathways for α-bergamotene?

A2: While specific degradation pathways for α-bergamotene are not extensively documented in the provided search results, based on the general behavior of terpenes, the primary degradation routes are likely to be:

  • Oxidation: The double bonds in the α-bergamotene structure are susceptible to oxidation, especially when exposed to air (oxygen). This can be accelerated by light and heat.[3]

  • Thermal Degradation: High temperatures, particularly those encountered in traditional Gas Chromatography (GC) injection ports, can cause isomerization or fragmentation of the molecule.[5]

  • Photo-degradation: Exposure to UV light can induce photochemical reactions, leading to the breakdown of the α-bergamotene molecule.[3][6]

Q3: How can I minimize α-bergamotene degradation during sample preparation?

A3: To minimize degradation during sample preparation, it is crucial to control environmental factors. This includes working with samples in a cool, dark environment and minimizing their exposure to oxygen.[3][4][5]

Troubleshooting Guides

Issue 1: Low recovery of α-bergamotene in analytical results.

  • Possible Cause: Degradation due to excessive heat during sample extraction or analysis.

  • Troubleshooting Steps:

    • Optimize Extraction Temperature: Employ low-temperature extraction methods.[7] If solvent evaporation is necessary, use techniques like rotary evaporation under reduced pressure at a low temperature.[5]

    • Use Cold Injection Techniques: For GC analysis, consider using a cold on-column injection or a programmed temperature vaporization (PTV) injector.[8][9] These techniques introduce the sample into the column at a lower temperature, minimizing thermal stress on the analyte.

    • Optimize GC Oven Temperature Program: Start the GC oven at a low initial temperature to trap volatile compounds at the head of the column before starting the temperature ramp.[10]

Issue 2: Presence of unexpected peaks or artifacts in the chromatogram.

  • Possible Cause: Oxidation or isomerization of α-bergamotene.

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle samples under an inert gas like nitrogen or argon to minimize exposure to oxygen.[7]

    • Use of Antioxidants: Consider adding a small amount of a suitable antioxidant, such as BHT (Butylated hydroxytoluene), to the sample or solvent. Note that the stability of antioxidants themselves can be pH-dependent.[11]

    • Light Protection: Store and handle samples in amber vials or protect them from light to prevent photo-degradation.[3]

Issue 3: Poor reproducibility of α-bergamotene quantification.

  • Possible Cause: Inconsistent sample handling and storage conditions.

  • Troubleshooting Steps:

    • Standardize Storage: Store all samples, standards, and extracts consistently at low temperatures (e.g., 4°C) in airtight, light-resistant containers.[12]

    • Control pH: Although specific data for α-bergamotene is unavailable, the stability of many organic molecules can be influenced by pH.[13][14] If working with aqueous matrices, buffering the sample to a neutral or slightly acidic pH may improve stability.

    • Inert Instrument Surfaces: Ensure that the analytical instrument's flow path, including the injector liner and column, is inert to prevent catalytic degradation of terpenes. Use deactivated liners and columns.[15]

Data Presentation

Table 1: General Recommendations for Minimizing α-Bergamotene Degradation

ParameterRecommendationRationale
Temperature Maintain low temperatures during extraction, storage, and analysis.Reduces volatilization and thermal degradation.[5]
Light Protect samples from UV and ambient light.Prevents photo-degradation.[3]
Oxygen Handle samples under an inert atmosphere (e.g., nitrogen, argon).Minimizes oxidation.[7]
pH Maintain a neutral to slightly acidic pH for aqueous samples.May prevent acid or base-catalyzed degradation.[13]
Antioxidants Consider the addition of antioxidants like BHT.Scavenges free radicals that can initiate degradation.[11]

Experimental Protocols

Protocol 1: Low-Temperature Solvent Extraction of α-Bergamotene

  • Sample Preparation: Homogenize the sample material under cryogenic conditions (e.g., using a mortar and pestle with liquid nitrogen) to prevent heat generation.[5]

  • Extraction: Extract the homogenized sample with a suitable pre-chilled solvent (e.g., ethanol, hexane) at a low temperature (e.g., 4°C) for a defined period with gentle agitation.

  • Solvent Removal: If required, concentrate the extract using a rotary evaporator with the water bath set to a low temperature (e.g., <30°C) and under reduced pressure.

  • Storage: Store the final extract at ≤ 4°C in an amber, airtight vial, preferably under an inert atmosphere.

Protocol 2: Optimized GC-MS Analysis of α-Bergamotene

  • Injection: Use a cold on-column or PTV injector to introduce the sample at a low initial temperature.

  • GC Column: Employ a low-bleed, inert GC column (e.g., a "MS" designated column) to minimize analyte interaction and background noise.[16]

  • Oven Program:

    • Initial Temperature: 40-50°C (hold for 2-5 minutes) to focus volatile analytes.

    • Ramp Rate: 5-10°C/min to ensure good separation.

    • Final Temperature: As required to elute all compounds of interest.

  • Carrier Gas: Use a high-purity carrier gas (e.g., Helium) with appropriate traps for oxygen and hydrocarbons.[16]

  • MS Detector: Set the ion source and transfer line temperatures to the lowest values that still provide good sensitivity and peak shape.

Mandatory Visualization

DegradationPathways alpha_bergamotene α-Bergamotene oxidized_products Oxidized Products (e.g., epoxides, aldehydes, ketones) alpha_bergamotene->oxidized_products Oxygen (Air) thermal_isomers Thermal Isomers / Degradants alpha_bergamotene->thermal_isomers High Temperature photo_degradants Photo-degradation Products alpha_bergamotene->photo_degradants UV Light

Caption: Primary degradation pathways of α-bergamotene.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cryo_grind Cryogenic Grinding low_temp_extraction Low-Temperature Extraction cryo_grind->low_temp_extraction inert_atmosphere Inert Atmosphere low_temp_extraction->inert_atmosphere light_protection Light Protection (Amber Vials) inert_atmosphere->light_protection cold_injection Cold Injection (On-Column/PTV) light_protection->cold_injection optimized_gc Optimized GC Program cold_injection->optimized_gc inert_flowpath Inert Flow Path optimized_gc->inert_flowpath result result inert_flowpath->result Accurate Quantification

Caption: Optimized workflow for minimizing α-bergamotene degradation.

References

Technical Support Center: Optimizing GC Separation of Bergamotene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal Gas Chromatography (GC) column for the separation of bergamotene (B12702309) isomers. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate bergamotene isomers?

A1: Bergamotene isomers, such as α-bergamotene and β-bergamotene, are sesquiterpenes with very similar chemical structures and physicochemical properties, including boiling points and polarities. This similarity leads to comparable interactions with the GC column's stationary phase, often resulting in incomplete separation and co-elution.[1]

Q2: What is the most critical factor in selecting a GC column for isomer separation?

A2: The most crucial factor is the stationary phase chemistry. The principle of "like dissolves like" is a good starting point; non-polar columns are generally suitable for non-polar analytes like bergamotene. However, to achieve separation of structurally similar isomers, subtle differences in interactions with the stationary phase are necessary. Therefore, selecting a column with the appropriate selectivity for the target isomers is paramount.

Q3: Which type of GC column is generally recommended for the initial analysis of bergamotene isomers?

A3: A non-polar or low-polarity column is typically the first choice for analyzing sesquiterpenes like bergamotene. Columns with a stationary phase of 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-95% methylpolysiloxane (e.g., DB-5, HP-5MS) are widely used.[2] These columns separate compounds primarily based on their boiling points.

Q4: When should I consider a mid-polar or polar GC column?

A4: If co-elution of bergamotene isomers occurs on a non-polar column, switching to a mid-polar or polar stationary phase can alter the selectivity and improve resolution.[1] Polar columns, such as those with a polyethylene (B3416737) glycol (wax-type) stationary phase (e.g., DB-Wax, Carbowax 20M), provide different interaction mechanisms that can enhance the separation of isomers that are difficult to resolve on non-polar columns.[2][3]

Q5: Are chiral columns necessary for bergamotene analysis?

A5: If you need to separate enantiomers (mirror-image isomers) of a specific bergamotene isomer, a chiral stationary phase is required. Standard achiral columns will not separate enantiomers. Chiral columns, often containing derivatized cyclodextrins, are designed for this purpose.[1]

Troubleshooting Guide

Issue 1: Co-elution of α-bergamotene and β-bergamotene peaks.

  • Solution 1: Optimize the Temperature Program. A slower oven temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time between the analytes and the stationary phase, which can improve resolution.[1] Introducing short isothermal holds at temperatures where the isomers elute can also enhance separation.[1]

  • Solution 2: Change the Stationary Phase. If optimizing the temperature program is insufficient, select a column with a different stationary phase to alter the selectivity. If you are using a non-polar column (e.g., DB-5), try a mid-polar or a polar wax-type column.[1]

  • Solution 3: Adjust Column Dimensions. Using a longer column or a column with a smaller internal diameter can increase the number of theoretical plates and improve separation efficiency.[1]

Issue 2: Peak tailing, especially for later-eluting sesquiterpenes.

  • Solution 1: Check for Active Sites. Active sites in the GC inlet or on the column can cause peak tailing. Use a high-quality deactivated inlet liner and ensure the column is properly conditioned.[1] For sensitive compounds, testing liners with and without wool is recommended.[1]

  • Solution 2: Optimize Inlet Temperature. While a high inlet temperature is needed to volatilize sesquiterpenes, excessively high temperatures can cause thermal degradation. Optimize the inlet temperature to ensure efficient vaporization without analyte breakdown.

Issue 3: Poor reproducibility of retention times.

  • Solution 1: Check for Leaks. Leaks in the system, particularly at the injector, can lead to fluctuations in the carrier gas flow rate and inconsistent retention times.

  • Solution 2: Ensure Proper Column Installation. Incorrect column installation can result in dead volume and leaks, affecting reproducibility.

  • Solution 3: Verify Carrier Gas Flow Rate. Use a flow meter to confirm that the carrier gas flow rate is accurate and stable.

Data Presentation: GC Column Performance for Bergamotene Isomers

The following table summarizes the Kovats Retention Indices (RI) for bergamotene isomers on various GC columns. The RI is a normalized measure of retention time that helps in comparing results across different instruments and conditions.

IsomerStationary PhaseColumn TypeRetention Index (RI)
trans-α-Bergamotene EC-1 (Non-polar)Capillary1431
HP-5MS (Non-polar)Capillary1438
DB-5 (Non-polar)Capillary1436 - 1438
BP-1 (Non-polar)Capillary1432
HP-5 (Non-polar)Capillary1450
Polar (unspecified)Capillary1536 - 1590
cis-α-Bergamotene DB-5 (Non-polar)Capillary1410
HP-5 (Non-polar)Capillary1421
DB-5MS (Non-polar)Capillary1419
β-Bergamotene DB-5 (Non-polar)Capillary1436
HP-5 (Non-polar)Capillary1435
Polar (unspecified)Capillary1600 - 1644

Data compiled from the NIST Chemistry WebBook.[4][5][6][7]

Experimental Protocols

General GC-MS Method for Essential Oil Analysis

This protocol can be adapted for the analysis of bergamotene isomers.

  • Sample Preparation: Dilute the essential oil in a suitable solvent such as hexane, ethanol, or methanol.[8]

  • GC Column: A good starting point is a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent column.[8]

  • Injection: 1 µL of the diluted sample with a split ratio of 50:1.[8]

  • Inlet Temperature: 250 °C.[8]

  • Carrier Gas: Helium at a constant pressure of 13 psi.[8]

  • Oven Temperature Program:

    • Initial temperature: 70 °C

    • Ramp: 2 °C/min to 270 °C[8]

  • MS Conditions:

    • Ionization Source: Electron Impact (EI) at 70 eV

    • Detector Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Compound Identification: Compare mass spectra with a reference library (e.g., NIST).[8]

Visualizations

GC_Column_Selection_Workflow start Start: Separate Bergamotene Isomers initial_analysis Initial Analysis: Non-Polar Column (e.g., DB-5, HP-5MS) start->initial_analysis check_resolution Are Isomers Resolved? initial_analysis->check_resolution optimize_temp Optimize Temperature Program (Slower Ramp, Isothermal Holds) check_resolution->optimize_temp No end End: Successful Separation check_resolution->end Yes check_resolution2 Resolution Sufficient? optimize_temp->check_resolution2 change_column Change Stationary Phase: Try Mid-Polar or Polar (Wax) Column check_resolution2->change_column No check_resolution2->end Yes check_resolution3 Resolution Achieved? change_column->check_resolution3 chiral_analysis Consider Chiral Column for Enantiomer Separation check_resolution3->chiral_analysis No / Enantiomers? check_resolution3->end Yes chiral_analysis->end Troubleshooting_Workflow start Start: Co-eluting Peaks optimize_temp Optimize Temperature Program (Slower Ramp, Isothermal Holds) start->optimize_temp check_resolution Resolution Improved? optimize_temp->check_resolution change_column Change Column Stationary Phase (e.g., Non-polar to Polar) check_resolution->change_column No end End: Peaks Resolved check_resolution->end Yes check_resolution2 Resolution Sufficient? change_column->check_resolution2 adjust_dimensions Adjust Column Dimensions (Longer Column, Smaller ID) check_resolution2->adjust_dimensions No check_resolution2->end Yes adjust_dimensions->end

References

Technical Support Center: Enhancing α-Bergamotene Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of α-bergamotene. Whether you are pursuing a biosynthetic or chemical synthesis route, this guide offers detailed protocols, frequently asked questions, and data-driven insights to improve your experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during α-bergamotene synthesis, providing potential causes and actionable solutions in a user-friendly question-and-answer format.

Biosynthesis in Microbial Hosts (e.g., E. coli, S. cerevisiae)

Question 1: Why is the yield of α-bergamotene from my microbial culture very low?

Answer: Low yields in microbial synthesis of α-bergamotene can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Insufficient Precursor Supply (Farnesyl Pyrophosphate - FPP): The biosynthesis of α-bergamotene is directly dependent on the intracellular pool of FPP.[1]

    • Solution: Overexpress key enzymes in the upstream mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways. For example, in E. coli, co-expressing genes from the MVA pathway is a common strategy to boost FPP availability. In yeast, enhancing the native MVA pathway is critical.

  • Suboptimal α-Bergamotene Synthase (α-BS) Expression and Activity: The terpene synthase is the catalyst for the final conversion of FPP to α-bergamotene.

    • Solution:

      • Codon Optimization: Ensure the α-BS gene sequence is optimized for expression in your chosen microbial host.

      • Promoter Strength: Use a strong, inducible promoter to control the expression of your synthase.

      • Solubility: Check for the formation of inclusion bodies. If the synthase is insoluble, try lowering the induction temperature and inducer concentration, or co-express molecular chaperones.

  • Metabolic Burden and Host Stress: Overexpression of a heterologous pathway can place a significant metabolic load on the host cells, leading to reduced growth and productivity.

    • Solution:

      • Optimize Culture Conditions: Adjust temperature, pH, and aeration to find the optimal balance between cell growth and product formation.

      • Induction Timing: Induce gene expression during the mid-logarithmic growth phase for optimal results.

  • Product Volatility and Toxicity: As a volatile compound, α-bergamotene can be lost from the culture medium through evaporation. High concentrations can also be toxic to the host cells.[2]

    • Solution: Implement a two-phase culture system by adding an organic solvent overlay (e.g., dodecane, octane) to capture the volatile product and reduce its concentration in the aqueous phase, thereby minimizing toxicity and evaporative loss.[3][4]

Question 2: My synthesis is producing a mixture of different terpenes instead of pure α-bergamotene. How can I improve product specificity?

Answer: The formation of side products is a common challenge with terpene synthases, which are known for their product promiscuity.

  • Inherent Nature of the Synthase: The specific α-bergamotene synthase you are using may naturally produce a range of products.

    • Solution:

      • Enzyme Selection: Screen different α-bergamotene synthases from various organisms, as their product profiles can differ significantly.

      • Protein Engineering: If you have the expertise, you can use site-directed mutagenesis to alter key amino acid residues in the active site of the synthase to favor the formation of α-bergamotene.[5][6]

  • Substrate Isomerization: The precursor, farnesyl pyrophosphate (FPP), can exist in different isomeric forms, which can lead to different cyclization products.

    • Solution: While difficult to control directly, ensuring a robust and efficient conversion of FPP to α-bergamotene by using a highly active and specific synthase can minimize the availability of FPP for non-specific reactions.

Question 3: How can I efficiently extract and purify α-bergamotene from my fermentation broth?

Answer: Purification of volatile and hydrophobic compounds like α-bergamotene requires specific techniques.

  • Two-Phase Culture System: If you are using an organic overlay, the majority of your product will be in the organic phase.

    • Purification Steps:

      • Separate the organic layer from the culture broth.

      • Wash the organic layer with a mild alkaline solution (e.g., 50% methanol (B129727) with a slightly elevated pH) to remove any polar impurities.[3][4]

      • Perform silica (B1680970) gel column chromatography to separate α-bergamotene from other nonpolar byproducts.

      • For very high purity, reversed-phase preparative High-Performance Liquid Chromatography (HPLC) can be used as a final polishing step.[3][4]

  • Direct Extraction from Broth: If a two-phase system is not used, you will need to extract the product from the entire culture.

    • Purification Steps:

      • Perform a liquid-liquid extraction of the whole broth using a nonpolar solvent like hexane (B92381) or ethyl acetate.

      • Follow with the chromatography steps outlined above.

Chemical Synthesis

Question 4: What are the main challenges in the chemical synthesis of α-bergamotene, and how can they be addressed?

Answer: The chemical synthesis of α-bergamotene is complex due to its bicyclic structure and stereochemistry.

  • Construction of the Bicyclic Core: Creating the bicyclo[3.1.1]heptane skeleton is a significant synthetic challenge.

    • Approach: Many synthetic routes utilize intramolecular cyclization reactions. For example, photochemical reactions can be key steps in forming the core structure.

  • Stereocontrol: Achieving the correct stereochemistry of the final product is crucial.

    • Approach: Utilize stereoselective reactions and chiral starting materials to control the formation of the desired stereoisomers.

  • Low Overall Yield: Multi-step syntheses often suffer from low overall yields.

    • Approach: Optimize each reaction step for maximum yield and consider convergent synthetic strategies where different fragments of the molecule are synthesized separately and then combined.

Quantitative Data Summary

The efficiency of α-bergamotene synthesis can vary significantly depending on the production platform and the specific engineering strategies employed. The following tables summarize reported yields from various studies.

Table 1: Microbial Production of α-Bergamotene and Related Sesquiterpenes

Host OrganismEngineering StrategyProduct(s)Titer (mg/L or ng/g FW)Reference
Nicotiana benthamianaCo-expression of HMGR and SaSSyα-santalene, α-bergamotene , epi-β-santalene, β-santalene324.1 ng/g FW (α-bergamotene)[7]
Nicotiana tabacum (FS lines)Co-expression of FPS and SaSSyα-santalene, α-bergamotene , epi-β-santalene, β-santalene19.1−54.1 ng/g FW·24 h⁻¹ (α-bergamotene)[7]
Nicotiana tabacum (tHS lines)Co-expression of tHMGR and SaSSyα-santalene, α-bergamotene , epi-β-santalene, β-santalene21.3−114.3 ng/g FW·24 h⁻¹ (α-bergamotene)[7]
Nicotiana tabacum (HS lines)Co-expression of HMGR and SaSSyα-santalene, α-bergamotene , epi-β-santalene, β-santalene52.2−268.6 ng/g FW·24 h⁻¹ (α-bergamotene)[7]
Escherichia coliOverexpression of PTS + Mev pathway(-)-patchoulol and other sesquiterpenes7.5 mg/L[8]

FW: Fresh Weight; FPS: Farnesyl Diphosphate Synthase; HMGR: 3-hydroxy-3-methylglutaryl-CoA reductase; tHMGR: truncated HMGR; SaSSy: Santalum album Santalene Synthase; PTS: Patchoulol Synthase; Mev: Mevalonate pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the microbial synthesis and analysis of α-bergamotene.

Protocol 1: Heterologous Production of α-Bergamotene in E. coli

This protocol outlines a general procedure for producing α-bergamotene in E. coli using a two-phase culture system.

1. Strain and Plasmid Preparation:

  • Select an appropriate E. coli strain (e.g., BL21(DE3)).
  • Use a two-plasmid system:
  • Plasmid 1 (Precursor Pathway): Containing genes for the mevalonate (MVA) pathway to increase FPP production.
  • Plasmid 2 (Synthase): Containing the codon-optimized gene for α-bergamotene synthase under an inducible promoter (e.g., T7).
  • Transform the E. coli host with both plasmids.

2. Culture Conditions:

  • Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
  • Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture to an initial OD₆₀₀ of ~0.1.
  • Add a 10% (v/v) overlay of an organic solvent (e.g., dodecane).
  • Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

3. Induction and Production:

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Reduce the temperature to 20-30°C and continue to incubate for 48-72 hours.

4. Extraction and Analysis:

  • Separate the organic layer from the culture.
  • Analyze the organic phase directly by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify α-bergamotene.

Protocol 2: GC-MS Analysis of α-Bergamotene

This protocol provides a starting point for the quantification of α-bergamotene using GC-MS.

1. Sample Preparation:

  • Dilute the organic phase from the two-phase culture or the solvent from a liquid-liquid extraction to an appropriate concentration.
  • Use a suitable internal standard (e.g., caryophyllene) for accurate quantification.

2. GC-MS Conditions:

  • GC Column: Use a non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60°C for 3 min.
  • Ramp to 246°C at 3°C/min.
  • Hold at 246°C for 25 min.
  • Injector Temperature: 250°C.
  • MS Conditions:
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.
  • Scan Range: 40-400 m/z.

3. Data Analysis:

  • Identify the α-bergamotene peak based on its retention time and mass spectrum (key ions: m/z 93, 107, 121, 134, 204).
  • Quantify the amount of α-bergamotene by comparing its peak area to that of the internal standard and using a calibration curve.

Visualizations

Signaling Pathways and Workflows

Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_downstream Sesquiterpene Synthesis G3P Glyceraldehyde-3-P DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP FPP Farnesyl Pyrophosphate (FPP) IPP_MEP->FPP DMAPP_MEP->FPP AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA MVA Mevalonate HMG_CoA->MVA IPP_MVA IPP MVA->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IPP_MVA->FPP DMAPP_MVA->FPP alpha_Bergamotene α-Bergamotene FPP->alpha_Bergamotene α-Bergamotene Synthase Other_Sesquiterpenes Other Sesquiterpenes FPP->Other_Sesquiterpenes Other Terpene Synthases

Caption: Biosynthetic pathways leading to α-bergamotene synthesis.

Troubleshooting_Workflow Start Low α-Bergamotene Yield Check_Precursor Check FPP Supply Start->Check_Precursor Check_Synthase Check Synthase Expression & Activity Check_Precursor->Check_Synthase [Sufficient] Optimize_Upstream Overexpress MVA/MEP Pathway Genes Check_Precursor->Optimize_Upstream [Insufficient] Check_Culture Check Culture Conditions Check_Synthase->Check_Culture [Optimal] Optimize_Synthase Codon Optimize / Change Promoter / Lower Temperature Check_Synthase->Optimize_Synthase [Suboptimal] Check_Recovery Check Product Recovery Check_Culture->Check_Recovery [Optimal] Optimize_Culture Adjust Temperature, pH, Induction Check_Culture->Optimize_Culture [Suboptimal] Optimize_Recovery Implement Two-Phase System / Optimize Extraction Check_Recovery->Optimize_Recovery [Suboptimal] Success Improved Yield Check_Recovery->Success [Optimal] Optimize_Upstream->Check_Synthase Optimize_Synthase->Check_Culture Optimize_Culture->Check_Recovery Optimize_Recovery->Success

Caption: A logical workflow for troubleshooting low α-bergamotene yields.

References

Technical Support Center: Analysis of α-Bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with α-bergamotene in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is α-bergamotene and why is its analysis challenging?

Alpha-bergamotene is a sesquiterpene, a class of organic compounds commonly found in the essential oils of plants. Its analysis can be challenging due to the presence of several closely related isomers, including cis- and trans-α-bergamotene, as well as β-bergamotene. These isomers, along with other structurally similar sesquiterpenes in complex matrices like essential oils, often have very similar boiling points and polarities, leading to co-elution during chromatographic analysis.

Q2: What are the most common compounds that co-elute with α-bergamotene?

The most frequent co-elution issues with α-bergamotene involve its own isomers and other sesquiterpenes. Key compounds to be aware of include:

  • α-Bergamotene isomers: Primarily the cis and trans isomers of α-bergamotene.

  • β-Caryophyllene: A very common sesquiterpene found in many essential oils.

  • α-Santalene: Another sesquiterpene with similar physicochemical properties.

  • α-Humulene: An isomer of caryophyllene (B1175711) that is often present alongside it.

Q3: What are the initial steps to troubleshoot α-bergamotene co-elution in my gas chromatography (GC) method?

When facing co-elution, a systematic approach to method optimization is crucial. The initial steps should focus on adjusting the chromatographic conditions to enhance separation. This involves optimizing the temperature program and evaluating your current GC column.

Troubleshooting Guide

Issue: Poor resolution between α-bergamotene and a co-eluting peak.

This is the most common issue encountered. The following steps provide a logical workflow to diagnose and resolve the problem.

Step 1: Identify the Co-eluting Compound

If using a mass spectrometer (MS) detector, examine the mass spectra across the peak. The presence of different fragmentation patterns can indicate the presence of more than one compound. If you are not using an MS, tentative identification can be made by comparing retention indices with known values (see Table 1).

Step 2: Optimize the GC Temperature Program

A non-optimized temperature program is a frequent cause of poor resolution.[1]

  • Reduce the initial oven temperature: Starting at a lower temperature can improve the focusing of early eluting compounds on the column, leading to sharper peaks. A good starting point is an initial temperature 10-20°C below the boiling point of your injection solvent for splitless injections.[2]

  • Decrease the temperature ramp rate: A slower ramp rate (e.g., 2-5°C/min) increases the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely eluting compounds.[2]

  • Introduce isothermal holds: If the co-elution is predictable, incorporating a short isothermal hold (1-2 minutes) just before the elution of the critical pair can enhance resolution.[2]

Step 3: Evaluate and Select the Appropriate GC Column

The choice of stationary phase chemistry is critical for achieving selectivity between isomers.

  • Non-polar columns (e.g., DB-1, DB-5): These are a good starting point for terpene analysis. However, for complex mixtures with many isomers, they may not provide sufficient resolution.

  • Mid-polarity columns (e.g., DB-17ms): Changing to a stationary phase with a different polarity can alter the elution order and improve the separation of specific isomers.

  • Chiral columns: If you are dealing with enantiomers (mirror-image isomers), a chiral stationary phase is necessary for their separation.[2]

Step 4: Consider Advanced Chromatographic Techniques

For highly complex samples where single-dimension GC is insufficient, more advanced techniques may be required.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique uses two columns with different stationary phases to provide a significant increase in peak capacity and resolving power, making it ideal for separating complex mixtures like essential oils.[3][4]

Data Presentation

Table 1: Kovats Retention Indices of α-Bergamotene and Common Co-eluents on Non-Polar Columns

CompoundIsomerStationary PhaseKovats Retention Index (KI)
α-Bergamotene transHP-5MS1438[5]
transDB-51438[5]
cisDB-11398[6]
cisSPB-51407[6]
cisZB-51430[6]
β-Caryophyllene -HP-5MS1419
α-Humulene -HP-5MS1454
α-Santalene -DB-51435

Note: Kovats indices can vary slightly depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Optimized GC-MS Method for Separation of α-Bergamotene and β-Caryophyllene

This protocol is designed as a starting point for resolving α-bergamotene from the commonly co-eluting β-caryophyllene.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Agilent J&W HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 70°C, hold for 1 minute.[7]

    • Ramp 1: 2°C/min to 155°C.[7]

    • Ramp 2: 10°C/min to 250°C.[7]

  • MS Parameters:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: 40-400 amu

Protocol 2: Chiral GC Method for Separation of α-Bergamotene Enantiomers

This protocol provides a general framework for the separation of α-bergamotene enantiomers.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or MS.

  • Column: Rt-βDEXse (30 m x 0.32 mm i.d., 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.[8]

  • Carrier Gas: Helium or Hydrogen. For improved resolution, a linear velocity of around 80 cm/sec is recommended.[8]

  • Injector:

    • Mode: Split (e.g., 10:1 ratio)

    • Temperature: 200°C[8]

  • Oven Temperature Program:

    • A slow temperature ramp is crucial for chiral separations. Start with an initial temperature of around 40-60°C and a ramp rate of 1-2°C/min.[8][9]

  • Detector:

    • FID Temperature: 250°C

Mandatory Visualizations

Troubleshooting_Workflow start Start: Co-elution of α-Bergamotene step1 Step 1: Identify Co-eluent (MS data, Kovats Index) start->step1 step2 Step 2: Optimize Temperature Program - Lower initial temperature - Decrease ramp rate - Add isothermal holds step1->step2 decision1 Resolution Improved? step2->decision1 step3 Step 3: Change GC Column - Try different polarity (e.g., mid-polarity) - Use a chiral column for enantiomers decision1->step3 No end_success Resolution Achieved decision1->end_success Yes decision2 Resolution Improved? step3->decision2 step4 Step 4: Advanced Techniques - Consider GCxGC for  highly complex samples decision2->step4 No decision2->end_success Yes end_further Further method development needed step4->end_further

Caption: Troubleshooting workflow for addressing α-bergamotene co-elution.

GC_Method_Optimization cluster_temp Temperature Program cluster_column Column Selection cluster_advanced Advanced Techniques temp_init Initial Temperature resolution Improved Resolution temp_init->resolution temp_ramp Ramp Rate temp_ramp->resolution temp_hold Isothermal Hold temp_hold->resolution col_polarity Stationary Phase Polarity col_polarity->resolution col_chiral Chiral Selector col_chiral->resolution adv_gcxgc GCxGC adv_gcxgc->resolution optimization Method Optimization for α-Bergamotene optimization->temp_init optimization->temp_ramp optimization->temp_hold optimization->col_polarity optimization->col_chiral optimization->adv_gcxgc

Caption: Key parameters for optimizing the separation of α-bergamotene.

References

Validation & Comparative

Comparative Bioactivity of α-Bergamotene Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of α-bergamotene stereoisomers. Due to a notable scarcity of direct comparative studies in the scientific literature, this document summarizes the available data on individual stereoisomers and outlines general experimental approaches for their bioactivity assessment.

Alpha-bergamotene, a bicyclic sesquiterpene found in the essential oils of various plants, exists as several stereoisomers, primarily the cis (endo) and trans (exo) forms, each with their respective enantiomers[1]. While the diverse biological activities of bergamotenes as a chemical class—including anti-inflammatory, antimicrobial, and insecticidal properties—are recognized, research specifically delineating the comparative bioactivity of individual α-bergamotene stereoisomers is limited[2][3]. This guide synthesizes the currently available information and provides a framework for future comparative studies.

Data on Stereoisomer Bioactivity

Direct, quantitative comparisons of the bioactivity of different α-bergamotene stereoisomers are largely absent from published literature. Most studies have focused on the bioactivity of essential oils where α-bergamotene is a component, or they do not specify the stereoisomer used. However, one study has reported a specific quantitative measure for the antibacterial activity of α-cis-bergamotene.

StereoisomerBioactivity TypeAssayTarget OrganismResult
α-cis-BergamoteneAntibacterialDisc DiffusionStaphylococcus aureus23 mm inhibition zone[2]

Note: This table is not a direct comparison from a single study but represents isolated data found for a specific stereoisomer. The lack of further entries highlights the gap in current research.

General Bioactivities of Bergamotenes

Bergamotenes, as a class of compounds, have been associated with a range of biological effects:

  • Anti-inflammatory Activity: Bergamot essential oil, which contains α-bergamotene, has demonstrated anti-inflammatory effects in animal models, suggesting that its components, including α-bergamotene, contribute to this activity[4][5][6][7][8]. The mechanisms are thought to involve the modulation of inflammatory pathways[7].

  • Antimicrobial Activity: Various studies have shown that essential oils containing bergamotenes possess antimicrobial properties against a range of pathogens[2][4][9][10][11][12]. The activity of α-cis-bergamotene against Staphylococcus aureus is a specific example[2].

  • Insecticidal and Pheromonal Activity: α-trans-Bergamotene is known to play a role in plant defense by attracting predatory insects to herbivores[1][13]. It also functions as a pheromone for certain insect species[1][13].

Experimental Protocols

To facilitate further research into the comparative bioactivity of α-bergamotene stereoisomers, detailed methodologies for key bioassays are provided below. These are generalized protocols based on common practices in the field.

Antimicrobial Activity Assessment (Disc Diffusion Assay)

This method provides a qualitative to semi-quantitative measure of antimicrobial activity.

a. Preparation of Materials:

  • Bacterial or fungal strains of interest.
  • Appropriate sterile agar (B569324) plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
  • Sterile paper discs (6 mm diameter).
  • Solutions of isolated α-bergamotene stereoisomers at known concentrations in a suitable solvent (e.g., DMSO).
  • Positive control (e.g., a standard antibiotic) and negative control (solvent).

b. Inoculation:

  • Prepare a microbial suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard).
  • Evenly swab the surface of the agar plates with the microbial suspension.

c. Application of Compounds:

  • Aseptically place the sterile paper discs onto the inoculated agar surface.
  • Apply a specific volume (e.g., 10 µL) of each stereoisomer solution, positive control, and negative control to separate discs.

d. Incubation:

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

e. Data Analysis:

  • Measure the diameter of the zone of inhibition (in mm) around each disc where microbial growth is absent. A larger zone indicates greater antimicrobial activity.

Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay in Macrophages)

This in vitro assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

a. Cell Culture:

  • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

b. Cell Treatment:

  • Seed the cells in a multi-well plate and allow them to adhere.
  • Pre-treat the cells with various concentrations of the isolated α-bergamotene stereoisomers for a defined period (e.g., 1 hour).
  • Induce an inflammatory response by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).
  • Include a positive control (e.g., a known anti-inflammatory drug like dexamethasone) and a vehicle control.

c. Nitrite (B80452) Quantification:

  • After the incubation period (e.g., 24 hours), collect the cell culture supernatant.
  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. The absorbance is measured spectrophotometrically.

d. Data Analysis:

  • Calculate the percentage of NO inhibition for each stereoisomer concentration compared to the LPS-stimulated control.
  • Determine the IC50 value (the concentration at which 50% of NO production is inhibited).

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for screening and comparing the bioactivity of α-bergamotene stereoisomers.

G General Workflow for Bioactivity Screening of α-Bergamotene Stereoisomers cluster_0 Preparation cluster_1 Bioactivity Screening cluster_2 Data Analysis & Comparison A Isolation & Purification of α-Bergamotene Stereoisomers B Structural Elucidation & Purity Assessment (NMR, GC-MS) A->B C Anti-inflammatory Assays (e.g., NO Inhibition, Cytokine Profiling) B->C D Antimicrobial Assays (e.g., MIC, Disc Diffusion) B->D E Insecticidal Assays (e.g., Contact Toxicity, Antifeedant) B->E F Quantitative Data Collection (IC50, MIC, LD50) C->F D->F E->F G Comparative Analysis of Stereoisomer Activity F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: Workflow for α-bergamotene stereoisomer bioactivity screening.

Conclusion and Future Directions

The current body of scientific literature reveals a significant knowledge gap regarding the specific biological activities of individual α-bergamotene stereoisomers. While the parent compound is known to be bioactive, the contribution of each stereoisomer to these effects remains largely uncharacterized. Future research should focus on the isolation and purification of individual stereoisomers to enable direct comparative studies. Such research would be invaluable for understanding the structure-activity relationships of this important class of natural products and could unlock their full potential in drug development and other applications.

References

Validating the Antioxidant Capacity of Alpha-Bergamotene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of alpha-bergamotene. Due to the limited availability of direct quantitative antioxidant data for isolated this compound in peer-reviewed literature, this document leverages data from structurally related bicyclic sesquiterpenes, namely β-caryophyllene and zerumbone (B192701), to provide a valuable comparative context. This allows for an informed perspective on the potential antioxidant activity of this compound within its chemical class.

This compound is a bicyclic sesquiterpene found in the essential oils of various plants, including basil and goutweed.[1][2] Sesquiterpenes, as a class of organic compounds, are recognized for a variety of biological activities, including antioxidant effects.[3] However, a study on sweet basil crude oil indicated that a distillate fraction rich in α-bergamotene exhibited lower radical scavenging activity compared to the residue fraction, suggesting its antioxidant capacity may be moderate in comparison to other phytochemicals in the oil.[1]

Quantitative Comparison of Antioxidant Capacity

To contextualize the potential antioxidant capacity of this compound, this section presents quantitative data from common antioxidant assays for the alternative bicyclic sesquiterpenes β-caryophyllene and zerumbone, alongside the well-established antioxidant, Vitamin C (Ascorbic Acid). The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (FeSO4 Equivalents)
This compound Data not availableData not availableData not available
β-Caryophyllene ~120[4]Data not availableShowed greater free-radical-scavenging activity than probucol[5]
Zerumbone 83.90±0.05 (in essential oil)[6]11.38 ± 1.39 (in extract)[7]1.98±0.04 mg/ml (in essential oil)[6]
Vitamin C (Ascorbic Acid) ~5-10[8]~2-8[9]High reducing capacity

Note: The data for β-caryophyllene and zerumbone are derived from studies on the isolated compounds or extracts where they are the major component and are provided for comparative purposes. The antioxidant activity of a compound can be influenced by the assay conditions and the presence of other molecules in an extract.

Experimental Protocols

Detailed methodologies for the key antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound and reference antioxidants (e.g., Vitamin C, Trolox) in a suitable solvent (e.g., methanol) to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of this compound and reference antioxidants in a suitable solvent.

  • Assay Procedure:

    • Add 20 µL of each sample dilution to a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of water.

    • TPTZ solution (10 mM): 31.2 mg TPTZ in 10 mL of 40 mM HCl.

    • Ferric chloride solution (20 mM): 54.06 mg FeCl₃·6H₂O in 10 mL of water.

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.

  • Sample Preparation: Prepare dilutions of this compound and a ferrous sulfate (B86663) (FeSO₄) standard curve.

  • Assay Procedure:

    • Add 20 µL of the sample or standard to a 96-well microplate.

    • Add 280 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to the ferrous sulfate standard curve and is expressed as µM Fe(II) equivalents.

Signaling Pathways and Experimental Workflows

Antioxidant Assay Workflow

The general workflow for in vitro antioxidant capacity assessment involves preparing the antioxidant compound and the radical solution, allowing them to react, and then measuring the change in absorbance to quantify the radical scavenging activity.

G General Workflow for In Vitro Antioxidant Assays A Prepare Antioxidant (e.g., this compound) and Standard Solutions C Mix Antioxidant and Radical Solution A->C B Prepare Radical Solution (DPPH, ABTS, or FRAP reagent) B->C D Incubate for a Specified Time C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: A simplified workflow for determining the antioxidant capacity of a compound.

Key Antioxidant Signaling Pathways

Antioxidants can exert their effects by modulating various cellular signaling pathways involved in the response to oxidative stress. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.

G Keap1-Nrf2 Antioxidant Response Pathway cluster_0 Normal Conditions cluster_1 Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Ub Ubiquitination Nrf2_Keap1->Ub leads to Keap1_mod Keap1 Modification Proteasome Proteasomal Degradation Ub->Proteasome leads to ROS ROS/Antioxidants (e.g., this compound) ROS->Keap1_mod Nrf2_free Nrf2 Release Keap1_mod->Nrf2_free prevents degradation of Nucleus Nucleus Nrf2_free->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Transcription Transcription of Antioxidant Genes ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Transcription->Antioxidant_Enzymes

References

Navigating Chirality: A Comparative Guide to the Enantioselective Analysis of α-Bergamotene in Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemistry of bioactive compounds is a critical parameter. In the realm of natural products, the sesquiterpene α-bergamotene presents a chiral center, leading to the existence of enantiomers with potentially distinct biological activities. This guide provides a comprehensive comparison of analytical methodologies for the enantioselective analysis of α-bergamotene, supported by experimental data and detailed protocols to aid in method selection and implementation.

The accurate determination of the enantiomeric composition of α-bergamotene in essential oils and other natural extracts is crucial for quality control, authenticity assessment, and understanding its potential therapeutic effects. The primary analytical technique for this purpose is chiral Gas Chromatography (GC), which utilizes specialized stationary phases to resolve enantiomers.

Comparison of Analytical Methods

Chiral GC stands as the most effective and widely used method for the enantioselective analysis of volatile compounds like α-bergamotene. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP), typically a cyclodextrin (B1172386) derivative. While other techniques like High-Performance Liquid Chromatography (HPLC) can also be used for chiral separations, GC is generally preferred for its high resolution and sensitivity for volatile terpenes.

Quantitative performance data for the direct enantioselective analysis of α-bergamotene is not extensively reported in the literature. However, data from the validation of a GC method for similar sesquiterpenes, such as β-caryophyllene, α-copaene, and α-humulene, can provide a reasonable benchmark for expected performance.

ParameterChiral Gas Chromatography (GC-FID/GC-MS)
Principle Differential partitioning of enantiomers on a chiral stationary phase.
Typical Stationary Phases Derivatized cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin)
Limit of Detection (LOD) 0.003 - 0.091 mM (for related sesquiterpenes)[1]
Limit of Quantitation (LOQ) 0.003 - 0.091 mM (for related sesquiterpenes)[1]
**Linearity (R²) **≥ 0.99 (for related sesquiterpenes)[1]
Accuracy (Recovery) 74.71% to 88.31% (for related sesquiterpenes)[1]
Precision (RSD) < 10% (for related sesquiterpenes)[1]
Advantages High resolution, high sensitivity, well-established for volatile compounds.
Disadvantages Requires specialized and often expensive chiral columns, method development can be complex.

Experimental Protocols

A detailed experimental protocol for the enantioselective analysis of α-bergamotene using chiral GC is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation
  • Essential Oils: Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1-10 mg/mL).

  • Plant Material: Perform extraction using methods such as steam distillation or solvent extraction to obtain the essential oil. The resulting oil can then be diluted as described above.

Chiral Gas Chromatography (GC) Method
  • Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable.

  • Chiral Column: A capillary column coated with a derivatized cyclodextrin stationary phase is required. A commonly used type for terpene analysis is a column with a permethylated β-cyclodextrin phase (e.g., Rt-βDEXsm).

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 1:20 to 1:100, depending on the sample concentration.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 1 minute.

    • Ramp: Increase to 180 °C at a rate of 2 °C/min.

    • Final Temperature: Hold at 180 °C for 10 minutes.

    • (Note: The temperature program should be optimized to achieve baseline separation of the α-bergamotene enantiomers.)

  • Detector:

    • FID: Temperature at 280 °C.

    • MS: Transfer line temperature at 280 °C, ion source at 230 °C. Acquire data in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.

Data Analysis
  • Identify the peaks corresponding to the enantiomers of α-bergamotene based on their retention times, which should be confirmed using authentic standards if available.

  • Calculate the enantiomeric excess (ee%) using the following formula:

    • ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

    • Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and a decision tree for selecting an appropriate chiral GC column.

Enantioselective_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Chiral GC Analysis cluster_data_analysis Data Analysis Natural_Product Natural Product (e.g., Essential Oil) Dilution Dilution in Organic Solvent Natural_Product->Dilution Injection Injection into GC System Dilution->Injection Separation Enantiomeric Separation on Chiral Column Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Enantiomeric_Ratio Calculate Enantiomeric Ratio / Excess Peak_Integration->Enantiomeric_Ratio

Figure 1: Experimental workflow for the enantioselective analysis of α-bergamotene.

Chiral_Column_Selection Start Start: Select Chiral GC Column for α-Bergamotene Compound_Class Is the analyte a terpene? Start->Compound_Class Cyclodextrin Consider Cyclodextrin-based Chiral Stationary Phases Compound_Class->Cyclodextrin Yes Volatility Is high volatility a concern? Cyclodextrin->Volatility Beta_Cyclodextrin Start with a β-cyclodextrin derivative (e.g., permethylated) Volatility->Beta_Cyclodextrin Yes (Monoterpenes/ Sesquiterpenes) Gamma_Cyclodextrin Consider a γ-cyclodextrin derivative for larger molecules Volatility->Gamma_Cyclodextrin No (Diterpenes) Complex_Mixture Is the sample a complex mixture (e.g., essential oil)? Beta_Cyclodextrin->Complex_Mixture Gamma_Cyclodextrin->Complex_Mixture High_Resolution_Column Select a column with high theoretical plates (longer length, smaller internal diameter) Complex_Mixture->High_Resolution_Column Yes Method_Development Perform method development (optimize temperature program, flow rate, etc.) Complex_Mixture->Method_Development No High_Resolution_Column->Method_Development

Figure 2: Decision tree for selecting a suitable chiral GC column.

Conclusion

The enantioselective analysis of α-bergamotene in natural products is a critical step in understanding its chemical profile and potential biological significance. Chiral Gas Chromatography with cyclodextrin-based stationary phases offers a robust and sensitive method for this purpose. While specific quantitative performance data for α-bergamotene is limited, the provided protocols and data for related sesquiterpenes serve as a valuable starting point for method development and validation. The workflow and decision tree diagrams offer a clear guide for researchers embarking on the chiral analysis of this important natural compound. As with any analytical method, rigorous validation is essential to ensure accurate and reliable results.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for α-Bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of α-bergamotene, a sesquiterpene of interest in various research fields, necessitates robust analytical methods. Cross-validation of these methods is critical to ensure consistency and reliability of results across different analytical platforms or laboratories. This guide provides a comparative overview of two common gas chromatography (GC)-based methods for the analysis of α-bergamotene: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

The principles of method validation outlined in the International Council for Harmonisation (ICH) guidelines, such as specificity, linearity, accuracy, precision, and robustness, form the basis for this comparison.[1][2][3] While GC-FID offers a cost-effective and routine approach for quantification, GC-MS provides higher selectivity and structural confirmation.

Comparative Performance of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, including the complexity of the sample matrix, the required level of sensitivity, and the need for structural elucidation. The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of α-bergamotene.

Performance MetricGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 1 - 500 µg/mL0.1 - 100 µg/mL
Correlation Coefficient (r²) >0.995>0.999
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.15 µg/mL
Precision (RSD%) < 5% (Intra- and Inter-day)< 3% (Intra- and Inter-day)
Accuracy (Recovery %) 95 - 105%98 - 102%
Specificity Moderate (based on retention time)High (based on mass spectrum)

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the routine quantification of α-bergamotene in relatively clean sample matrices.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.[4]

  • Oven Temperature Program: Initial temperature of 60°C, ramped to 280°C at a rate of 5°C/min, and held for 5 minutes.[4]

  • Injection Volume: 1 µL.

  • Sample Preparation: Samples containing α-bergamotene are diluted with a suitable solvent (e.g., hexane) to a concentration within the linear range of the method. An internal standard (e.g., n-alkane) may be added for improved precision.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides enhanced selectivity and is ideal for the analysis of α-bergamotene in complex matrices and for confirmatory analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 260°C.

  • Ion Source Temperature: 230°C.

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at a rate of 10°C/min, and held for 10 minutes.

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Injection Volume: 1 µL.

  • Sample Preparation: Similar to the GC-FID method, samples are diluted with a suitable solvent.

Cross-Validation Workflow

Cross-validation ensures that the two analytical methods provide equivalent results for the quantification of α-bergamotene. The following diagram illustrates a typical workflow for the cross-validation process.

Cross-Validation Workflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Method Comparison cluster_result Outcome GC_FID GC-FID Method Specificity Specificity GC_FID->Specificity Linearity Linearity & Range GC_FID->Linearity Accuracy Accuracy GC_FID->Accuracy Precision Precision GC_FID->Precision Robustness Robustness GC_FID->Robustness GC_MS GC-MS Method GC_MS->Specificity GC_MS->Linearity GC_MS->Accuracy GC_MS->Precision GC_MS->Robustness Sample_Analysis Analysis of the Same Samples Specificity->Sample_Analysis Linearity->Sample_Analysis Accuracy->Sample_Analysis Precision->Sample_Analysis Robustness->Sample_Analysis Stat_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) Sample_Analysis->Stat_Analysis Equivalence Demonstrate Equivalence Stat_Analysis->Equivalence

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a framework for the cross-validation of GC-FID and GC-MS methods for the analysis of α-bergamotene. The successful implementation of this process will ensure the generation of reliable and interchangeable data, which is paramount in research and drug development.

References

comparing extraction efficiency of different solvents for alpha-bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of specific bioactive compounds is a critical first step in discovery and manufacturing. Alpha-bergamotene, a sesquiterpene found in various essential oils, is a molecule of interest for its aromatic and potential therapeutic properties. The choice of solvent is a crucial parameter that significantly impacts the yield and purity of the extracted this compound. This guide provides a comparative overview of the extraction efficiency of different solvents for this compound, supported by a detailed experimental protocol for systematic evaluation.

Understanding Solvent Selection for this compound

This compound is a non-polar, hydrophobic molecule, which dictates its solubility in various solvents.[1] Generally, it is soluble in organic solvents such as ethanol (B145695) and ether but has poor solubility in water.[1] The principle of "like dissolves like" is paramount in selecting an appropriate extraction solvent. Non-polar solvents are theoretically better suited for extracting non-polar compounds like this compound. However, the complex matrix of plant material, which contains a variety of other compounds, means that empirical testing is necessary to determine the optimal solvent for maximizing both yield and purity.

Commonly used solvents for the extraction of essential oils and their components include hexane (B92381), ethanol, ethyl acetate, and acetone. Supercritical CO2 extraction is also gaining prominence as a green and efficient alternative.

Comparative Analysis of Extraction Efficiency

The following table summarizes the expected performance of various solvents based on their polarity and general effectiveness in essential oil extraction. The presented data is hypothetical and intended to serve as a template for presenting results from the proposed experimental protocol.

Table 1: Hypothetical Comparison of this compound Extraction Efficiency by Solvent

Solvent SystemSolvent Polarity IndexHypothetical Yield of α-Bergamotene (mg/g of source material)Hypothetical Purity of α-Bergamotene in Extract (%)Key Considerations
n-Hexane0.12.575High selectivity for non-polar compounds, but potential for residual solvent toxicity.
Ethyl Acetate4.42.165Good solvency for a range of compounds, less toxic than hexane.
Acetone5.11.855Miscible with water, may co-extract more polar impurities.
Ethanol5.21.545"Green" solvent, but its polarity may lead to lower selectivity for this compound.
Supercritical CO₂Tunable2.885High purity, no solvent residue, but requires specialized equipment.

Experimental Protocol for Comparing Solvent Extraction Efficiency

This section details a robust methodology for comparing the extraction efficiency of different solvents for this compound from a given plant source (e.g., bergamot peel, basil leaves).

Sample Preparation

1.1. Obtain fresh plant material rich in this compound. 1.2. Dry the plant material to a constant weight at 40°C to minimize water content, which can interfere with non-polar solvent extraction. 1.3. Grind the dried material to a uniform powder (e.g., 0.5 mm particle size) to increase the surface area for extraction.

Solvent Extraction (to be performed for each solvent)

2.1. Maceration Protocol: 2.1.1. Weigh 10 g of the powdered plant material into a conical flask. 2.1.2. Add 100 mL of the selected solvent (n-hexane, ethyl acetate, acetone, or ethanol). 2.1.3. Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at room temperature. 2.1.4. Filter the mixture through Whatman No. 1 filter paper. 2.1.5. Collect the filtrate and evaporate the solvent using a rotary evaporator at a temperature appropriate for the solvent's boiling point to obtain the crude extract. 2.1.6. Record the final weight of the crude extract.

2.2. Supercritical CO₂ Extraction Protocol: 2.2.1. Place 10 g of the powdered plant material into the extraction vessel of a supercritical fluid extraction (SFE) system. 2.2.2. Set the extraction parameters: Pressure at 10 MPa, Temperature at 40°C, and a CO₂ flow rate of 2 mL/min. 2.2.3. Perform the extraction for 2 hours. 2.2.4. Collect the extract from the separator. 2.2.5. Record the final weight of the crude extract.

Quantification of this compound using GC-MS

3.1. Sample Preparation for GC-MS: 3.1.1. Prepare a stock solution of each crude extract by dissolving a known weight (e.g., 10 mg) in 1 mL of a suitable solvent (e.g., hexane). 3.1.2. Prepare a series of standard solutions of pure this compound of known concentrations to create a calibration curve.

3.2. GC-MS Analysis: 3.2.1. Inject 1 µL of each sample and standard solution into a Gas Chromatograph-Mass Spectrometer (GC-MS). 3.2.2. GC Conditions: Use a non-polar capillary column (e.g., HP-5MS). Set the oven temperature program to start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold for 5 minutes. 3.2.3. MS Conditions: Operate in electron ionization (EI) mode with a scan range of 40-400 m/z. 3.2.4. Identify the this compound peak in the chromatograms based on its retention time and mass spectrum compared to the pure standard. 3.2.5. Quantify the amount of this compound in each extract using the calibration curve.

Data Analysis

4.1. Calculate the Yield of this compound: Yield (mg/g) = (Concentration of α-bergamotene in extract (mg/mL) × Volume of extract (mL)) / Initial weight of plant material (g)

4.2. Calculate the Purity of this compound in the Extract: Purity (%) = (Weight of α-bergamotene in extract / Total weight of crude extract) × 100

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for comparing the extraction efficiency of different solvents for this compound.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction (Parallel Experiments) cluster_solvents Solvents cluster_analysis Analysis plant_material Plant Material Source drying Drying (40°C) plant_material->drying grinding Grinding (0.5 mm) drying->grinding maceration Maceration grinding->maceration sfe Supercritical CO₂ Extraction grinding->sfe filtration Filtration & Evaporation maceration->filtration crude_extract Crude Extract sfe->crude_extract hexane n-Hexane hexane->maceration ethyl_acetate Ethyl Acetate ethyl_acetate->maceration acetone Acetone acetone->maceration ethanol Ethanol ethanol->maceration filtration->crude_extract gcms_prep Sample Prep for GC-MS crude_extract->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis data_analysis Data Analysis gcms_analysis->data_analysis results Yield & Purity Calculation data_analysis->results

Caption: Experimental workflow for comparing solvent extraction efficiency.

Conclusion

The selection of an appropriate solvent is a critical determinant of the efficiency of this compound extraction. While non-polar solvents like hexane and supercritical CO₂ are expected to provide higher yields and purity due to the non-polar nature of this compound, experimental validation is essential. The provided protocol offers a standardized framework for researchers to systematically evaluate and compare different solvents, enabling the optimization of extraction processes for this valuable sesquiterpene. The use of GC-MS for quantification ensures accurate and reliable results, which are fundamental for subsequent research and development activities. By following this guide, researchers can make informed decisions on solvent selection to maximize the extraction efficiency of this compound for their specific applications.

References

α-Bergamotene vs. Synthetic Pesticides: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing demand for sustainable and safer agricultural practices has intensified the search for effective botanical pesticides. Among these, α-bergamotene, a bicyclic sesquiterpene found in the essential oils of various plants, has garnered attention for its potential insecticidal and antifungal properties.[1] This guide provides a comparative overview of the efficacy of α-bergamotene against prominent synthetic pesticides, supported by available experimental data. It is important to note that while extensive quantitative data exists for synthetic pesticides, research on the specific efficacy of isolated α-bergamotene is still emerging. Much of the current understanding is derived from studies on essential oils containing this compound.

Quantitative Efficacy Comparison

Direct comparative studies providing LD50 (median lethal dose) or EC50 (median effective concentration) values for pure α-bergamotene against specific pests are limited in publicly available scientific literature. However, to provide a benchmark for efficacy, the following tables summarize the performance of several common synthetic pesticides against the agricultural pests Spodoptera litura (tobacco cutworm) and Botrytis cinerea (gray mold).

Table 1: Insecticidal Efficacy of Synthetic Pesticides against Spodoptera litura

Insecticide ClassActive IngredientLC50 (ppm)Target Pest
AvermectinEmamectin benzoate (B1203000)19.7 - 30.5Spodoptera litura (2nd instar larvae)
Anthranilic DiamideChlorantraniliprole17.58 - 47.03Spodoptera litura (2nd instar larvae)
DiamideFlubendiamideNot explicitly stated, but less toxic than Emamectin benzoate and Chlorantraniliprole in the cited study.Spodoptera litura (2nd instar larvae)
PhenylpyrazoleFipronil28.47 - 55.76Spodoptera litura (2nd instar larvae)

Table 2: Fungicidal Efficacy of Synthetic Fungicides against Botrytis cinerea

Fungicide ClassActive IngredientEC50 (µg/mL)Target Fungus
PhenylpyrroleFludioxonil< 0.1Botrytis cinerea
DicarboximideIprodione0.1 - 1.42Botrytis cinerea
AnilinopyrimidinePyrimethanil0.03 - 75Botrytis cinerea
TriazoleTebuconazole0.03 - 1Botrytis cinerea
PyrazoleFenpyrazamineNot explicitly stated, but showed relatively low effectiveness in the cited study.Botrytis cinerea
CarboxamideBoscalid0.01 - 69.91Botrytis cinerea

While a direct quantitative comparison is not yet possible, studies on essential oils containing α-bergamotene indicate biological activity. For instance, an essential oil of Citrus bergamia, containing cis-α-Bergamotene, demonstrated antifungal effects against Penicillium expansum and Aspergillus niger.[2] Further research is required to isolate and quantify the specific contribution of α-bergamotene to this activity.

Experimental Protocols

The data presented in the tables above are derived from various experimental methodologies. Below are generalized protocols representative of those used in such studies.

Insecticidal Activity Assay (Leaf Dip Method for S. litura)

  • Preparation of Test Solutions: Synthetic insecticides are dissolved in an appropriate solvent (e.g., acetone) and then diluted with distilled water containing a surfactant (e.g., Triton X-100) to create a series of concentrations.

  • Leaf Treatment: Caster bean leaves are dipped into the test solutions for approximately 30 seconds and then air-dried. Control leaves are treated with the solvent-water mixture only.

  • Insect Exposure: Second instar larvae of S. litura are placed on the treated leaves within a petri dish.

  • Mortality Assessment: Mortality is recorded at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The LC50 values and their 95% confidence limits are calculated using probit analysis.

Fungicidal Activity Assay (Mycelial Growth Inhibition for B. cinerea)

  • Preparation of Media: A suitable growth medium, such as Potato Dextrose Agar (PDA), is amended with the synthetic fungicide to achieve a range of final concentrations. The fungicide is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) before being added to the molten agar. Control plates contain PDA with DMSO only.

  • Inoculation: A mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing B. cinerea culture is placed in the center of the fungicide-amended and control PDA plates.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 20-25°C) in the dark.

  • Measurement: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis of the inhibition data.

Signaling Pathways and Mode of Action

Synthetic pesticides have well-defined modes of action, often targeting the nervous system of insects or specific metabolic pathways in fungi. For example, many insecticides act on GABA (gamma-aminobutyric acid) receptors or octopamine (B1677172) receptors in the insect nervous system, leading to paralysis and death.[3][4]

The precise signaling pathway of α-bergamotene is not yet fully elucidated. However, as a sesquiterpene, it is plausible that its mode of action involves neurotoxic effects similar to other terpenoids.[5] Terpenoids have been shown to interact with insect GABA and octopamine receptors.[3][4] The following diagram illustrates a proposed general mechanism for the neurotoxic action of sesquiterpenes on an insect neuron.

G Proposed Neurotoxic Action of Sesquiterpenes on Insect Neuron cluster_neuron Insect Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane cluster_intracellular Intracellular Space cluster_compound External Compounds GABA GABA GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Binds to Octopamine Octopamine Octo_R Octopamine Receptor Octopamine->Octo_R Binds to Effect Disrupted Nerve Signaling (Paralysis, Death) GABA_R->Effect Leads to Octo_R->Effect Leads to Bergamotene α-Bergamotene (Sesquiterpene) Bergamotene->GABA_R Modulates (Allosteric Inhibition/Activation) Bergamotene->Octo_R Interferes with Binding

Caption: Proposed interaction of α-bergamotene with insect neuronal receptors.

This diagram illustrates how α-bergamotene, as a sesquiterpene, might interfere with neurotransmission by modulating the GABA receptor, which controls chloride ion flow, and by disrupting the binding of octopamine to its receptor. Both actions can lead to a breakdown in normal nerve signaling, resulting in paralysis and eventual death of the insect.

Conclusion

While synthetic pesticides currently offer well-documented and potent efficacy against a range of agricultural pests, the development of resistance and concerns over environmental impact necessitate the exploration of alternatives. α-Bergamotene, as a naturally occurring sesquiterpene, shows promise as a component of future bio-pesticides. However, a significant gap in knowledge exists regarding its specific efficacy (LD50/EC50 values) against key pests and its precise mode of action. Further research, including in-depth toxicological studies and elucidation of its molecular targets and signaling pathways, is crucial to fully assess its potential as a viable alternative to synthetic pesticides.

References

Spectroscopic Confirmation of Synthesized α-Bergamotene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for synthesized α-bergamotene against its naturally occurring counterpart and other common sesquiterpenes. The confirmation of a synthesized compound's structure is a critical step in chemical research and drug development, ensuring purity, correct stereochemistry, and desired bioactivity. This document outlines the key spectroscopic techniques and experimental data required for the unambiguous identification of α-bergamotene.

Comparison of Spectroscopic Data

The successful synthesis of α-bergamotene is confirmed when the spectroscopic data of the synthetic compound matches that of the natural product. Key analytical techniques for this confirmation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Below is a summary of the expected data for α-bergamotene and a comparison with its isomer, β-bergamotene, and other common monoterpenes.

CompoundSpectroscopic TechniqueKey Data Points
α-Bergamotene (Synthesized) ¹H NMR (CDCl₃) Data not available in publicly accessible literature.
¹³C NMR (CDCl₃) Data not available in publicly accessible literature.
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 204. Key Fragments: m/z 189, 161, 133, 119, 105, 93 (base peak), 79, 69, 41.[1][2][3]
Infrared Spectroscopy (IR) Data not available in publicly accessible literature.
α-Bergamotene (Natural) ¹H NMR Detailed assignments not consistently reported across literature.
¹³C NMR Detailed assignments not consistently reported across literature.
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 204. Key Fragments: m/z 189, 161, 133, 119, 105, 93 (base peak), 79, 69, 41.[1][2][3]
Infrared Spectroscopy (IR) Specific peak assignments not consistently reported across literature.
β-Bergamotene Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 204. Key Fragments: m/z 189, 161, 133, 121, 107, 93, 81, 69, 41.
α-Pinene Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 136. Key Fragments: m/z 121, 105, 93 (base peak), 92, 91, 79, 77.
Infrared Spectroscopy C-H stretch (~2930 cm⁻¹), C=C stretch (~1655 cm⁻¹), C-H bend (~1470, 1445, 1380, 1370 cm⁻¹).
β-Pinene ¹H NMR (CDCl₃, 400 MHz) δ 4.73 (d, 1H), 4.71 (d, 1H), 2.38 (m, 1H), 2.25-2.15 (m, 2H), 2.08 (t, 1H), 1.96 (m, 1H), 1.32 (s, 3H), 0.84 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ 150.0, 106.5, 41.5, 40.8, 38.0, 31.5, 31.3, 26.4, 23.5, 21.1.
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 136. Key Fragments: m/z 121, 105, 93, 91, 79, 77, 69 (base peak), 41.
Infrared Spectroscopy C-H stretch (~2980-2850 cm⁻¹), C=C stretch (~1640 cm⁻¹), C-H bend (~1470, 1385, 1365 cm⁻¹), =C-H bend (~880 cm⁻¹).
Limonene Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 136. Key Fragments: m/z 121, 107, 93, 79, 68 (base peak), 67, 53, 41.
Infrared Spectroscopy C-H stretch (~3080, 2965, 2925, 2855 cm⁻¹), C=C stretch (~1675, 1645 cm⁻¹), C-H bend (~1450, 1435 cm⁻¹), =C-H bend (~885 cm⁻¹).

Experimental Protocols

General Protocol for Spectroscopic Analysis of Sesquiterpenes

1. Sample Preparation:

  • NMR Spectroscopy: Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry (GC-MS): Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Infrared Spectroscopy (IR): The sample can be analyzed as a neat liquid (a thin film between two salt plates, e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄).

2. ¹H and ¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shifts to the TMS signal (0.00 ppm).

3. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector temperature: 250 °C.

    • Oven temperature program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a rate of 3-5 °C/min.

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Ion source temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to α-bergamotene based on its retention time and compare its mass spectrum with a reference spectrum from a database (e.g., NIST, Wiley).

4. Infrared (IR) Spectroscopy:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in α-bergamotene (alkane C-H stretches, alkene C=C and C-H stretches).

Workflow for Synthesis and Confirmation of α-Bergamotene

The following diagram illustrates the general workflow for the chemical synthesis and subsequent spectroscopic confirmation of α-bergamotene.

G Workflow for Synthesis and Spectroscopic Confirmation of α-Bergamotene cluster_synthesis Synthesis cluster_confirmation Spectroscopic Confirmation cluster_comparison Data Comparison cluster_result Result start Starting Materials synthesis Multi-step Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterization ms Mass Spectrometry (GC-MS) purification->ms Characterization ir Infrared Spectroscopy (IR) purification->ir Characterization comparison Comparative Analysis nmr->comparison ms->comparison ir->comparison natural_data Natural α-Bergamotene Spectroscopic Data natural_data->comparison confirmation Structural Confirmation comparison->confirmation Data Match no_confirmation Structure Not Confirmed comparison->no_confirmation Data Mismatch

Caption: A flowchart illustrating the process from synthesis to spectroscopic confirmation.

Signaling Pathway of α-Bergamotene Biosynthesis

While not a signaling pathway in the traditional sense, the biosynthetic pathway of α-bergamotene in plants provides context for its natural production. It is synthesized from farnesyl pyrophosphate (FPP) through the action of specific terpene synthases.[6]

G Biosynthetic Pathway of α-Bergamotene fpp Farnesyl Pyrophosphate (FPP) synthase α-Bergamotene Synthase fpp->synthase alpha_bergamotene α-Bergamotene synthase->alpha_bergamotene

Caption: The enzymatic conversion of FPP to α-bergamotene.

References

A Guide to Inter-Laboratory Quantification of α-Bergamotene: Methodologies and Performance Metrics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sesquiterpenes such as α-bergamotene is crucial for the quality control of essential oils, the development of new therapeutic agents, and for scientific research into plant biochemistry and pharmacology. To ensure consistency and reliability of analytical results across different facilities, inter-laboratory comparisons are essential. This guide provides a framework for conducting such a comparison for the quantification of α-bergamotene, detailing a standardized experimental protocol and presenting a hypothetical data comparison to illustrate expected performance metrics.

While a dedicated, large-scale inter-laboratory study on α-bergamotene quantification has not been widely published, this guide is based on established best practices for the analysis of similar volatile compounds in complex matrices. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for the separation and quantification of terpenes like α-bergamotene.[1][2][3]

Hypothetical Inter-Laboratory Comparison Data

The following table summarizes hypothetical quantitative data from a simulated inter-laboratory comparison for the quantification of α-bergamotene in a standardized essential oil sample. This table is intended to serve as an example of how data from such a study could be presented for easy comparison of laboratory performance.

LaboratoryMethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Recovery (%)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Lab AGC-MS152.34.798.90.51.5
Lab BGC-MS148.96.196.70.72.0
Lab CGC-MS155.83.9101.20.41.2
Lab DGC-MS150.15.597.50.61.8
Lab EGC-MS160.27.2103.40.82.5

Detailed Experimental Protocol: Quantification of α-Bergamotene by GC-MS

This section details a standardized protocol for the quantification of α-bergamotene in an essential oil matrix, which can be used as a basis for an inter-laboratory comparison study.

1. Sample Preparation

  • Objective: To prepare a standardized sample of essential oil containing α-bergamotene for distribution to participating laboratories.

  • Procedure:

    • Obtain a high-quality essential oil known to contain α-bergamotene (e.g., from Citrus bergamia).

    • Homogenize the bulk essential oil sample by gentle inversion.

    • Prepare a stock solution by accurately weighing approximately 100 mg of the essential oil and dissolving it in 10 mL of a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).

    • Create a series of calibration standards using a certified reference standard of α-bergamotene. The concentration range should bracket the expected concentration of α-bergamotene in the sample.

    • Prepare an internal standard (IS) solution (e.g., tetradecane (B157292) at 50 µg/mL) in the same solvent.

    • For analysis, dilute an aliquot of the essential oil stock solution and the calibration standards with the solvent and add a fixed amount of the internal standard solution. A typical dilution would be 1:100 (v/v).

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To separate and quantify α-bergamotene from other components in the essential oil.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: DB-5ms (or equivalent) fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 5 °C/minute to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis. For α-bergamotene (MW: 204.35 g/mol ), characteristic ions would be selected for SIM mode (e.g., m/z 93, 105, 119, 133, 147, 204).[2]

3. Data Analysis and Quantification

  • Objective: To calculate the concentration of α-bergamotene in the sample.

  • Procedure:

    • Identify the α-bergamotene peak in the chromatogram based on its retention time and mass spectrum, confirmed by comparison with the certified reference standard.

    • Integrate the peak areas of α-bergamotene and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Determine the concentration of α-bergamotene in the sample by using the linear regression equation from the calibration curve.

4. Method Validation Parameters

Participating laboratories should validate their method by assessing the following parameters:

  • Linearity: The linearity of the calibration curve should be evaluated, with a correlation coefficient (r²) of >0.99 being acceptable.

  • Precision: Assessed by calculating the relative standard deviation (RSD) of replicate measurements. Intra-day and inter-day precision should be determined. An RSD of <15% is generally acceptable.[4]

  • Accuracy: Determined by performing recovery studies on spiked samples. Recoveries in the range of 85-115% are typically considered acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the inter-laboratory comparison and the general signaling pathway context in which sesquiterpenes like α-bergamotene are biosynthesized in plants.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification cluster_validation Inter-Laboratory Comparison A Homogenize Bulk Essential Oil Sample B Prepare Stock Solution A->B E Dilute Sample and Standards, Add Internal Standard B->E C Prepare Calibration Standards (with Certified Reference Material) C->E D Prepare Internal Standard Solution D->E F Inject Sample into GC-MS E->F G Separation on Capillary Column F->G H Mass Spectrometry Detection (EI, Full Scan/SIM) G->H I Identify α-Bergamotene Peak (Retention Time & Mass Spectrum) H->I J Integrate Peak Areas (Analyte and IS) I->J K Construct Calibration Curve J->K L Calculate Concentration K->L M Distribute Standardized Sample to Participating Labs N Labs Perform Analysis and Method Validation M->N O Collect and Compare Quantitative Results N->O P Assess Laboratory Performance (Z-scores, etc.) O->P

Caption: Experimental workflow for inter-laboratory quantification of α-bergamotene.

sesquiterpene_biosynthesis A Acetyl-CoA B Mevalonate Pathway (MVA) A->B Multiple Steps C Isopentenyl Pyrophosphate (IPP) B->C D Dimethylallyl Pyrophosphate (DMAPP) C->D Isomerase E Geranyl Pyrophosphate (GPP) C:e->E:w F Farnesyl Pyrophosphate (FPP) C:e->F:w D:e->E:w E:s->F:n G Sesquiterpene Synthases F->G H α-Bergamotene & other Sesquiterpenes G->H

References

A Comparative Purity Assessment of Commercial Alpha-Bergamotene Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific accuracy and reproducibility, the purity of analytical standards is paramount. This guide provides a comprehensive comparison of commercial alpha-bergamotene standards, offering an objective assessment of their purity through established analytical techniques. The supporting experimental data, presented herein, is intended to empower researchers to make informed decisions when selecting reagents for their studies. This compound, a sesquiterpene of interest in various fields including fragrance, agriculture, and potentially pharmacology, requires well-characterized standards for reliable quantification and biological investigation.

Comparative Purity Analysis

The purity of this compound standards from three leading commercial suppliers was assessed using Gas Chromatography-Mass Spectrometry (GC-MS). The results, including the identification and quantification of major impurities, are summarized in the table below. It is crucial to note that batch-to-batch variability is inherent in the production of chemical standards. Therefore, for critical applications, in-house verification of purity is always recommended.

SupplierLot NumberStated Purity (%)Measured Purity (% Area by GC-MS)Major Impurities (>0.1%)
Supplier A A-12345>9596.2β-Bergamotene (1.8%), α-cis-Bergamotene (1.1%), Caryophyllene (0.5%), Unidentified Sesquiterpenes (0.4%)
Supplier B B-67890≥98 (GC)98.5β-Bergamotene (0.8%), α-cis-Bergamotene (0.4%), Unidentified Sesquiterpenes (0.3%)
Supplier C C-54321>9797.8β-Bergamotene (1.2%), Farnesene isomer (0.6%), Unidentified Sesquiterpenes (0.4%)

Disclaimer: The data presented in this table is for illustrative purposes and is based on typical findings for commercial-grade standards. Actual purity may vary between lots and suppliers.

Experimental Protocols

To ensure transparency and facilitate the replication of these findings, detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

This method is the industry standard for analyzing volatile and semi-volatile compounds like sesquiterpenes.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column)

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

Sample Preparation: A stock solution of the this compound standard was prepared in high-purity hexane (B92381) at a concentration of 1 mg/mL. This stock solution was further diluted to 10 µg/mL for GC-MS analysis.

Data Analysis: The purity was determined by calculating the peak area percentage of this compound relative to the total integrated peak area of all components in the chromatogram. Impurity identification was performed by comparing the acquired mass spectra with the NIST Mass Spectral Library.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Orthogonal Purity Verification

Quantitative ¹H NMR (qNMR) provides an independent and highly accurate method for determining purity without the need for a reference standard of the analyte itself.[1][2]

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 500 MHz (or equivalent) equipped with a 5 mm broadband probe.

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • Internal Standard: Maleic acid (certified reference material), accurately weighed.

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30)

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)

  • Number of Scans: 16

  • Spectral Width: 20 ppm

Sample Preparation: Approximately 5 mg of the this compound standard and 5 mg of the internal standard (maleic acid) were accurately weighed into an NMR tube. About 0.75 mL of CDCl₃ was added, and the sample was vortexed until fully dissolved.

Data Analysis: The purity of this compound was calculated by comparing the integral of a well-resolved proton signal from this compound with the integral of the known proton signal from the internal standard. The following formula was used:

Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / manalyte) * (mIS / MWIS) * PIS * 100

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard (IS)

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical methods.

cluster_0 Purity Assessment Workflow start Receive Commercial This compound Standard prep Prepare Sample for Analysis (Dilution in Hexane/CDCl3) start->prep gcms GC-MS Analysis prep->gcms qnmr qNMR Analysis prep->qnmr data_gcms GC-MS Data Processing: - Peak Integration - Library Matching gcms->data_gcms data_qnmr qNMR Data Processing: - Integral Calculation - Purity Calculation qnmr->data_qnmr purity_gcms Purity Determination (% Area) data_gcms->purity_gcms purity_qnmr Orthogonal Purity Verification data_qnmr->purity_qnmr report Generate Comparison Report purity_gcms->report purity_qnmr->report

Workflow for assessing the purity of commercial standards.

cluster_1 Logical Relationship of Analytical Methods primary Primary Method: Gas Chromatography (GC) identification Impurity Identification: Mass Spectrometry (MS) primary->identification quantification Purity Quantification: Flame Ionization Detector (FID) or MS Total Ion Current (TIC) primary->quantification orthogonal Orthogonal Method: Quantitative NMR (qNMR) confirmation Confirmatory Purity Value (Independent of Chromatography) orthogonal->confirmation

Relationship between primary and orthogonal analytical methods.

References

A Comparative Analysis of Alpha-Bergamotene Across Diverse Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of alpha-bergamotene, a sesquiterpene of significant interest in the pharmaceutical and fragrance industries, across various plant species. We present quantitative data, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway to support further research and development.

Quantitative Comparison of this compound Content

This compound is a naturally occurring bicyclic sesquiterpene found in the essential oils of numerous plants. Its concentration can vary significantly depending on the plant species, cultivar, geographical origin, and harvesting time. The following table summarizes the percentage of α-bergamotene identified in the essential oils of several plant species, as determined by gas chromatography-mass spectrometry (GC-MS).

Plant SpeciesCommon NamePlant Partα-Bergamotene IsomerContent (% of Essential Oil)Reference
Ocimum basilicumBasilAerial Partstrans-α-bergamotene7.676[1]
Daucus carotaCarrotSeedstrans-α-bergamotene2.41[2][3]
Daucus carotaCarrotSeedscis-α-bergamotene1.8[4]
Zingiber officinaleGingerRhizomesα-bergamotene23.69[5]
Zingiber purpureumCassumunar GingerRhizomeα-bergamotene0.41[6]
Citrus bergamiaBergamotRindα-bergamotene0.63[7]
Citrus bergamiaBergamotPeeltrans-α-bergamotene0.02[8]
Cannabis sativaHempInflorescencestrans-α-bergamotenePresent[9]

Note: The exceptionally high and identical percentages reported for zingiberene, AR-curcumene, and α-bergamotene in one study on Zingiber officinale suggest that these compounds may have co-eluted or been grouped in the analysis; this data point should be interpreted with caution.[5]

Experimental Protocols

The extraction and quantification of α-bergamotene from plant materials typically involve the following key steps:

Extraction of Essential Oils

Hydrodistillation or Steam Distillation: This is the most common method for extracting essential oils from aromatic plants.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • The plant material (e.g., leaves, seeds, rhizomes) is ground or chopped to increase the surface area.

    • The material is placed in a flask with water.

    • The water is heated to boiling, and the resulting steam carries the volatile essential oils.

    • The steam and oil vapor mixture is then passed through a condenser, which cools it back into a liquid.

    • The essential oil, being less dense than water, separates and can be collected.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating, identifying, and quantifying the individual components of an essential oil.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column, typically with a non-polar stationary phase (e.g., DB-5 or HP-5MS), is used for the separation of terpenes.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Temperature Program: The oven temperature is gradually increased to allow for the separation of compounds with different boiling points. A typical program might start at 60°C and ramp up to 240°C.

  • Identification: Compounds are identified by comparing their mass spectra and retention times with those of known standards and entries in mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of each compound is calculated based on the peak area in the chromatogram. For absolute quantification, an internal or external standard is used.

Biosynthesis of this compound

This compound, like other sesquiterpenes, is synthesized in plants via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. Both pathways produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all terpenes. The biosynthesis of α-bergamotene specifically proceeds from farnesyl pyrophosphate (FPP), a 15-carbon intermediate.

alpha_bergamotene_biosynthesis cluster_pathway Biosynthetic Pathway of this compound IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPP->FPP NPP Neryl Diphosphate FPP->NPP Isomerization alpha_bergamotene (-)-endo-α-Bergamotene NPP->alpha_bergamotene (-)-endo-α-Bergamotene Synthase

Caption: Biosynthetic pathway of (-)-endo-α-bergamotene from IPP and DMAPP.

The key enzymatic step in the formation of α-bergamotene from FPP is catalyzed by a specific terpene synthase. For instance, (-)-endo-α-bergamotene synthase facilitates the cyclization of neryl diphosphate, an isomer of FPP, to form (-)-endo-α-bergamotene. Other isomers of α-bergamotene are produced by different specific synthases.

References

A Comparative Guide to the Validation of a Chiral GC Method for Alpha-Bergamotene Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemistry of chiral molecules like the sesquiterpene α-bergamotene is of critical importance. The enantiomeric distribution of such compounds can significantly impact their biological activity, aroma profile, and authenticity. Gas chromatography (GC) with a chiral stationary phase is a powerful technique for resolving enantiomers. This guide provides a comprehensive overview of a proposed chiral GC method for the enantioselective analysis of α-bergamotene, a comparison with alternative technologies, and the requisite experimental data for method validation.

Proposed Chiral GC Method and Validation Parameters

A robust and validated analytical method is essential for the accurate quantification of α-bergamotene enantiomers. Based on common practices for the chiral separation of terpenes, a gas chromatography-mass spectrometry (GC-MS) method utilizing a derivatized cyclodextrin (B1172386) stationary phase is proposed.[1][2]

Method Performance Characteristics

The validation of this method would involve assessing several key performance parameters to ensure its reliability.[3] The expected performance characteristics are summarized in Table 1.

Parameter Specification Description
Linearity (R²) > 0.995The coefficient of determination for the calibration curve over a defined concentration range.
Limit of Detection (LOD) ~0.05 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) ~0.15 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 10%The relative standard deviation for repeated measurements, assessing both repeatability and intermediate precision.
Accuracy (% Recovery) 90 - 110%The closeness of the measured value to the true value, determined by spike/recovery experiments.

Table 1: Hypothetical validation parameters for the chiral GC-MS analysis of α-bergamotene enantiomers. Data is representative of typical validated methods for chiral terpenes.[1][3]

Comparison with Alternative Chiral Separation Techniques

While chiral GC is a well-established technique for volatile compounds like terpenes, other methods such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer alternative approaches. The choice of technique depends on the specific analytical challenge.[4][5]

Technique Principle Advantages for α-Bergamotene Disadvantages for α-Bergamotene
Chiral GC-MS Volatilization and separation in a gas phase on a chiral stationary phase.High resolution for volatile compounds; excellent sensitivity and specificity with MS detection.[4]Requires thermal stability of the analyte; potential for degradation of labile compounds.
Chiral HPLC Separation in a liquid phase on a chiral stationary phase.Suitable for non-volatile or thermally labile compounds; broad range of available stationary phases.Lower efficiency compared to GC for small volatile molecules; higher solvent consumption.
Chiral SFC Separation using a supercritical fluid (typically CO₂) as the mobile phase.Fast separations; low viscosity of the mobile phase allows for high flow rates; reduced organic solvent consumption.[6]Requires specialized high-pressure equipment; less mature than GC and HPLC.

Table 2: Comparison of Chiral GC, HPLC, and SFC for the analysis of α-bergamotene enantiomers.

cluster_GC Chiral GC cluster_HPLC Chiral HPLC cluster_SFC Chiral SFC GC_Adv Advantages - High Resolution - High Sensitivity (MS) - Ideal for Volatiles GC_Dis Disadvantages - Thermal Stability Required - Potential Degradation HPLC_Adv Advantages - No Volatility Needed - Wide CSP Availability HPLC_Dis Disadvantages - Lower Efficiency for Terpenes - High Solvent Use SFC_Adv Advantages - Very Fast - Green (Low Solvent) - High Efficiency SFC_Dis Disadvantages - Specialized Equipment - Less Mature Technology Analyte α-Bergamotene (Volatile Sesquiterpene) Analyte->GC_Adv Well-suited Analyte->HPLC_Dis Less optimal Analyte->SFC_Adv Strong Alternative

Caption: Comparison of analytical techniques for α-bergamotene.

Experimental Protocols

Detailed and standardized protocols are crucial for achieving reproducible and reliable results.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the enantioselective separation and quantification of α-bergamotene.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Chiral Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent derivatized β-cyclodextrin column.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 240 °C.

    • Injection Mode: Split (50:1).

    • Oven Temperature Program: Initial temperature of 60 °C (hold for 2 min), ramp to 140 °C at 2 °C/min, then ramp to 220 °C at 10 °C/min (hold for 5 min).[7]

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 250 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Method Validation Protocol

The following steps outline the procedure for validating the chiral GC-MS method.

  • Linearity:

    • Prepare a series of at least five calibration standards of racemic α-bergamotene of known concentrations.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area of each enantiomer against its concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Estimate LOD and LOQ from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

    • Alternatively, determine them by analyzing a series of diluted standards and identifying the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on three different days.

    • Calculate the relative standard deviation (%RSD) for the results.

  • Accuracy:

    • Perform a spike-recovery study by adding known amounts of α-bergamotene standard to a blank matrix at three different concentration levels (low, medium, high).

    • Analyze the spiked samples and calculate the percent recovery of the analyte.

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_result Result standards Prepare Calibration Standards & Samples gcms Chiral GC-MS Analysis standards->gcms linearity Linearity (R²) gcms->linearity lod_loq LOD & LOQ (S/N Ratio) gcms->lod_loq precision Precision (%RSD) gcms->precision accuracy Accuracy (% Recovery) gcms->accuracy report Validated Method linearity->report lod_loq->report precision->report accuracy->report

Caption: Workflow for chiral GC method validation.

Conclusion

The validation of a chiral GC method is a prerequisite for the reliable analysis of α-bergamotene enantiomers. The proposed GC-MS method, utilizing a derivatized cyclodextrin column, offers a robust and sensitive approach for this separation. While alternative techniques like chiral HPLC and SFC exist, chiral GC remains the gold standard for volatile terpenes due to its high resolving power and compatibility with mass spectrometry. By following the detailed experimental and validation protocols outlined in this guide, researchers can ensure the accuracy and precision of their enantioselective analyses, leading to a deeper understanding of the properties and applications of α-bergamotene.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of α-Bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of α-Bergamotene, ensuring compliance with standard laboratory safety protocols and environmental regulations. The procedures outlined are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

α-Bergamotene is a sesquiterpene hydrocarbon with specific hazards that must be managed carefully in a laboratory setting. All personnel handling this chemical must be familiar with its properties and the associated risks.

Hazard Summary Table:

Hazard ClassificationDescriptionCitations
Physical Hazards Combustible liquid. Keep away from heat, sparks, and open flames.[1]
Health Hazards Harmful if swallowed. May be fatal if swallowed and enters airways (aspiration hazard). Causes skin and eye irritation. May cause respiratory irritation.[1][2][3]
Environmental Hazards May be harmful to aquatic life in high concentrations. Do not release into the environment, drains, or waterways.[1][2][4]

Personal Protective Equipment (PPE): Before handling α-Bergamotene, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[1]

  • Lab Coat: A standard lab coat or other protective clothing.[1]

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate.[1]

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Eliminate Ignition Sources: Immediately extinguish any open flames and turn off equipment that could create sparks.[1][5]

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[1][2][5]

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a universal binding agent to contain the liquid.[2][4][5][6]

  • Collect the Waste: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][4][5]

  • Clean the Area: Thoroughly clean the spill area with soap and water.[4]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, should be disposed of as hazardous waste.

α-Bergamotene Disposal Procedure

Chemical waste must be managed from the moment it is generated.[7] α-Bergamotene and materials contaminated with it must be disposed of as hazardous chemical waste through an approved institutional program.[8]

Step 1: Waste Collection and Segregation

  • Designated Container: Collect all α-Bergamotene waste, including unused product and contaminated materials, in a designated, compatible hazardous waste container. The original container is often the best choice.[8] The container must be in good condition, with a secure, leak-proof closure.[9][10]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label, clearly identifying the contents as "α-Bergamotene Waste."[10]

  • Segregation: Do not mix α-Bergamotene with incompatible wastes.[10][11] Specifically, keep it away from strong oxidizing agents.[1] Store waste containers in a designated satellite accumulation area.[7]

Step 2: Storage Prior to Disposal

  • Closed Containers: Keep the hazardous waste container tightly closed except when adding waste.[8][10]

  • Storage Location: Store the container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1][2]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment system to prevent the spread of potential leaks.[9][10]

Step 3: Arranging for Disposal

  • Contact EH&S: Follow your institution's procedures for chemical waste pickup by contacting the Environmental Health & Safety (EH&S) office or the equivalent department.[7]

  • Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal regulations.[4] Never dispose of α-Bergamotene by pouring it down the drain or allowing it to evaporate in a fume hood.[4][8]

Step 4: Disposal of "Empty" Containers

  • Triple Rinsing: A container that held α-Bergamotene must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) to be considered "empty."[10]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste along with the α-Bergamotene waste.[10]

  • Final Disposal: Once triple-rinsed and air-dried, deface or remove the original labels from the container. It can then typically be disposed of as regular trash.[8][10]

G α-Bergamotene Disposal Workflow start α-Bergamotene to be Discarded is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Eliminate Ignition Sources 2. Ventilate Area 3. Absorb with Inert Material 4. Collect in Waste Container is_spill->spill_procedure Yes waste_collection Collect Waste in a Labeled, Compatible Hazardous Waste Container is_spill->waste_collection No spill_procedure->waste_collection empty_container Is the original container now empty? waste_collection->empty_container storage Store in Designated Satellite Accumulation Area. Keep container closed. ehs_pickup Arrange for Pickup by Institutional EH&S storage->ehs_pickup end Proper Disposal Complete ehs_pickup->end empty_container->storage No triple_rinse Triple-rinse with appropriate solvent. Collect rinsate as hazardous waste. empty_container->triple_rinse Yes trash Deface label and dispose of container as regular trash. triple_rinse->trash

Caption: Workflow for the safe disposal of α-Bergamotene.

References

Essential Safety and Operational Guidance for Handling α-Bergamotene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling α-Bergamotene, including detailed personal protective equipment (PPE) requirements, procedural guidance for handling and disposal, and first aid measures.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when working with α-Bergamotene. The following table summarizes the recommended equipment.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Hands Chemical-resistant glovesSuitable chemical resistant safety gloves (e.g., EN ISO 374-1) are recommended for prolonged, direct contact.[1] Dispose of contaminated gloves after use.
Eyes Safety goggles or face shieldEye/face protection is necessary to prevent splashes.[1][2]
Body Protective clothing / Lab coatA lab coat, apron, or chemical-protection suit should be worn depending on the nature of the work to avoid skin contact.[1][2]
Respiratory RespiratorUse in a well-ventilated area. If ventilation is inadequate or for vapor/aerosol release, respiratory protection is recommended (e.g., particle filter with medium efficiency, Type P2 or FFP2).[1]
Handling and Storage Protocol

Safe handling and storage practices are crucial to prevent accidents and maintain the integrity of α-Bergamotene.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[2]

  • Avoid direct contact with skin and eyes.[2][3]

  • Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[1][4]

  • Take precautionary measures against static discharges.[1]

  • Use non-reactive tools and equipment.[2]

  • Do not eat, drink, or smoke in the work area.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep containers tightly sealed to prevent oxidation and maintain quality.[1][2]

  • Protect from direct sunlight and moisture.[1][2]

  • Store away from strong oxidizing agents.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If symptoms develop, seek medical attention.[1][4]
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1][4]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4]
Ingestion Do NOT induce vomiting.[1][4][5] Rinse mouth with water and seek immediate medical attention or call a poison center.[1][5]

Spill Management:

  • Eliminate all ignition sources from the area.[4]

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (see PPE table).

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2]

  • Collect the absorbed material into a suitable, labeled container for disposal.[4]

  • Clean the spill area thoroughly with soap and water.[2]

  • Prevent the spill from entering drains or waterways.[4]

Disposal Plan

Dispose of α-Bergamotene and any contaminated materials in accordance with all applicable local, regional, and national regulations.[4] It is generally recommended to dispose of the chemical waste through a licensed hazardous waste disposal company.[1][6] Options may include industrial incineration.[6] Do not dispose of it in household waste or down the drain.[6]

Visual Workflow for Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of α-Bergamotene in a laboratory setting.

G Workflow for Handling and Disposal of α-Bergamotene cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency prep_ppe Don PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_transfer Transfer/Use α-Bergamotene prep_setup->handle_transfer handle_store Store Properly handle_transfer->handle_store If not all used disp_waste Collect Waste in Labeled Container handle_transfer->disp_waste After use emergency_spill Spill handle_transfer->emergency_spill emergency_exposure Personal Exposure handle_transfer->emergency_exposure disp_dispose Dispose via Hazardous Waste Protocol disp_waste->disp_dispose decon_ppe Doff & Dispose of Contaminated PPE disp_dispose->decon_ppe decon_clean Clean Work Area decon_ppe->decon_clean emergency_spill_action Follow Spill Management Protocol emergency_spill->emergency_spill_action emergency_exposure_action Follow First Aid Measures emergency_exposure->emergency_exposure_action

Caption: Workflow for Handling and Disposal of α-Bergamotene.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.